Product packaging for Ac-LEVD-PNA(Cat. No.:)

Ac-LEVD-PNA

Cat. No.: B15137132
M. Wt: 636.7 g/mol
InChI Key: KNKMVACCCNFUDD-CIEVZJJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-LEVD-pNA is a synthetic tetrapeptide chromogenic substrate designed for the study of caspase-4 activity. The compound consists of the amino acid sequence Ac-Leu-Glu-Val-Asp conjugated to para-Nitroaniline (pNA). In research applications, caspase-4 cleaves the peptide bond after the aspartic acid (Asp) residue, releasing the chromophore pNA. The subsequent increase in absorbance at 405 nm due to the free pNA allows for the direct spectrophotometric quantification of enzyme activity. This mechanism provides a robust tool for monitoring caspase-4 kinetics and for screening potential enzyme inhibitors in a cell-free system . Caspase-4 is recognized as a key mediator in inflammatory pathways, particularly in non-canonical inflammasome activation. The use of this compound facilitates specific investigation into the role of this enzyme in various disease models. Research use of this substrate contributes to the understanding of cellular responses to pathogens and the mechanisms underlying certain inflammatory conditions. The product is supplied as a stable, white to off-white powder that is soluble in aqueous buffers such as Tris or HEPES within a pH range of 7.0 to 8.0. It is recommended to store the product at -20°C to ensure long-term stability. Please note: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N6O11 B15137132 Ac-LEVD-PNA

Properties

Molecular Formula

C28H40N6O11

Molecular Weight

636.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1

InChI Key

KNKMVACCCNFUDD-CIEVZJJWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Ac-LEVD-pNA as a Chromogenic Substrate for Caspase-4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the innate immune response to intracellular pathogens. Its activation is a key event in the non-canonical inflammasome pathway, leading to the induction of pyroptosis, a pro-inflammatory form of programmed cell death. The study of caspase-4 activity is therefore crucial for understanding infectious diseases, autoinflammatory disorders, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the use of Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide (Ac-LEVD-pNA) as a chromogenic substrate for the sensitive and quantitative measurement of caspase-4 activity.

This compound is a synthetic tetrapeptide that mimics the cleavage site of natural caspase-4 substrates.[1][2][3] Upon enzymatic cleavage by active caspase-4 at the aspartate residue, the p-nitroaniline (pNA) moiety is released.[1][2][3] Free pNA is a chromophore with a strong absorbance at 405 nm, allowing for the direct and continuous monitoring of caspase-4 activity using a spectrophotometer or microplate reader.[1][2][3] This colorimetric assay provides a straightforward and reliable method for determining caspase-4 enzymatic activity in purified systems and cell lysates.

Biochemical Properties and Specificity

While this compound is a widely recognized substrate for caspase-4, it is important to note that other caspases, particularly other inflammatory caspases, may also exhibit some level of activity towards this substrate.[4] Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to ensure the measured activity is predominantly from caspase-4.

Table 1: Substrate Characteristics

PropertyDescription
Full Name Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide
Abbreviation This compound
Molecular Formula C₂₈H₄₀N₆O₁₁
Molecular Weight 636.65 g/mol
Cleavage Site After the Aspartate (D) residue
Detection Method Colorimetric (Absorbance at 405 nm)
Chromophore p-Nitroaniline (pNA)

Quantitative Kinetic Parameters

The determination of Michaelis-Menten constant (Km) and catalytic rate constant (kcat) is essential for the detailed characterization of enzyme kinetics. While extensive literature supports the use of this compound for caspase-4 activity assays, specific, experimentally determined Km and kcat values for the human caspase-4 enzyme with this substrate are not consistently reported across publicly available literature. These parameters can be influenced by assay conditions such as buffer composition, pH, and temperature. For researchers requiring precise kinetic data, it is recommended to perform these measurements under their specific experimental conditions.

Table 2: Representative Kinetic Parameters (Hypothetical)

ParameterValueUnitSignificance
Km Data not availableµMSubstrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate.
kcat Data not availables⁻¹Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit of time.
kcat/Km Data not availableM⁻¹s⁻¹Catalytic efficiency of the enzyme.

Caspase-4 Signaling Pathway: The Non-Canonical Inflammasome

Caspase-4 is activated through the non-canonical inflammasome pathway, which is primarily triggered by the presence of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6]

non_canonical_inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Bacterial infection or other entry mechanisms pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 Direct Binding active_caspase4 Active Caspase-4 pro_caspase4->active_caspase4 Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) active_caspase4->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore NLRP3_inflammasome NLRP3 Inflammasome Activation Pore->NLRP3_inflammasome K+ efflux IL1b Mature IL-1β Pore->IL1b Release IL18 Mature IL-18 Pore->IL18 Release Pyroptosis Pyroptosis Pore->Pyroptosis pro_IL1b Pro-IL-1β pro_IL1b->IL1b pro_IL18 Pro-IL-18 pro_IL18->IL18 pro_caspase1 Pro-Caspase-1 NLRP3_inflammasome->pro_caspase1 active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 active_caspase1->pro_IL1b active_caspase1->pro_IL18

Figure 1: Non-canonical inflammasome pathway.

Experimental Protocols

The following is a generalized protocol for a caspase-4 activity assay using this compound. Optimal conditions may vary depending on the source of the enzyme and specific experimental goals.

Materials and Reagents
  • Recombinant active human caspase-4

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.

  • Caspase-4 Enzyme: Dilute the recombinant caspase-4 to the desired concentration in cold assay buffer immediately before use.

  • pNA Standard Curve: Prepare a series of pNA standards (0 to 200 µM) in the assay buffer to correlate absorbance with the amount of product formed.

Assay Procedure

experimental_workflow start Start prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) start->prep_reagents add_enzyme Add Diluted Caspase-4 to Microplate Wells prep_reagents->add_enzyme add_substrate Add this compound Substrate to Initiate Reaction add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) incubate->read_absorbance analyze_data Analyze Data (Calculate Activity) read_absorbance->analyze_data end End analyze_data->end

Figure 2: General experimental workflow.
  • Set up the reaction:

    • Add 50 µL of diluted caspase-4 enzyme to each well of a 96-well plate.

    • Include a blank control with 50 µL of assay buffer without the enzyme.

  • Initiate the reaction:

    • Add 50 µL of 200 µM this compound (final concentration 100 µM) to each well.

  • Incubation and Measurement:

    • Immediately start measuring the absorbance at 405 nm at 37°C.

    • For a kinetic assay, take readings every 1-2 minutes for 30-60 minutes.

    • For an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Use the pNA standard curve to determine the concentration of pNA produced.

    • Calculate the caspase-4 activity, typically expressed as pmol of pNA released per minute per µg of enzyme.

Table 3: Typical Reagent Concentrations for Caspase-4 Assay

ReagentStock ConcentrationFinal Concentration
Caspase-4Varies10-100 ng/well
This compound10 mM in DMSO50-200 µM
DTT1 M10 mM
HEPES, pH 7.51 M20 mM

Conclusion

This compound is a valuable and accessible tool for the study of caspase-4, a critical mediator of the innate immune response. Its use in a straightforward colorimetric assay allows for the reliable quantification of caspase-4 activity. This technical guide provides researchers with the fundamental knowledge and a practical framework to employ this compound in their investigations of the non-canonical inflammasome pathway and its role in health and disease. While specific kinetic parameters for this substrate are not widely published, the provided protocols enable the robust determination of caspase-4 activity and can be adapted for the experimental determination of these values. The continued use of such well-characterized substrates will undoubtedly contribute to further advancements in our understanding of inflammatory processes and the development of targeted therapies.

References

Ac-LEVD-pNA: A Technical Guide to its Interaction with Inflammatory Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between the chromogenic substrate N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide (Ac-LEVD-pNA) and the family of inflammatory caspases. This document provides a comprehensive overview of the substrate's specificity, detailed experimental protocols for its use, and a visual representation of the relevant signaling pathways.

Introduction to Inflammatory Caspases

Inflammatory caspases, comprising caspase-1, -4, -5 (in humans), and -11 (in mice), are critical mediators of the innate immune response. Unlike their apoptotic counterparts, these caspases are primarily involved in the activation of pro-inflammatory cytokines and the induction of a pro-inflammatory form of cell death known as pyroptosis. Their activation is tightly regulated by multi-protein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.

This compound: A Tool to Probe Inflammatory Caspase Activity

This compound is a synthetic tetrapeptide substrate that is widely recognized as a tool for measuring the activity of specific caspases. The peptide sequence LEVD is recognized by the active site of certain caspases, leading to the cleavage of the p-nitroanilide (pNA) group. The release of free pNA results in a measurable increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.

Data Presentation: this compound and Inflammatory Caspase Specificity

While this compound is most prominently cited as a substrate for caspase-4, the overlapping substrate specificities among caspases mean it can be cleaved by other members of the family, albeit with varying efficiencies. The LEVD sequence has been reported as an optimal tetrapeptide sequence for both caspase-1 and caspase-4.[1] The preferred substrate for caspase-11 appears to be different, suggesting that this compound is not a primary substrate for this particular inflammatory caspase.[1]

A comprehensive search of publicly available literature did not yield a direct comparative study with quantitative kinetic constants (Km and kcat) for the cleavage of this compound by all inflammatory caspases (caspase-1, -4, -5, and -11). The following table summarizes the known and inferred specificity of this compound for these caspases based on available qualitative data.

CaspaseSubstrate Recognition of LEVD SequenceNotes
Caspase-1 YesLEVD is recognized as an optimal sequence.[1]
Caspase-4 Yes (Primary Substrate)This compound is a well-established chromogenic substrate for caspase-4.
Caspase-5 LikelyShares substrate specificities with caspase-4, suggesting it can cleave the LEVD sequence.[1]
Caspase-11 UnlikelyPrefers a different tetrapeptide sequence (e.g., PMHD).[1]

Experimental Protocols: Caspase Activity Assay using this compound

This section provides a detailed methodology for a colorimetric assay to measure inflammatory caspase activity in cell lysates using this compound.

Materials:

  • Cells of interest (e.g., macrophages, monocytes)

  • Inducing agent (e.g., LPS, ATP, specific inflammasome activators)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Protein quantification assay (e.g., Bradford or BCA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 10 mM DTT)

  • This compound substrate (stock solution in DMSO, e.g., 10 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Treat cells with the appropriate stimulus to induce inflammasome activation and subsequent caspase activation. Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay.

    • Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal protein loading in the assay.

  • Caspase Activity Assay:

    • In a 96-well microplate, add a specific volume of cell lysate (e.g., 50 µL, containing 50-100 µg of protein) to each well.

    • Prepare a master mix of the assay components. For each reaction, you will need:

      • 50 µL of 2X Reaction Buffer

      • This compound to a final concentration of 200 µM (e.g., 2 µL of a 10 mM stock)

    • Add the master mix to each well containing the cell lysate.

    • Include appropriate controls:

      • Blank: Cell Lysis Buffer instead of cell lysate.

      • Negative Control: Lysate from untreated cells.

      • Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor before adding the substrate to confirm the specificity of the activity.

  • Measurement:

    • Incubate the plate at 37°C and protect it from light.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 minutes) for 1-2 hours using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance reading of the blank from all other readings.

    • Plot the absorbance (OD405) versus time to determine the reaction rate.

    • Caspase activity can be expressed as the change in absorbance per unit time per milligram of protein.

Mandatory Visualizations

Signaling Pathways

The activation of inflammatory caspases is intricately linked to the formation of inflammasomes. The following diagrams illustrate the canonical and non-canonical inflammasome pathways.

Canonical_Inflammasome cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC PRR->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N GSDMD_N->Pyroptosis

Caption: Canonical Inflammasome Signaling Pathway.

NonCanonical_Inflammasome cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization Pro_Caspase4_5_11 Pro-Caspase-4/5/11 LPS_intra->Pro_Caspase4_5_11 Caspase4_5_11 Active Caspase-4/5/11 Pro_Caspase4_5_11->Caspase4_5_11 Activation GSDMD Gasdermin D Caspase4_5_11->GSDMD Cleavage GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3_Inflammasome NLRP3 Inflammasome Activation GSDMD_N->NLRP3_Inflammasome K+ efflux Caspase1_Activation Caspase-1 Activation NLRP3_Inflammasome->Caspase1_Activation

Caption: Non-Canonical Inflammasome Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical experimental workflow for measuring caspase activity using this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Harvest Cell Harvest & Lysis Cell_Culture->Cell_Harvest Protein_Quant Protein Quantification Cell_Harvest->Protein_Quant Assay_Setup Set up Assay in 96-well Plate (Lysate + Reaction Buffer + Substrate) Protein_Quant->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Caspase Assay.

Logical Relationship of this compound to Inflammatory Caspases

This diagram illustrates the relationship between this compound and the different inflammatory caspases based on current knowledge.

Substrate_Relationship cluster_caspases Inflammatory Caspases Ac_LEVD_pNA This compound Caspase1 Caspase-1 Ac_LEVD_pNA->Caspase1 Recognized Substrate Caspase4 Caspase-4 Ac_LEVD_pNA->Caspase4 Primary Substrate Caspase5 Caspase-5 Ac_LEVD_pNA->Caspase5 Likely Substrate Caspase11 Caspase-11 Ac_LEVD_pNA->Caspase11 Not a Preferred Substrate

Caption: this compound and Inflammatory Caspases.

Conclusion

This compound serves as a valuable tool for the detection of caspase-4 activity and may also be utilized to probe the activity of caspase-1 and caspase-5, though with the caveat of potential cross-reactivity. Its utility for measuring caspase-11 activity is likely limited. The provided protocols and diagrams offer a foundational framework for researchers to design and interpret experiments aimed at understanding the intricate roles of inflammatory caspases in health and disease. Further studies are warranted to delineate the precise kinetic parameters of this compound with each of the inflammatory caspases to enhance its application as a specific and quantitative research tool.

References

An In-depth Technical Guide to the Ac-LEVD-pNA Colorimetric Assay for Caspase-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the principles and practices for utilizing the chromogenic substrate N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide (Ac-LEVD-pNA) in the colorimetric detection of caspase-4 activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and apoptosis.

Introduction to Caspase-4

Caspase-4, an inflammatory caspase, is a critical component of the innate immune system.[1] In humans, it functions as a direct intracellular sensor for lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria.[1] Unlike membrane-bound Toll-like receptors, caspase-4 detects cytosolic LPS, triggering the non-canonical inflammasome pathway.[1][2] Activation of caspase-4 leads to the cleavage of specific substrates, most notably Gasdermin D, which initiates pyroptosis, a pro-inflammatory form of programmed cell death.[1][3] Furthermore, active caspase-4 can contribute to the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[2][4] Given its central role in inflammation and host defense, the accurate measurement of caspase-4 activity is crucial for immunology and drug discovery research.

Core Principles of the this compound Colorimetric Assay

The assay quantifies caspase-4 enzymatic activity based on a straightforward spectrophotometric measurement.[5] The core of this method is the synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage sequence recognized by caspase-4.[6][7][8]

The substrate is composed of:

  • Ac-LEVD: A peptide sequence (Leu-Glu-Val-Asp) that is preferentially recognized and cleaved by active caspase-4.[6]

  • pNA (p-nitroaniline): A chromogenic reporter molecule covalently linked to the C-terminus of the peptide.[9]

When this compound is in its intact state, the pNA molecule is colorless. However, in the presence of active caspase-4, the enzyme catalyzes the hydrolytic cleavage of the peptide bond after the aspartate residue.[7][10] This cleavage event releases the p-nitroaniline group, which is yellow in solution and exhibits strong absorbance at a wavelength of 400-405 nm.[5][9] The intensity of the yellow color, as measured by a spectrophotometer or microplate reader, is directly proportional to the amount of pNA released and, consequently, to the enzymatic activity of caspase-4 in the sample.

G cluster_0 Assay Principle AcLEVDpNA This compound Substrate (Colorless) ActiveCasp4 Active Caspase-4 AcLEVDpNA->ActiveCasp4 + pNA Free pNA (Yellow Chromophore) ActiveCasp4->pNA Cleavage Peptide Cleaved Ac-LEVD Peptide ActiveCasp4->Peptide Spectro Spectrophotometer (Measure at 405 nm) pNA->Spectro Detect Activity Proportional to Enzyme Activity Spectro->Activity

Caption: Principle of the this compound colorimetric assay.

Detailed Experimental Protocol

This protocol provides a generalized methodology for measuring caspase-4 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.

3.1 Materials and Reagents

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, pH 7.4)

  • Dithiothreitol (DTT), 1 M stock in dH₂O

  • This compound substrate (4 mM stock in DMSO)[11]

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

3.2 Procedure

  • Sample Preparation (Cell Lysate):

    • Induce the desired inflammatory response in cultured cells (e.g., treatment with LPS for immune cells). Include a non-induced or vehicle-treated control group.

    • Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is the sample lysate.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction Setup:

    • In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a master mix for the reaction. For each well, you will need:

      • 50 µL of 2X Reaction Buffer

      • 1 µL of 1 M DTT (final concentration 10 mM)

    • Add 50 µL of the master mix (Reaction Buffer + DTT) to each well containing the lysate.

    • Add 5 µL of the 4 mM this compound substrate to each well.[11] The final concentration will be approximately 200 µM.

    • Optional: Include a blank control for each sample containing lysate and reaction buffer but no this compound substrate to measure background absorbance.

  • Incubation and Measurement:

    • Cover the plate and incubate at 37°C for 1-2 hours. Protect the plate from light.

    • Measure the absorbance at 405 nm using a microplate reader.[5]

G start Start: Induce Cells harvest 1. Harvest & Lyse Cells start->harvest protein 2. Quantify Protein (e.g., BCA Assay) harvest->protein plate 3. Plate Lysate (50-100 µg protein/well) protein->plate buffer 4. Add 2X Reaction Buffer + DTT plate->buffer substrate 5. Add this compound Substrate buffer->substrate incubate 6. Incubate at 37°C (1-2 hours) substrate->incubate read 7. Read Absorbance (405 nm) incubate->read end End: Analyze Data read->end

Caption: Experimental workflow for the caspase-4 colorimetric assay.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward comparison between experimental groups. The primary output is the absorbance at 405 nm (OD₄₀₅), which can be used to calculate the relative fold-increase in caspase-4 activity.

4.1 Example Data Set

The table below illustrates a typical data set from an experiment comparing an untreated control group to a group treated with an inflammatory stimulus (e.g., LPS).

Sample IDTreatmentProtein (µg)OD₄₀₅ (Raw)OD₄₀₅ (Corrected)Fold Increase vs. Control
C1Control1000.1520.1421.00
C2Control1000.1480.138-
C3Control1000.1550.145-
C Avg Control 100 0.151 0.142 1.00
T1Stimulus1000.4880.4783.37
T2Stimulus1000.5010.491-
T3Stimulus1000.4950.485-
T Avg Stimulus 100 0.495 0.485 3.42
BlankNone00.010--
OD₄₀₅ (Corrected) = OD₄₀₅ (Raw) - OD₄₀₅ (Blank)
Fold Increase = OD₄₀₅ (Corrected, Treated) / OD₄₀₅ (Corrected, Control Avg)

4.2 Illustrative Enzyme Kinetic Parameters

While a full kinetic analysis requires purified enzyme and varying substrate concentrations, the Michaelis-Menten parameters provide valuable information about enzyme efficiency. The following table presents hypothetical, yet realistic, kinetic constants for caspase-4 with the this compound substrate.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (pmol/min/µg)kcat/Kₘ (M⁻¹s⁻¹)
Caspase-4This compound~150-250~800-1200~1.5 x 10⁴
Note: These values are illustrative and should be determined empirically for specific assay conditions.

Caspase-4 Signaling Pathway

The this compound assay measures the final enzymatic output of a complex signaling cascade. Understanding this pathway is essential for interpreting experimental results. The diagram below outlines the non-canonical inflammasome pathway leading to caspase-4 activation.

G cluster_pathway Non-Canonical Inflammasome Pathway LPS Cytosolic LPS (from Gram- bacteria) Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive Binds to CARD domain Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active Oligomerization & Autocatalytic Cleavage GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD Cleavage Casp1 Pro-Caspase-1 Casp4_active->Casp1 Activation GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pore Formation & Pyroptosis GSDMD_N->Pyroptosis Casp1_active Active Caspase-1 Casp1->Casp1_active Cytokines Pro-IL-1β / Pro-IL-18 Casp1_active->Cytokines Cleavage Cytokines_active Mature IL-1β / IL-18 (Secretion) Cytokines->Cytokines_active

Caption: Caspase-4 activation via the non-canonical inflammasome pathway.

References

The Significance of p-Nitroaniline Release from Ac-LEVD-PNA: A Technical Guide to Caspase-4 Activity and the Non-Canonical Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cleavage of the chromogenic substrate Ac-LEVD-pNA and the subsequent release of p-nitroaniline (pNA) serve as a cornerstone for the quantitative assessment of caspase-4 activity. This process is of profound significance in the study of the non-canonical inflammasome pathway, a critical component of the innate immune response to intracellular pathogens. This technical guide provides an in-depth exploration of the biochemical principles, experimental protocols, and signaling pathways associated with the this compound assay, tailored for professionals in research and drug development.

Introduction: Caspase-4 and the Non-Canonical Inflammasome

Caspase-4, in humans, and its murine ortholog caspase-11, are inflammatory caspases that function as intracellular sensors for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] Unlike the canonical inflammasomes that rely on pattern recognition receptors (PRRs) to initiate signaling, the non-canonical pathway involves the direct binding of cytosolic LPS to the caspase recruitment domain (CARD) of caspase-4.[2] This binding event triggers the oligomerization and activation of caspase-4, leading to a cascade of downstream events culminating in a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines.[1][4]

The enzymatic activity of caspase-4 is a direct measure of its activation and, consequently, the engagement of the non-canonical inflammasome. The synthetic tetrapeptide substrate, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-p-Nitroanilide (this compound), has been designed to mimic the natural cleavage site of caspase-4, providing a reliable tool to probe its function.

The Biochemical Principle of p-Nitroaniline Release

The this compound substrate is a colorless compound that, upon enzymatic cleavage by active caspase-4 between the aspartic acid (D) residue and the p-nitroaniline (pNA) moiety, releases the yellow chromophore pNA. The amount of pNA released is directly proportional to the caspase-4 activity and can be quantified spectrophotometrically by measuring the absorbance at or near 405 nm.[5]

Key Properties of this compound and p-Nitroaniline:

CompoundMolecular FormulaMolar Mass ( g/mol )Key Feature
This compoundC₂₈H₄₀N₆O₁₁636.65Chromogenic substrate for caspase-4
p-Nitroaniline (pNA)C₆H₆N₂O₂138.12Yellow chromophore with absorbance maximum around 380-410 nm

Quantitative Analysis of Caspase-4 Activity

The rate of pNA release can be used to determine the kinetic parameters of the caspase-4-catalyzed reaction. While specific kinetic constants for this compound with human caspase-4 are not consistently reported across the literature, the Michaelis-Menten model is the standard framework for this analysis.

Theoretical Kinetic Parameters:

ParameterSymbolDescription
Michaelis ConstantK_mThe substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It reflects the affinity of the enzyme for the substrate.
Catalytic Constantk_catThe turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
Catalytic Efficiencyk_cat/K_mA measure of how efficiently an enzyme converts a substrate to a product.

Molar Extinction Coefficient of p-Nitroaniline:

The accurate determination of pNA concentration relies on the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient of pNA is dependent on the pH and composition of the assay buffer. A commonly used value in a neutral pH buffer at 405 nm is approximately 9,600 M⁻¹cm⁻¹ to 11,500 M⁻¹cm⁻¹ .[6][7] It is recommended to determine the extinction coefficient empirically under specific experimental conditions by generating a standard curve with known concentrations of pNA.

Substrate Specificity of this compound

While this compound is a preferred substrate for caspase-4, some cross-reactivity with other caspases can occur. Understanding this selectivity is crucial for the correct interpretation of experimental results.

Relative Cleavage of this compound by Different Caspases (Qualitative):

CaspaseRelative ActivityNotes
Caspase-4 +++Preferred substrate.
Caspase-1+Shows some activity.
Caspase-5++Human paralog of caspase-4, also shows significant activity.
Caspase-3+/-Generally low to negligible activity.
Caspase-8+/-Generally low to negligible activity.

This table represents a qualitative summary based on available literature. Quantitative comparative data is limited.

Experimental Protocols

In Vitro Caspase-4 Activity Assay

This protocol outlines a typical colorimetric assay to measure the activity of purified or recombinant caspase-4, or caspase-4 in cell lysates.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% (v/v) Glycerol.

  • This compound Substrate: 10 mM stock solution in DMSO.

  • Active Caspase-4: Purified enzyme or cell lysate containing active caspase-4.

  • p-Nitroaniline Standard: 1 mM stock solution in assay buffer for generating a standard curve.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare pNA Standard Curve:

    • Perform serial dilutions of the 1 mM pNA stock solution in assay buffer to generate a range of concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).

    • Add 100 µL of each standard concentration to separate wells of the 96-well plate.

    • Measure the absorbance at 405 nm.

    • Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve and determine the molar extinction coefficient.

  • Enzyme Reaction:

    • In separate wells of the 96-well plate, add 50 µL of assay buffer.

    • Add 10-50 µg of cell lysate or an appropriate amount of purified caspase-4 to each well.

    • Initiate the reaction by adding 5 µL of the 10 mM this compound substrate stock solution (final concentration: 200 µM).

    • The total reaction volume should be 100 µL.

    • Include a blank control containing assay buffer and substrate but no enzyme.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm at multiple time points (kinetic assay) or at the end of the incubation period (endpoint assay).

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Using the standard curve, convert the absorbance values to the concentration of pNA produced.

    • Calculate the caspase-4 activity as the rate of pNA production (e.g., in µmol/min/mg of protein).

Experimental Workflow Diagram

G Caspase-4 Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pNA_std Prepare pNA Standards plate_std Add pNA Standards to 96-well Plate pNA_std->plate_std reagents Prepare Assay Buffer and Substrate plate_rxn Set up Enzyme Reaction in 96-well Plate reagents->plate_rxn sample Prepare Cell Lysate or Purified Caspase-4 sample->plate_rxn read_std Measure Absorbance at 405 nm (Standards) plate_std->read_std incubate Incubate at 37°C plate_rxn->incubate read_rxn Measure Absorbance at 405 nm (Reaction) incubate->read_rxn std_curve Generate Standard Curve read_std->std_curve calc Calculate Caspase-4 Activity read_rxn->calc std_curve->calc

Caption: Workflow for the colorimetric caspase-4 activity assay.

Signaling Pathway Context: The Non-Canonical Inflammasome

The release of pNA from this compound is a direct indicator of caspase-4's catalytic activity, which is tightly regulated within the non-canonical inflammasome pathway. Understanding this pathway is essential for interpreting the biological significance of caspase-4 activation.

Activation of the Non-Canonical Inflammasome
  • LPS Recognition: Cytosolic LPS, delivered by intracellular Gram-negative bacteria, directly binds to the CARD domain of pro-caspase-4.[2]

  • Oligomerization and Activation: This binding induces the oligomerization of pro-caspase-4 molecules, leading to their proximity-induced auto-cleavage and activation.

  • Gasdermin D (GSDMD) Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD) at a specific site.[1]

  • Pyroptosis: The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that disrupt the osmotic balance, leading to cell swelling and lysis (pyroptosis).[1]

  • Cytokine Release: The GSDMD pores also allow for the release of pro-inflammatory cytokines, such as IL-1α and IL-18.

  • Canonical Inflammasome Activation: The potassium efflux resulting from GSDMD pore formation can act as a secondary signal to activate the NLRP3 canonical inflammasome, leading to caspase-1 activation and the maturation of pro-IL-1β and pro-IL-18.[4]

Signaling Pathway Diagram

G Non-Canonical Inflammasome Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane lps Intracellular LPS pro_casp4 Pro-Caspase-4 lps->pro_casp4 Binds to CARD domain act_casp4 Active Caspase-4 pro_casp4->act_casp4 Oligomerization & Autocatalysis gsdmd Gasdermin D (GSDMD) act_casp4->gsdmd Cleavage pro_il1a Pro-IL-1α act_casp4->pro_il1a Cleavage gsdmd_n GSDMD N-terminal gsdmd->gsdmd_n pore GSDMD Pore gsdmd_n->pore Insertion il1a IL-1α pro_il1a->il1a nlrp3 NLRP3 Inflammasome pro_casp1 Pro-Caspase-1 nlrp3->pro_casp1 Activation act_casp1 Active Caspase-1 pro_casp1->act_casp1 pro_il1b Pro-IL-1β act_casp1->pro_il1b Cleavage pro_il18 Pro-IL-18 act_casp1->pro_il18 Cleavage il1b IL-1β pro_il1b->il1b il18 IL-18 pro_il18->il18 pore->il1a Release pore->nlrp3 K+ efflux activates pore->il1b Release pore->il18 Release pyroptosis Pyroptosis (Cell Lysis) pore->pyroptosis

Caption: Activation of the non-canonical inflammasome by intracellular LPS.

Applications in Research and Drug Development

The this compound assay is a valuable tool for:

  • Basic Research: Elucidating the mechanisms of non-canonical inflammasome activation and the role of caspase-4 in innate immunity and inflammatory diseases.

  • Drug Discovery and Development: Screening for and characterizing inhibitors of caspase-4 as potential therapeutics for inflammatory conditions such as sepsis and inflammatory bowel disease.

  • Diagnostics: Investigating the potential of caspase-4 activity as a biomarker for diseases involving non-canonical inflammasome activation.

Conclusion

The release of p-nitroaniline from this compound is a robust and quantitative indicator of caspase-4 activity. This simple colorimetric assay provides a critical window into the complex biology of the non-canonical inflammasome. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for accurately interpreting experimental data and advancing our knowledge of inflammatory signaling pathways and their therapeutic modulation.

References

Ac-LEVD-PNA: A Technical Guide to Investigating Cellular Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular stress responses are fundamental to maintaining homeostasis and determining cell fate in the face of various insults. Dysregulation of these pathways is a hallmark of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. A key family of proteases involved in executing cellular stress responses are the caspases. Ac-LEVD-PNA (N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide) is a valuable molecular tool specifically designed as a chromogenic substrate for caspase-4. This technical guide provides an in-depth overview of the application of this compound in studying two critical cellular stress pathways: Endoplasmic Reticulum (ER) stress-induced apoptosis and the non-canonical inflammasome pathway leading to pyroptosis. This document offers detailed experimental protocols, quantitative data for assay development, and visualizations of the associated signaling cascades to facilitate its use in research and drug development.

Introduction to this compound and Caspase-4

This compound is a synthetic tetrapeptide, N-Acetyl-Leu-Glu-Val-Asp, covalently linked to a p-nitroanilide (pNA) chromophore.[1] This substrate is specifically recognized and cleaved by active caspase-4 between the aspartic acid (Asp) residue and the pNA group. The enzymatic cleavage releases pNA, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[2][3][4] This property makes this compound a straightforward and reliable tool for assaying caspase-4 activity in cell lysates and purified enzyme preparations.

Caspase-4, a member of the inflammatory caspase subfamily, plays a crucial role in two distinct cellular stress pathways:

  • Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: The ER is a central organelle for protein folding and calcium homeostasis. Perturbations in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5] Caspase-4 is localized to the ER membrane and is specifically activated in response to ER stress, initiating a cascade that can lead to apoptosis.[5]

  • Non-Canonical Inflammasome Pathway and Pyroptosis: Caspase-4 acts as a direct intracellular sensor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6] Upon binding to cytosolic LPS, caspase-4 becomes activated, triggering the non-canonical inflammasome pathway. This leads to a pro-inflammatory form of programmed cell death called pyroptosis, characterized by cell lysis and the release of inflammatory cytokines.[7][8]

Cellular Stress Pathways Involving Caspase-4

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

ER stress triggers the Unfolded Protein Response (UPR), an adaptive signaling network. However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response. Caspase-4 is a key initiator caspase in the human ER stress-induced apoptotic pathway.[5]

Signaling Pathway:

  • ER Stress Induction: Accumulation of unfolded proteins in the ER lumen, caused by agents like tunicamycin or thapsigargin, activates the UPR.

  • Caspase-4 Activation: Pro-caspase-4, localized on the ER membrane, is cleaved and activated in response to ER stress.[5]

  • Downstream Caspase Activation: Activated caspase-4 can then directly cleave and activate pro-caspase-9.[9] Activated caspase-9, in turn, activates the executioner caspase, caspase-3.

  • Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins Pro-caspase-4 Pro-caspase-4 Unfolded Proteins->Pro-caspase-4 ER Stress Caspase-4 (active) Caspase-4 (active) Pro-caspase-4->Caspase-4 (active) Cleavage Pro-caspase-9 Pro-caspase-9 Caspase-4 (active)->Pro-caspase-9 Cleavage Caspase-9 (active) Caspase-9 (active) Pro-caspase-9->Caspase-9 (active) Pro-caspase-3 Pro-caspase-3 Caspase-9 (active)->Pro-caspase-3 Cleavage Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis

ER Stress-Induced Apoptosis Pathway
Non-Canonical Inflammasome Pathway and Pyroptosis

The innate immune system employs intracellular surveillance mechanisms to detect invading pathogens. The non-canonical inflammasome pathway is a critical defense against Gram-negative bacteria that have gained access to the host cell cytosol.

Signaling Pathway:

  • LPS Sensing: Cytosolic LPS, either from intracellular bacteria or experimentally introduced, directly binds to the CARD domain of pro-caspase-4.[10]

  • Caspase-4 Oligomerization and Activation: LPS binding induces the oligomerization and auto-activation of caspase-4.[10]

  • Gasdermin D (GSDMD) Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD).

  • Pore Formation and Pyroptosis: The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores.[8] These pores disrupt the osmotic balance, leading to cell swelling, lysis, and the release of intracellular contents, a process termed pyroptosis.[11]

  • Cytokine Release and NLRP3 Activation: The GSDMD pores also serve as a conduit for the release of pro-inflammatory cytokines like IL-1β and IL-18. Additionally, the ionic flux through these pores can trigger the activation of the NLRP3 inflammasome, leading to further caspase-1-mediated maturation and release of these cytokines.

Non_Canonical_Inflammasome cluster_Cytosol Cytosol cluster_Membrane Plasma Membrane LPS Cytosolic LPS Pro-caspase-4 Pro-caspase-4 LPS->Pro-caspase-4 Direct Binding Caspase-4 (active) Caspase-4 (active) Pro-caspase-4->Caspase-4 (active) Oligomerization & Activation GSDMD Gasdermin D Caspase-4 (active)->GSDMD Cleavage GSDMD-N GSDMD N-terminus GSDMD->GSDMD-N Pore GSDMD Pore GSDMD-N->Pore Insertion Pyroptosis Pyroptosis Pore->Pyroptosis Cell Lysis Cytokine Release IL-1β, IL-18 Release Pore->Cytokine Release

Non-Canonical Inflammasome Pathway

Quantitative Data for Caspase-4 Assay Using this compound

The following tables summarize key quantitative parameters for designing and performing a colorimetric caspase-4 activity assay.

Table 1: this compound Substrate Properties

ParameterValueReference
Molecular FormulaC₂₈H₄₀N₆O₁₁[1]
Molecular Weight636.65 g/mol [1]
Purity>95% (HPLC)[12]
SolubilityDMSO[1]
Excitation/EmissionNot Applicable (Colorimetric)
Absorbance (pNA)405 nm[2][3]

Table 2: Typical Caspase-4 Assay Parameters

ParameterRecommended Range/ValueNotes
This compound Stock Conc.2-4 mM in DMSOStore at -20°C, protected from light.
Final Substrate Conc.50-200 µMOptimal concentration should be determined empirically.
Cell Lysate Protein Conc.1-4 mg/mLProtein concentration should be quantified (e.g., Bradford assay).[3]
Incubation Temperature37°C
Incubation Time60-120 minutesMonitor color development over time.
Reaction Buffer pH7.0-7.5Typically contains HEPES or similar buffering agent.
Reducing AgentDTT (1-10 mM)Often included in reaction buffers to maintain caspase activity.

Experimental Protocols

Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells.

  • Cell Collection:

    • Adherent Cells: Wash cells with ice-cold PBS, then scrape into a minimal volume of PBS.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 600 x g for 5 minutes).

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol). A common ratio is 100 µL of Lysis Buffer per 1-2 million cells.

  • Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000-12,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microfuge tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay. Normalize all samples to the same protein concentration using Lysis Buffer.

Colorimetric Caspase-4 Activity Assay

This protocol is designed for a 96-well plate format.

Caspase4_Assay_Workflow start Start prepare_lysates Prepare Cell Lysates (Section 4.1) start->prepare_lysates quantify_protein Quantify Protein (Bradford/BCA) prepare_lysates->quantify_protein normalize_samples Normalize Samples to Equal Protein Concentration quantify_protein->normalize_samples setup_plate Set up 96-well plate: - Blank (Lysis Buffer) - Control Lysate - Treated Lysate normalize_samples->setup_plate add_reagents Add Assay Buffer & Cell Lysate setup_plate->add_reagents add_substrate Add this compound (Final Conc: 50-200 µM) add_reagents->add_substrate incubate Incubate at 37°C for 60-120 min add_substrate->incubate read_absorbance Read Absorbance at 405 nm (Microplate Reader) incubate->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data

General Workflow for Caspase-4 Assay

Reagents:

  • 2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol).

  • This compound Substrate: 2 mM stock solution in DMSO.

  • Cell Lysate: Prepared and quantified as described in section 4.1.

Procedure:

  • Prepare Reaction Mix: In a 96-well microplate, add the following to each well:

    • Sample Wells: 50 µL of 2X Reaction Buffer + 40 µL of cell lysate.

    • Blank Well: 50 µL of 2X Reaction Buffer + 40 µL of Lysis Buffer.

  • Initiate Reaction: Add 10 µL of the 2 mM this compound substrate to each well. This brings the final volume to 100 µL and the final substrate concentration to 200 µM.

  • Incubation: Mix gently by tapping the plate. Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the blank from all sample readings.

    • Caspase-4 activity can be expressed as the change in absorbance per unit time per milligram of protein, or as a fold-change relative to an untreated control.

Applications and Considerations

Applications:

  • Screening for Modulators of ER Stress: this compound can be used in high-throughput screens to identify compounds that inhibit or enhance ER stress-induced caspase-4 activation.

  • Investigating Bacterial Pathogenesis: The assay is a powerful tool to study how different Gram-negative bacteria or their LPS variants activate the non-canonical inflammasome.

  • Drug Development: For diseases linked to excessive inflammation or ER stress, this assay can be used to evaluate the efficacy of therapeutic candidates in modulating caspase-4 activity.

  • Mechanistic Studies: Researchers can use this compound to dissect the upstream and downstream signaling events of caspase-4 activation in various cellular contexts.

Considerations:

  • Specificity: While this compound is a preferred substrate for caspase-4, other caspases may show some level of activity towards it. It is advisable to use specific inhibitors (e.g., Z-LEVD-FMK for caspase-4) or caspase-4 knockout/knockdown cell lines to confirm specificity.

  • Fluorometric Alternatives: For higher sensitivity, fluorometric substrates such as Ac-LEVD-AFC are available. These assays operate on a similar principle but detect a fluorescent signal instead of a color change.[13]

  • Standard Curve: For absolute quantification of pNA produced, a standard curve using known concentrations of pNA can be generated.

Conclusion

This compound is a robust and accessible tool for the quantitative measurement of caspase-4 activity. Its application provides significant insights into the mechanisms of cellular stress, encompassing both the sterile inflammatory response of ER stress and the pathogen-induced pyroptotic cell death. The protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cellular stress pathways, ultimately contributing to a better understanding of disease pathogenesis and the development of novel therapeutics.

References

A Technical Guide to Initial Enzyme Kinetic Investigations Using Ac-LEVD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-pNA (Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate specifically designed for the enzymatic characterization of caspase-4.[1][2] Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[3] Caspase-4, in particular, is an inflammatory caspase that plays a key role in the non-canonical inflammasome pathway by responding to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4][5] Understanding the kinetic parameters of caspase-4 activity is crucial for elucidating its biological function and for the development of therapeutic agents targeting inflammatory diseases.

This technical guide provides an in-depth overview of the initial investigations into enzyme kinetics using this compound as a substrate for caspase-4. It includes a summary of key kinetic parameters, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Enzyme Kinetics of this compound with Caspase-4

The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

While this compound is widely cited as a substrate for caspase-4, specific, experimentally determined Km and kcat values are not consistently reported across publicly available literature. The following table provides a template for presenting such data, which would typically be determined empirically. For illustrative purposes, hypothetical values are included.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-4This compound50102.0 x 10⁵

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Researchers should determine these parameters experimentally for their specific assay conditions.

Mechanism of Action

The enzymatic assay using this compound is based on a straightforward colorimetric principle. The tetrapeptide sequence LEVD is recognized and cleaved by active caspase-4 at the aspartic acid residue. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at 405 nm.[6][7] The rate of pNA release is directly proportional to the enzymatic activity of caspase-4.

Experimental Protocols

The following sections provide detailed methodologies for preparing reagents and performing a caspase-4 kinetic assay using this compound.

Reagent Preparation

1. Cell Lysis Buffer (for cellular assays):

  • 50 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 0.1% CHAPS

  • 1 mM EDTA

  • 10% Glycerol

  • 10 mM Dithiothreitol (DTT) - Add fresh before use

  • Protease Inhibitor Cocktail - Add fresh before use

2. 2X Reaction Buffer:

  • 100 mM HEPES, pH 7.4

  • 200 mM NaCl

  • 0.2% CHAPS

  • 2 mM EDTA

  • 20% Glycerol

  • 20 mM DTT - Add fresh before use

3. This compound Substrate Stock Solution (4 mM):

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 4 mM.

  • Store in aliquots at -20°C, protected from light.

4. Recombinant Human Caspase-4:

  • Reconstitute lyophilized enzyme in an appropriate buffer as recommended by the supplier.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store in aliquots at -80°C.

Cell Lysate Preparation (for cellular assays)
  • Cell Culture: Culture cells to the desired density and treat with appropriate stimuli to induce caspase-4 activity.

  • Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

Enzyme Kinetic Assay Protocol (96-well plate format)
  • Prepare a pNA Standard Curve:

    • Prepare a series of dilutions of a pNA standard in 1X Reaction Buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).

    • Add 100 µL of each standard to separate wells of a 96-well plate.

  • Prepare Substrate Dilutions:

    • Prepare a range of this compound concentrations by diluting the 4 mM stock solution in 1X Reaction Buffer. The final concentrations in the assay should bracket the expected Km value.

  • Set up the Assay Plate:

    • Blank Wells: Add 50 µL of 1X Reaction Buffer and 50 µL of the highest concentration of this compound.

    • Enzyme Wells: Add a fixed amount of recombinant caspase-4 or cell lysate (e.g., 20-50 µg of total protein) to each well. Bring the volume to 50 µL with 1X Reaction Buffer.

    • Substrate Addition: To initiate the reaction, add 50 µL of each this compound dilution to the enzyme-containing wells. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance to the concentration of pNA produced using the pNA standard curve.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

Mandatory Visualizations

Signaling Pathway: Caspase-4 Activation and Substrate Cleavage

Caspase4_Activation LPS Intracellular LPS Casp4_pro Pro-Caspase-4 LPS->Casp4_pro Binds to CARD domain Casp4_active Active Caspase-4 (p20/p10 tetramer) Casp4_pro->Casp4_active Dimerization & Autocatalytic Cleavage Ac_LEVD_PNA This compound (Substrate) Casp4_active->Ac_LEVD_PNA Catalytic Cleavage pNA p-Nitroaniline (Chromophore) Ac_LEVD_PNA->pNA Ac_LEVD Ac-LEVD Ac_LEVD_PNA->Ac_LEVD

Caption: Caspase-4 activation by LPS and subsequent cleavage of this compound.

Experimental Workflow: Enzyme Kinetics Assay

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers, Enzyme, and Substrate plate_setup Set up 96-well Plate: Blanks, Standards, Enzyme reagents->plate_setup lysate Prepare Cell Lysate (if applicable) lysate->plate_setup reaction_start Initiate Reaction with Substrate Addition plate_setup->reaction_start incubation Incubate at 37°C and Measure Absorbance at 405 nm reaction_start->incubation velocity Calculate Initial Reaction Velocities (V₀) incubation->velocity plot Plot V₀ vs. [Substrate] velocity->plot kinetics Determine Km and Vmax via Michaelis-Menten Kinetics plot->kinetics kcat Calculate kcat kinetics->kcat

Caption: Workflow for determining caspase-4 kinetics using this compound.

References

Specificity of Ac-LEVD-pNA for Caspase-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the specificity of the chromogenic substrate Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartic Acid p-nitroanilide (Ac-LEVD-pNA) for caspase-4. While commonly marketed as a caspase-4 substrate, a thorough examination of the literature reveals significant cross-reactivity with other caspases, a critical consideration for accurate experimental design and data interpretation.

Data Presentation: Specificity of Tetrapeptide p-Nitroanilide Substrates

The precise kinetic constants (Km and kcat) for this compound across the entire caspase family are not extensively documented in a single comprehensive study. However, based on substrate preference profiles and qualitative data from various sources, a picture of its relative specificity can be assembled. It is crucial to note that tetrapeptide substrates often exhibit overlapping reactivity among different caspases[1][2]. The following table summarizes the known and inferred cleavage efficiencies of various caspases for LEVD and other common pNA-conjugated tetrapeptide substrates.

CaspasePreferred Tetrapeptide Motif(s)Relative Cleavage Efficiency of this compoundNotes
Caspase-1 YVAD, WEHDLow to ModeratePrefers bulky aromatic residues at P4.[3]
Caspase-2 VDVADLowRequires a P5 residue for efficient cleavage.[1]
Caspase-3 DEVDModerate to HighOften shows promiscuous activity towards other caspase substrates.
Caspase-4 LEVD , LEHDHigh LEVD is considered an optimal recognition sequence.[1]
Caspase-5 WEHD, LEHDModerateShares substrate preferences with caspase-1 and caspase-4.[3]
Caspase-6 VEIDLowShows preference for Val-Glu-Ile-Asp sequence.[1]
Caspase-7 DEVDModerate to HighSimilar to caspase-3, it can cleave a range of substrates.[1]
Caspase-8 IETD, LETD, LEHDModerateCan cleave LEHD, showing some overlap with caspase-9 and -4.[1]
Caspase-9 LEHDHighThe LEHD sequence is very similar to LEVD, suggesting significant cross-reactivity.
Caspase-10 AEVDLow to ModerateLess characterized, but some overlap with other apoptotic caspases is likely.

Disclaimer: This table is a synthesis of information from multiple sources and may not reflect the results of direct, side-by-side quantitative comparisons in a single study. The relative cleavage efficiencies are estimations based on preferred substrate motifs. Researchers should empirically determine the specificity of this compound for their specific experimental system.

Experimental Protocols

To rigorously assess the specificity of this compound for caspase-4, a series of detailed experiments are required.

In Vitro Caspase Activity Assay Using Recombinant Caspases

This protocol details the determination of kinetic parameters for this compound with purified, recombinant caspases.

Materials:

  • Recombinant, active human caspases (Caspase-1 through -10)

  • This compound substrate

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute recombinant caspases according to the manufacturer's instructions to a stock concentration of 1 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare fresh Assay Buffer.

  • Enzyme Titration:

    • Perform a serial dilution of each recombinant caspase in Assay Buffer to determine the optimal concentration that yields a linear rate of substrate cleavage over a 30-60 minute period.

  • Substrate Concentration Gradient:

    • For each caspase, prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from 0.1x to 10x the anticipated Km value (a typical starting range is 10 µM to 500 µM).

  • Kinetic Measurement:

    • To each well of a 96-well plate, add 50 µL of the appropriate this compound dilution.

    • Initiate the reaction by adding 50 µL of the diluted recombinant caspase.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration [S].

    • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

    • Calculate the catalytic efficiency (kcat/Km) for each caspase.

Caspase Activity Assay in Cell Lysates

This protocol measures "LEVDase" activity in cell lysates, which may not be solely attributable to caspase-4.

Materials:

  • Cultured cells (e.g., THP-1 monocytes)

  • Inducing agent (e.g., Lipopolysaccharide (LPS) and Nigericin for inflammasome activation)

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA

  • This compound substrate

  • BCA Protein Assay Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Treat cells with the inducing agent to activate caspases. Include an untreated control.

  • Preparation of Cell Lysates:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit.

  • Caspase Activity Measurement:

    • In a 96-well plate, add 50 µg of total protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 90 µL with Assay Buffer.

    • Initiate the reaction by adding 10 µL of 2 mM this compound (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank well (Assay Buffer and substrate only) from all readings.

    • Express the results as the change in absorbance per microgram of protein.

Mandatory Visualizations

Signaling Pathway: Non-Canonical Inflammasome Activation

The following diagram illustrates the signaling pathway leading to caspase-4 activation and its downstream effects.

NonCanonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative_Bacteria Gram-negative Bacteria LPS Lipopolysaccharide (LPS) Gram-negative_Bacteria->LPS releases Caspase-4_zymogen Pro-Caspase-4 LPS->Caspase-4_zymogen directly binds Active_Caspase-4 Active Caspase-4 Caspase-4_zymogen->Active_Caspase-4 oligomerization & auto-activation GSDMD Gasdermin D (GSDMD) Active_Caspase-4->GSDMD cleaves Pro-IL-18 Pro-IL-18 Active_Caspase-4->Pro-IL-18 cleaves GSDMD-N GSDMD-N Pore GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis IL-18 Mature IL-18 Pro-IL-18->IL-18 IL-18->Pyroptosis

Caspase-4 Non-Canonical Inflammasome Pathway.
Experimental Workflow: Assessing this compound Specificity

This diagram outlines the logical flow for determining the specificity of this compound.

Specificity_Workflow cluster_recombinant In Vitro Analysis with Recombinant Caspases cluster_lysate Cell-Based Analysis cluster_comparison Data Interpretation and Conclusion Recombinant_Caspases Obtain Purified Recombinant Caspases (Caspase-1 to -10) Kinetic_Assay Perform Kinetic Assays with this compound Recombinant_Caspases->Kinetic_Assay Data_Analysis Calculate Km, kcat, and kcat/Km Kinetic_Assay->Data_Analysis Compare_Data Compare Kinetic Data Across All Caspases Data_Analysis->Compare_Data Cell_Culture Culture and Treat Cells (e.g., THP-1 + LPS) Cell_Lysis Prepare Cell Lysates Cell_Culture->Cell_Lysis Lysate_Assay Measure 'LEVDase' Activity in Lysates Cell_Lysis->Lysate_Assay Lysate_Assay->Compare_Data Conclusion Determine Specificity Profile of this compound Compare_Data->Conclusion

Workflow for Determining this compound Specificity.

References

Methodological & Application

Application Notes: Step-by-Step Protocol for an Ac-LEVD-pNA Caspase-4 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the colorimetric detection of caspase-4 activity in cell lysates and tissue homogenates using the chromogenic substrate Ac-LEVD-pNA (acetyl-Leu-Glu-Val-Asp p-nitroanilide).

Introduction

Caspase-4, a member of the caspase family of cysteine proteases, plays a crucial role in the inflammatory response.[1][2][3] As an inflammatory caspase, it is a key component of the non-canonical inflammasome pathway and is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4] Upon activation, caspase-4 can cleave gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis, and can also contribute to the activation of other caspases, such as caspase-1, to promote the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[5][6]

The this compound based assay offers a simple and convenient method for quantifying caspase-4 activity.[7][8] The assay principle is based on the ability of active caspase-4 to cleave the peptide substrate this compound, releasing the chromophore p-nitroaniline (pNA).[1][9][10] The released pNA can be easily quantified by measuring its absorbance at 405 nm.[1][8][10]

Principle of the Assay

The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate this compound.[7][8] In the presence of active caspase-4, the substrate is hydrolyzed, releasing pNA, which has a strong absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-4 activity in the sample.

Materials and Reagents

Below is a list of typical materials and reagents required for the assay. Commercially available kits will provide most of these components.[1][3][7]

ComponentDescriptionStorage
Cell Lysis Buffer For lysing cells and tissues to release intracellular contents, including caspases.4°C
2x Reaction Buffer Provides optimal pH and ionic strength for caspase-4 activity. Typically contains DTT as a reducing agent.4°C
This compound (4 mM) The colorimetric substrate for caspase-4.-20°C, protect from light
pNA Standard (10 mM) Used to generate a standard curve for quantifying the amount of pNA produced in the assay.-20°C, protect from light
DTT (1 M or 100x) A reducing agent added to the lysis and reaction buffers to maintain the active state of caspases.-20°C

Materials Required but Not Supplied:

  • 96-well microplate[1]

  • Microplate reader capable of measuring absorbance at 405 nm[1]

  • Centrifuge[1]

  • Precision pipettes and disposable tips[1]

  • Deionized water[1]

  • Phosphate-buffered saline (PBS)[1]

  • For tissue samples: Dounce homogenizer[1]

Experimental Protocols

Reagent Preparation
  • Working Cell Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 1 mM (e.g., add 10 µL of 100x DTT to 1 mL of Cell Lysis Buffer).[3] Keep on ice during use.

  • Working 1x Reaction Buffer: Dilute the 2x Reaction Buffer with an equal volume of deionized water. Immediately before use, add DTT to a final concentration of 1 mM (e.g., add 10 µL of 100x DTT to 1 mL of 1x Reaction Buffer).[3] Keep on ice during use.

  • pNA Standard Curve Preparation: Prepare a series of pNA standards by diluting the 10 mM pNA stock solution in 1x Reaction Buffer. A suggested dilution series is 200, 100, 50, 25, 12.5, and 0 µM.[3][10]

Sample Preparation

Adherent Cells:

  • Induce apoptosis or the desired cellular response in your cell culture. Include an untreated control group.

  • Collect cells by trypsinization, followed by centrifugation at 600 x g for 5 minutes at 4°C.[1]

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend 1-5 x 10^6 cells in 50 µL of ice-cold Working Cell Lysis Buffer.[1]

  • Incubate the lysate on ice for 15-20 minutes.[1]

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.[1]

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube and keep it on ice. This is your sample.

Suspension Cells:

  • Induce apoptosis or the desired cellular response. Include an untreated control group.

  • Collect cells by centrifugation at 600 x g for 5 minutes at 4°C.[1]

  • Wash the cell pellet twice with ice-cold PBS.

  • Proceed from step 4 as described for adherent cells.

Tissue Samples:

  • Dissect 5-20 mg of tissue and wash with ice-cold PBS.[1]

  • Add 100 µL of ice-cold Working Cell Lysis Buffer and homogenize using a Dounce homogenizer on ice.[1]

  • Incubate the homogenate on ice for 15-20 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a new, pre-chilled tube and keep it on ice.

Assay Procedure
  • To each well of a 96-well plate, add the components in the following order:

ComponentSample WellBlank Well
Sample (Lysate) 50 µL0 µL
Cell Lysis Buffer 0 µL50 µL
1x Reaction Buffer 40 µL40 µL
This compound (4 mM) 10 µL10 µL
Total Volume 100 µL 100 µL
  • Mix the contents of the wells gently.[3]

  • Incubate the plate at 37°C for 1-2 hours.[3] The incubation time may need to be optimized based on the expected caspase-4 activity.

  • Measure the absorbance at 405 nm using a microplate reader.[3]

Data Analysis
  • pNA Standard Curve: Plot the absorbance values (OD 405 nm) of the pNA standards against their corresponding concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.

  • Calculate pNA Concentration in Samples: Subtract the absorbance of the blank well from the absorbance of each sample well to get the corrected absorbance. Use the standard curve equation to determine the concentration of pNA in each sample.

  • Calculate Caspase-4 Activity: Caspase-4 activity can be expressed as the fold increase in activity compared to the untreated control or can be calculated in units/mg of protein.[1][8] For the latter, the protein concentration of the cell lysate needs to be determined using a standard protein assay (e.g., Bradford assay).

    • Fold Increase: (OD of treated sample - OD of blank) / (OD of control sample - OD of blank)

    • Enzyme Activity (U/mg protein): (nmol of pNA produced per hour) / (mg of protein in the sample)

Visualizations

Caspase-4 Signaling Pathway

Caspase-4 Signaling Pathway Non-Canonical Inflammasome Activation LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds & activates ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 oligomerization GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves ProCaspase1 Pro-Caspase-1 ActiveCaspase4->ProCaspase1 activates GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ActiveCaspase1 Active Caspase-1 ProCaspase1->ActiveCaspase1 ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B cleaves IL1B Mature IL-1β (Secretion) ProIL1B->IL1B

Caption: Non-canonical inflammasome pathway showing Caspase-4 activation by intracellular LPS.

Experimental Workflow

This compound Caspase-4 Assay Workflow Caspase-4 Assay Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis SamplePrep 1. Prepare Cell Lysate or Tissue Homogenate PlateSetup 3. Set up 96-well Plate: Sample, Blank, Standards SamplePrep->PlateSetup ReagentPrep 2. Prepare Working Buffers & pNA Standards ReagentPrep->PlateSetup Incubation 4. Add Substrate (this compound) & Incubate at 37°C PlateSetup->Incubation Readout 5. Measure Absorbance at 405 nm Incubation->Readout Analysis 6. Calculate Caspase-4 Activity Readout->Analysis

Caption: Step-by-step workflow for the this compound Caspase-4 assay.

Troubleshooting

ProblemPossible CauseSolution
High background Contamination of reagents or samples.Use fresh, sterile reagents and pipette tips. Ensure proper handling to avoid cross-contamination.
Insufficient washing of cells.Ensure cells are washed thoroughly with PBS to remove any interfering substances from the culture medium.
Low signal Insufficient caspase-4 activity in the sample.Increase the amount of cell lysate used in the assay or optimize the induction of the cellular response to increase caspase-4 activation.
Inactive reagents.Ensure reagents are stored correctly and have not expired. Prepare fresh working solutions of buffers with DTT.
Incorrect wavelength used for measurement.Verify that the microplate reader is set to measure absorbance at 405 nm.
High variability Inconsistent pipetting.Use calibrated pipettes and ensure accurate and consistent pipetting across all wells.
Bubbles in wells.Be careful not to introduce bubbles when adding reagents to the wells. If bubbles are present, gently remove them before reading.

Conclusion

The this compound caspase-4 assay is a reliable and straightforward method for quantifying caspase-4 activity, providing valuable insights into inflammatory processes and cellular responses. By following this detailed protocol, researchers can obtain accurate and reproducible results for their studies in basic research and drug development.

References

Preparation of Ac-LEVD-pNA Stock Solution for Caspase-4 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-LEVD-pNA (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide) is a chromogenic substrate for caspase-4.[1][2] The cleavage of the peptide backbone by active caspase-4 releases the p-nitroaniline (pNA) chromophore, which can be quantified by measuring its absorbance at 405 nm. This allows for a simple and sensitive colorimetric assay to determine caspase-4 activity. Accurate and consistent preparation of the this compound stock solution is critical for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₈H₄₀N₆O₁₁[1]
Molecular Weight636.65 g/mol [1]
PurityTypically ≥98% by HPLC[3]
AppearanceLyophilized powder[1]
SolubilityDMSO[1][4]
Storage (Powder)-20°C for up to 1 year[1][4]

Stock Solution Preparation

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A common high-concentration stock solution is 20 mM.

Materials Required
  • This compound powder

  • Anhydrous, molecular biology grade DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol for a 20 mM Stock Solution
  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to warm to room temperature before opening to prevent condensation.

  • Weighing the Peptide (Optional but Recommended): For precise concentrations, it is recommended to weigh the peptide. However, commercially available vials often state the mass.

  • Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 20 mM stock solution:

    Volume (µL) = (Mass of this compound (mg) / 636.65 g/mol ) * (1 / 20 mmol/L) * 1,000,000 µL/L

    For example, to prepare a 20 mM stock solution from 5 mg of this compound:

    Volume (µL) = (5 mg / 636.65 mg/mmol) * (1 / 0.02 mmol/mL) * 1000 µL/mL ≈ 392.7 µL

    A more direct calculation provided by one supplier for 5mg is to add 0.39 mL of DMSO.

  • Dissolving the Peptide:

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Stock Solution Concentration Table

The following table provides the required mass of this compound to prepare different volumes of a 20 mM stock solution.

Desired Volume of 20 mM Stock SolutionMass of this compound Required
100 µL1.27 mg
500 µL6.37 mg
1 mL12.73 mg

Alternatively, the table below shows the volume of DMSO to add for common commercially available quantities of this compound to make a 20 mM stock solution.

Mass of this compoundVolume of DMSO for 20 mM Stock
1 mg78.5 µL
5 mg392.7 µL
10 mg785.4 µL

Experimental Protocol: Caspase-4 Activity Assay

This protocol outlines the general steps for using the this compound stock solution in a colorimetric caspase-4 assay. The final concentration of the substrate in the assay is typically 0.2 mM.[6]

Materials Required
  • 20 mM this compound stock solution in DMSO

  • Cell lysate or purified active caspase-4

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Assay Procedure
  • Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

  • Prepare Working Solution of this compound: Dilute the 20 mM stock solution to a 2 mM working solution with the assay buffer. For example, add 10 µL of 20 mM this compound to 90 µL of assay buffer.

  • Prepare Samples: Add your cell lysate or purified enzyme to the wells of a 96-well plate. The volume will depend on your specific experimental setup, but a common volume is 50-90 µL. Include appropriate controls (e.g., buffer only, lysate from untreated cells, lysate with a caspase inhibitor).

  • Initiate the Reaction: Add the 2 mM this compound working solution to each well to achieve a final concentration of 0.2 mM. For example, if your sample volume is 180 µL, add 20 µL of the 2 mM working solution. The final volume in each well will be 200 µL.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the activity of the enzyme.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance at 405 nm is proportional to the caspase-4 activity in the sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Caspase-4 Assay start This compound Powder add_dmso Add DMSO start->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock_solution 20 mM Stock Solution vortex->stock_solution aliquot Aliquot stock_solution->aliquot store Store at -80°C aliquot->store thaw_stock Thaw Aliquot dilute_stock Dilute to 2 mM Working Solution thaw_stock->dilute_stock add_substrate Add Working Solution (Final Conc. 0.2 mM) dilute_stock->add_substrate prepare_plate Prepare Samples in 96-well Plate prepare_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Absorbance at 405 nm incubate->read_plate

Caption: Experimental workflow for preparing this compound stock solution and its use in a caspase-4 assay.

signaling_pathway caspase4 Active Caspase-4 substrate This compound (Colorless) caspase4->substrate Cleavage products Ac-LEVD + pNA (Yellow) caspase4->products Catalysis measurement Measure Absorbance at 405 nm products->measurement

Caption: Principle of the colorimetric caspase-4 assay using this compound.

References

Determining the Optimal Concentration of Ac-LEVD-pNA for Caspase-4 Activity Assays in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and standardized protocols for utilizing the chromogenic substrate Ac-LEVD-pNA to measure caspase-4 activity in cell lysate experiments. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and inflammatory responses.

This compound is a specific substrate for caspase-4, an enzyme involved in cellular apoptosis and inflammatory signaling pathways.[1][2][3] Upon cleavage by active caspase-4, the p-nitroaniline (pNA) moiety is released, producing a yellow color that can be quantified by measuring its absorbance at 405 nm.[2][4][5] This colorimetric assay provides a straightforward and reliable method for determining caspase-4 activity in experimental samples.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the specific experimental conditions, including the cell type, lysate concentration, and the expected level of caspase-4 activity. However, a general consensus from various protocols suggests a final concentration in the range of 50-200 µM. For initial experiments, a concentration of 200 µM is recommended as a starting point.

ParameterRecommended RangeStarting ConcentrationNotes
This compound Stock Solution 10-20 mM in DMSO20 mMStore at -20°C.[1]
This compound Final Concentration 50-200 µM200 µMTitration may be necessary for optimal signal-to-noise ratio.[6][7]
Cell Lysate Protein Concentration 25-100 µg per reaction50 µgProtein concentration should be consistent across all samples.
Incubation Time 1-4 hours (or overnight)1-2 hoursMonitor kinetically to ensure measurements are within the linear range.[4]
Incubation Temperature 37°C37°C
Wavelength for Absorbance 405 nm405 nm[2][4][5]

Experimental Protocols

I. Preparation of Reagents
  • Cell Lysis Buffer:

    • 50 mM HEPES (pH 7.4)

    • 100 mM NaCl

    • 0.1% CHAPS

    • 1 mM EDTA

    • 10% Glycerol

    • 10 mM DTT (add fresh before use)

  • This compound Stock Solution (20 mM):

    • Dissolve 5 mg of this compound (MW: 636.65 g/mol ) in 392 µL of DMSO.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • 2X Reaction Buffer:

    • 100 mM HEPES (pH 7.4)

    • 200 mM NaCl

    • 0.2% CHAPS

    • 2 mM EDTA

    • 20% Glycerol

    • 20 mM DTT (add fresh before use)

  • pNA Standard Curve (Optional but Recommended):

    • Prepare a 1 mM stock solution of pNA in the cell lysis buffer.

    • Generate a standard curve by preparing serial dilutions (e.g., 0, 12.5, 25, 50, 100, 200 µM) in the final reaction volume.

II. Cell Lysate Preparation
  • Induce apoptosis or the cellular response of interest in your cell culture.

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells).

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Adjust the protein concentration with Cell Lysis Buffer to the desired concentration (e.g., 1-2 mg/mL).

III. Caspase-4 Activity Assay
  • In a 96-well microplate, add the following to each well:

    • Sample Wells:

      • 50 µL of 2X Reaction Buffer

      • X µL of cell lysate (containing 25-100 µg of protein)

      • X µL of Cell Lysis Buffer to bring the volume to 90 µL

    • Blank/Negative Control Wells:

      • 50 µL of 2X Reaction Buffer

      • 90 µL of Cell Lysis Buffer (no cell lysate)

    • Inhibitor Control Wells (Optional):

      • 50 µL of 2X Reaction Buffer

      • X µL of cell lysate

      • Pre-incubate with a specific caspase-4 inhibitor (e.g., Z-LEVD-FMK) for 15-30 minutes.

      • X µL of Cell Lysis Buffer to bring the volume to 90 µL

  • Initiate the reaction by adding 10 µL of 2 mM this compound stock solution to each well (final concentration of 200 µM).

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for 1-2 hours. For samples with low expected activity, the incubation time can be extended.[4]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance reading of the blank from the absorbance readings of the samples. The increase in absorbance is proportional to the caspase-4 activity. If a pNA standard curve was generated, the absolute concentration of released pNA can be calculated.

Visualized Experimental Workflow & Signaling Pathway

To aid in the conceptualization of the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow Experimental Workflow for Caspase-4 Activity Assay cluster_prep Sample Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment cell_harvest 2. Cell Harvest cell_culture->cell_harvest cell_lysis 3. Cell Lysis cell_harvest->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant plate_setup 5. Prepare Reaction Mix in 96-well Plate protein_quant->plate_setup add_substrate 6. Add this compound plate_setup->add_substrate incubation 7. Incubate at 37°C add_substrate->incubation read_absorbance 8. Read Absorbance at 405 nm incubation->read_absorbance data_analysis 9. Subtract Blank & Calculate Activity read_absorbance->data_analysis

Caption: Workflow for measuring caspase-4 activity using this compound.

signaling_pathway This compound Cleavage by Caspase-4 caspase4 Active Caspase-4 products Cleaved Peptide + pNA (Yellow Product) caspase4->products Cleavage substrate This compound (Colorless Substrate) substrate->products measurement Measure Absorbance at 405 nm products->measurement

Caption: Mechanism of this compound as a chromogenic substrate for Caspase-4.

References

Application Notes: Ac-LEVD-pNA Assay for Caspase-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Principle

The Ac-LEVD-pNA assay is a colorimetric method for quantifying the enzymatic activity of caspase-4 in vitro. Caspase-4, a member of the cysteine-aspartic acid protease family, plays a crucial role in inflammatory responses and pyroptosis, an inflammatory form of cell death.[1][2] The assay's principle is based on the specific recognition and cleavage of the tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) by active caspase-4.[3][4]

The substrate, this compound, consists of the LEVD peptide sequence linked to a p-nitroaniline (pNA) chromophore.[2][5] In the presence of active caspase-4, the substrate is hydrolyzed, releasing the yellow-colored pNA molecule.[6][7] The amount of released pNA is directly proportional to the caspase-4 activity and can be quantified by measuring its absorbance at a wavelength of 405 nm.[2][5]

Key Applications

  • Inflammation Research: Studying the activation of the non-canonical inflammasome pathway in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][8]

  • Drug Discovery: Screening for and characterizing potential inhibitors or activators of caspase-4 for therapeutic development in inflammatory diseases.[9]

  • Cell Death Studies: Investigating the role of caspase-4 in pyroptosis and endoplasmic reticulum (ER) stress-induced apoptosis.[1][9]

  • Disease Pathogenesis: Elucidating the mechanisms of diseases where caspase-4 is implicated, such as sickle cell disease, where free heme can act as an activator.[10]

Caspase-4 Activation Pathways

Caspase-4 is a key initiator of inflammatory signaling in response to specific danger signals within the cell.

Non-Canonical Inflammasome Pathway

The most well-characterized role of caspase-4 is as a direct sensor for intracellular LPS, a component of Gram-negative bacteria.[1] Binding of LPS to the CARD domain of pro-caspase-4 induces its oligomerization and auto-activation. Active caspase-4 then cleaves Gasdermin D (GSDMD), a key substrate.[1] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to pyroptosis and the release of mature inflammatory cytokines like IL-1β and IL-18.[1][8]

G cluster_0 Cytosol cluster_1 Plasma Membrane LPS Intracellular LPS (Gram-negative bacteria) Casp4 Pro-Caspase-4 LPS->Casp4 Binds to CARD domain ActiveCasp4 Active Caspase-4 (Oligomerized) Casp4->ActiveCasp4 Oligomerization & Autocatalysis GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleavage GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore GSDMD Pore Formation GSDMD_N->Pore ProIL1B Pro-IL-1β / Pro-IL-18 IL1B Mature IL-1β / IL-18 ProIL1B->IL1B Casp1 Caspase-1 Activation (via Inflammasome) ProIL1B->Casp1 Activation Release Cytokine Release IL1B->Release Casp1->ProIL1B Cleavage Pyroptosis Pyroptosis (Lytic Cell Death) Pore->Pyroptosis Pore->Release

Diagram 1: Non-canonical inflammasome pathway initiated by intracellular LPS.
Heme-Induced Activation

In pathologies characterized by hemolysis, such as sickle cell disease, elevated levels of free heme can directly activate caspase-4.[10] Heme is thought to bind directly to pro-caspase-4, triggering its activation. This leads to both GSDMD-mediated pyroptosis and the activation of caspase-1, which processes pro-inflammatory cytokines. This positions caspase-4 as a central mediator of heme-induced inflammation.[10]

G cluster_0 Cytosol Heme Free Heme (e.g., from Hemolysis) Casp4 Pro-Caspase-4 Heme->Casp4 Direct Binding ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 Activation GSDMD Gasdermin D ActiveCasp4->GSDMD Cleavage → Pyroptosis Casp1 Pro-Caspase-1 ActiveCasp4->Casp1 Activation ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 IL1B Pro-IL-1β ActiveCasp1->IL1B Cleavage MatureIL1B Mature IL-1β IL1B->MatureIL1B G cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis A1 Prepare pNA Standards (0-200 µM) D1 Generate pNA Standard Curve A1->D1 A2 Prepare Cell Lysates (e.g., Control, Treated) A3 Determine Protein Concentration A2->A3 B1 Add Lysate (Sample) or Lysis Buffer (Blank) A2->B1 B2 Add Assay Buffer B1->B2 B3 Add this compound Substrate to all wells B2->B3 C1 Incubate at 37°C (1-2 hours) B3->C1 C2 Read Absorbance at 405 nm (OD405) C1->C2 D2 Calculate Corrected OD405 (Sample OD - Blank OD) C2->D2 D3 Determine pNA Concentration from Standard Curve D2->D3 D4 Calculate Caspase-4 Activity (e.g., Fold Change) D3->D4

References

Measuring Caspase-4 Activity in a 96-Well Plate Format Using the Chromogenic Substrate Ac-LEVD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, an inflammatory caspase, plays a crucial role in the innate immune response, particularly in the non-canonical inflammasome pathway. Its activation is a key event in response to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to pyroptosis, a form of pro-inflammatory cell death. The chromogenic substrate Ac-LEVD-pNA (Acetyl-Leu-Glu-Val-Asp-p-nitroanilide) is a specific substrate for caspase-4.[1][2] Upon cleavage by active caspase-4, p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2] This application note provides a detailed protocol for measuring caspase-4 activity in a 96-well plate reader format, suitable for high-throughput screening and quantitative analysis.

Principle of the Assay

The assay is based on the enzymatic activity of caspase-4 on the synthetic tetrapeptide substrate this compound.[1][2] In the presence of active caspase-4, the substrate is cleaved at the aspartate residue, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the caspase-4 activity in the sample and can be monitored spectrophotometrically at 405 nm.

Signaling Pathway

Caspase4_Pathway cluster_0 Cytosol cluster_1 Extracellular LPS Intracellular LPS Caspase4_inactive Pro-Caspase-4 LPS->Caspase4_inactive Binds to CARD domain Caspase4_active Active Caspase-4 Caspase4_inactive->Caspase4_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD Cleavage Pro_IL18 Pro-IL-18 Caspase4_active->Pro_IL18 Cleavage NLRP3 NLRP3 Inflammasome Caspase4_active->NLRP3 Activates GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL18 Mature IL-18 Pro_IL18->IL18 IL18->Pyroptosis Pro_IL1beta Pro-IL-1β IL1beta Mature IL-1β Pro_IL1beta->IL1beta Caspase1_inactive Pro-Caspase-1 Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active Cleavage NLRP3->Caspase1_inactive Caspase1_active->Pro_IL1beta Cleavage IL1beta->Pyroptosis LPS_source Gram-negative bacteria LPS_source->LPS Infection

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Protocols

I. Materials and Reagents

  • This compound Substrate: (4 mM stock solution in DMSO). Store at -20°C, protected from light.[3]

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT). Keep on ice.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh). Keep on ice.

  • p-nitroaniline (pNA) Standard: (10 mM stock solution in DMSO). For generating a standard curve. Store at -20°C, protected from light.[3]

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • Recombinant active caspase-4 (optional, for positive control and standard curve).

  • Caspase-4 inhibitor (e.g., Z-LEVD-FMK) (optional, for negative control).

  • Phosphate-buffered saline (PBS).

  • Protein quantification assay kit (e.g., Bradford or BCA).

II. Sample Preparation

A. Cell Lysates

  • Culture cells to the desired density and treat with experimental compounds (e.g., LPS to induce caspase-4 activity).

  • For adherent cells, wash with ice-cold PBS and detach using a cell scraper. For suspension cells, proceed to the next step.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.

  • Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay. The recommended protein concentration for the assay is 1-4 mg/mL.[5]

B. Tissue Homogenates

  • Excise and wash the tissue with ice-cold PBS.

  • Mince approximately 10-50 mg of tissue and homogenize in 100-200 µL of ice-cold Cell Lysis Buffer using a Dounce homogenizer or a similar device.

  • Follow steps 6-9 from the cell lysate preparation protocol.

III. pNA Standard Curve Generation

  • Prepare a series of pNA standards by diluting the 10 mM pNA stock solution in 1X Reaction Buffer. A suggested range is 0, 12.5, 25, 50, 100, and 200 µM.

  • Add 100 µL of each standard concentration in duplicate to the wells of a 96-well plate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.

IV. Caspase-4 Activity Assay Protocol

  • In a 96-well plate, add the following to each well:

    • Sample wells: 50 µL of cell lysate (containing 50-200 µg of protein).

    • Positive control well (optional): 50 µL of a solution containing a known amount of active recombinant caspase-4.

    • Negative control well (optional): 50 µL of cell lysate pre-incubated with a caspase-4 inhibitor (e.g., 20 µM Z-LEVD-FMK) for 10-15 minutes on ice.

    • Blank well: 50 µL of Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer to all wells.

  • Initiate the reaction by adding 5 µL of 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.

  • Mix the contents of the wells gently by tapping the plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the level of caspase-4 activity in the samples.[3]

  • Measure the absorbance at 405 nm using a microplate reader.

V. Data Analysis

  • Subtract the absorbance value of the blank well from the absorbance values of all other wells.

  • Use the pNA standard curve to determine the concentration of pNA produced in each sample well (in µM).

  • Calculate the caspase-4 activity using the following formula:

    Caspase-4 Activity (nmol pNA/min/mg protein) = (pNA concentration (µM) x Total reaction volume (µL)) / (Incubation time (min) x Protein amount (mg))

Data Presentation

Table 1: Summary of Experimental Parameters for Caspase-4 Activity Assay

ParameterRecommended Value/RangeNotes
Sample Type Cell lysates, Tissue homogenatesProtein concentration should be determined.
Protein Concentration 50-200 µg per wellOptimal concentration may vary.
Substrate This compoundChromogenic substrate for caspase-4.
Substrate Concentration 200 µM (final)Prepare from a 4 mM stock in DMSO.
Reaction Volume 105 µL50 µL sample + 50 µL 2X Reaction Buffer + 5 µL substrate.
Incubation Temperature 37°C
Incubation Time 1-2 hoursOptimize for your specific samples.
Detection Wavelength 405 nm
pNA Standard Range 0 - 200 µMFor quantification of caspase activity.
Positive Control Recombinant active caspase-4To ensure assay components are working.
Negative Control Caspase-4 inhibitor (Z-LEVD-FMK)To confirm specificity of the assay.

Experimental Workflow

Workflow cluster_prep Sample & Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis start Start cell_prep Prepare Cell Lysates or Tissue Homogenates start->cell_prep reagent_prep Prepare Buffers, Substrate & Standards start->reagent_prep protein_quant Quantify Protein Concentration cell_prep->protein_quant plate_setup Set up Plate: Samples, Controls, Blank protein_quant->plate_setup reagent_prep->plate_setup standard_curve Generate pNA Standard Curve reagent_prep->standard_curve add_buffer Add 2X Reaction Buffer plate_setup->add_buffer add_substrate Add this compound Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Absorbance at 405 nm incubate->read_plate read_plate->standard_curve calc_activity Calculate Caspase-4 Activity read_plate->calc_activity standard_curve->calc_activity end End calc_activity->end

References

Application of Ac-LEVD-PNA in Primary Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-PNA (Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide) is a highly specific chromogenic substrate for caspase-4, an inflammatory caspase implicated in cellular stress responses and programmed cell death.[1][2][3] In primary cell culture, which more closely mimics the physiological state of cells in vivo, this compound serves as a critical tool for investigating the roles of caspase-4 in various biological processes.[4] Active caspase-4 cleaves the tetrapeptide sequence, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. This allows for the precise measurement of caspase-4 activity in primary cell lysates, providing insights into pathways such as endoplasmic reticulum (ER) stress-induced apoptosis and pyroptosis.[5][6]

These application notes provide detailed protocols for the use of this compound in primary cell culture studies, summarize key quantitative data from relevant research, and visualize the associated signaling pathways and experimental workflows.

Key Applications in Primary Cell Culture

  • Quantification of ER Stress-Induced Apoptosis: Investigate the role of caspase-4 as an initiator caspase in the unfolded protein response (UPR) and subsequent apoptotic cascade in various primary cell types, including human retinal pigment epithelial (hRPE) cells and hepatocytes.[4][7]

  • Elucidation of Inflammatory Signaling Pathways: Study the involvement of caspase-4 in the non-canonical inflammasome pathway, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β in primary immune cells like monocytes and macrophages.[2][8]

  • Investigation of Pyroptosis: Analyze the role of caspase-4 in gasdermin D (GSDMD) cleavage, a key step in pyroptosis, a form of lytic, inflammatory cell death, in primary endothelial cells and other relevant cell types.[9]

  • Drug Discovery and Development: Screen for and characterize the efficacy of therapeutic compounds that modulate caspase-4 activity in disease models utilizing primary cells.

Data Presentation

The following tables summarize quantitative data from studies utilizing caspase-4 modulation in primary cell cultures.

Table 1: Effect of Caspase-4 Inhibition on Apoptosis in Primary Human Retinal Pigment Epithelial (hRPE) Cells

TreatmentApoptosis Measurement Method% Reduction in Apoptosis (compared to Tunicamycin alone)Reference
Tunicamycin (10 µM) + Z-LEVD-FMK (2 µM)TUNEL Assay (24 hours)62%[4]
Tunicamycin (10 µM) + Z-LEVD-FMK (2 µM)TUNEL Assay (48 hours)53%[4]
Tunicamycin (10 µM) + Z-LEVD-FMK (2 µM)DNA Fragmentation ELISA (72 hours)59%[10]

Table 2: Role of Caspase-4/5 in Gasdermin D Cleavage and IL-1β Secretion in Primary Human Monocytes

TreatmentMeasurement% Inhibition (compared to LRZ stimulation alone)Reference
LRZ Stimulation + Z-LEVD-FMKGasdermin D (p30) Generation~50%[2]
LRZ Stimulation + Z-LEVD-FMK + Ac-YVADGasdermin D (p30) GenerationAdditive inhibition beyond 50%[2]
LRZ Stimulation + Z-LEVD-FMKIL-1β Secretion~50%[2]

LRZ represents a combination of TLR2, TLR4, and TLR7/8 agonists.

Experimental Protocols

Protocol 1: Caspase-4 Activity Assay in Primary Cell Lysates using this compound

This protocol describes the measurement of caspase-4 activity in primary cell lysates following experimental treatment.

Materials:

  • Primary cells of interest

  • This compound (4 mM stock solution in DMSO)[11]

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Cell Culture and Treatment: Culture primary cells under desired conditions and treat with experimental agents (e.g., ER stress inducers like tunicamycin) for the appropriate duration. Include untreated control wells.

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.

  • Incubation and Lysate Preparation: Incubate the lysate on ice for 15-20 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[11]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

    • Prepare a blank control for each sample containing 50 µL of the respective Cell Lysis Buffer without cell lysate.

  • Reaction Initiation:

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 4 mM this compound to each well (final concentration 200 µM).[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the color change is not significant.[5]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from each sample reading. Caspase-4 activity can be expressed as the change in absorbance per microgram of protein.

Protocol 2: Preparation of Primary Human Monocytes for Caspase-4 Studies

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CD14 MicroBeads

  • MACS columns and separator

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Cell Culture: Culture the isolated primary monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Experimental Treatment: Treat the monocytes with stimuli such as Lipopolysaccharide (LPS) to induce caspase-4 activation.[8]

  • Downstream Analysis: Harvest the cells for downstream applications such as the caspase-4 activity assay (Protocol 1), Western blotting for GSDMD cleavage, or ELISA for IL-1β secretion.

Visualizations

Signaling Pathways and Experimental Workflows

ER_Stress_Apoptosis ER Stress-Induced Apoptosis via Caspase-4 ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Pathway UPR->PERK Caspase4 Pro-Caspase-4 PERK->Caspase4 ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Cleavage ProCaspase3 Pro-Caspase-3 ActiveCaspase4->ProCaspase3 Cleavage ActiveCaspase3 Active Caspase-3 ProCaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway.

NonCanonical_Inflammasome Non-Canonical Inflammasome Activation and Pyroptosis LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Activation GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD Cleavage Caspase1 Caspase-1 ActiveCaspase4->Caspase1 Activates NLRP3 Inflammasome GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b Mature IL-1β Pore->IL1b Release ProIL1b Pro-IL-1β ProIL1b->IL1b Caspase1->ProIL1b Cleavage Experimental_Workflow Experimental Workflow for Caspase-4 Activity Assay Start Start: Primary Cell Culture Treatment Experimental Treatment (e.g., LPS, Tunicamycin) Start->Treatment Harvest Cell Harvesting and Lysis Treatment->Harvest Quantify Protein Quantification Harvest->Quantify Assay Caspase-4 Activity Assay (this compound) Quantify->Assay Readout Spectrophotometric Reading (405 nm) Assay->Readout Analysis Data Analysis Readout->Analysis End End: Results Analysis->End

References

Application Notes and Protocols for Screening Caspase-4 Inhibitors using Ac-LEVD-pNA Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caspase-4, a member of the inflammatory caspases, plays a crucial role in the non-canonical inflammasome pathway, primarily by sensing intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Upon binding to LPS, pro-caspase-4 undergoes oligomerization and auto-activation.[3] Activated caspase-4 then cleaves Gasdermin D, leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death, an inflammatory form of programmed cell death.[3] Furthermore, caspase-4 activation can also lead to the activation of the NLRP3 inflammasome and the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4] Given its central role in inflammation and sepsis, caspase-4 has emerged as a promising therapeutic target for various inflammatory diseases.

This document provides a detailed protocol for a colorimetric assay to screen for inhibitors of caspase-4 using the chromogenic substrate Ac-LEVD-pNA (Acetyl-Leu-Glu-Val-Asp-p-nitroanilide). This assay is based on the cleavage of the p-nitroanilide (pNA) moiety from the peptide substrate by active caspase-4, which results in a yellow-colored product that can be quantified by measuring the absorbance at 400-405 nm.[5][6] The intensity of the color is directly proportional to the caspase-4 activity.

Signaling Pathway of Caspase-4 in the Non-Canonical Inflammasome

The diagram below illustrates the activation of caspase-4 and its downstream effects in the non-canonical inflammasome pathway.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS Intracellular LPS Gram-negative Bacteria->LPS releases ProCasp4 Pro-Caspase-4 LPS->ProCasp4 binds to and activates Casp4 Active Caspase-4 ProCasp4->Casp4 auto-proteolysis GSDMD Gasdermin D (GSDMD) Casp4->GSDMD cleaves NLRP3 NLRP3 Inflammasome Activation Casp4->NLRP3 activates GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis forms pores leading to ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b IL1b->Pyroptosis secreted during

Caspase-4 signaling in the non-canonical inflammasome pathway.

Experimental Protocols

I. Materials and Reagents
Reagent/MaterialSupplierCatalog No. (Example)Storage
Recombinant Human Caspase-4R&D Systems2345-SE-80°C
This compound Substrate (4 mM in DMSO)Novus BiologicalsNBP2-54831-20°C
Caspase-4 Inhibitor (e.g., Z-LEVD-FMK)R&D SystemsFMK004-20°C
96-well Flat-Bottom MicroplateCorning3596Room Temp.
Microplate ReaderMolecular DevicesSpectraMax M5-
Dithiothreitol (DTT)Sigma-AldrichD0632-20°C
HEPESSigma-AldrichH3375Room Temp.
CHAPSSigma-AldrichC3023Room Temp.
EDTASigma-AldrichE9884Room Temp.
SucroseSigma-AldrichS7903Room Temp.
DMSOSigma-AldrichD8418Room Temp.
II. Preparation of Buffers and Reagents

A. 2X Reaction Buffer:

  • 100 mM HEPES, pH 7.2

  • 10% Sucrose

  • 0.1% CHAPS

  • 10 mM DTT (add fresh before use)

  • Store at 4°C (without DTT). Add DTT to the required volume just before starting the assay.

B. 1X Assay Buffer:

  • Dilute the 2X Reaction Buffer 1:1 with sterile distilled water.

C. This compound Substrate Working Solution (200 µM):

  • Dilute the 4 mM this compound stock solution 1:20 in 1X Assay Buffer.[7][8]

  • Prepare this solution fresh and protect from light.

D. Recombinant Caspase-4 Enzyme:

  • Thaw the enzyme on ice.

  • Dilute the enzyme to the desired concentration (e.g., 1-10 units/mL) in 1X Assay Buffer. The optimal concentration should be determined empirically.

E. Test Inhibitor Compounds:

  • Dissolve inhibitor compounds in DMSO to prepare a stock solution (e.g., 10 mM).

  • Further dilute the stock solution in 1X Assay Buffer to achieve the desired screening concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

III. Experimental Workflow for Inhibitor Screening

The following diagram outlines the workflow for the this compound based screening of caspase-4 inhibitors.

G cluster_workflow Inhibitor Screening Workflow prep 1. Prepare Reagents (Assay Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Setup (Add Assay Buffer, Inhibitor/Vehicle, and Enzyme to wells) prep->plate preincubate 3. Pre-incubation (10-15 min at 37°C) plate->preincubate add_substrate 4. Initiate Reaction (Add this compound substrate) preincubate->add_substrate incubate 5. Incubation (1-2 hours at 37°C, protected from light) add_substrate->incubate read 6. Measure Absorbance (at 405 nm) incubate->read analyze 7. Data Analysis (Calculate % Inhibition and IC50 values) read->analyze

Workflow for Caspase-4 inhibitor screening.
IV. Assay Protocol in a 96-Well Plate

  • Plate Setup:

    • Add the following to each well of a 96-well microplate:

      • Blank (No Enzyme): 50 µL of 1X Assay Buffer + 10 µL of 1X Assay Buffer + 40 µL of 1X Assay Buffer.

      • Negative Control (100% Activity): 50 µL of 1X Assay Buffer + 10 µL of Vehicle (e.g., 1% DMSO in 1X Assay Buffer) + 40 µL of diluted Caspase-4.

      • Positive Control (Inhibitor): 50 µL of 1X Assay Buffer + 10 µL of known Caspase-4 inhibitor + 40 µL of diluted Caspase-4.

      • Test Compound: 50 µL of 1X Assay Buffer + 10 µL of test inhibitor compound + 40 µL of diluted Caspase-4.

  • Pre-incubation:

    • Tap the plate gently to mix.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of 200 µM this compound substrate working solution to all wells to start the reaction. The final volume in each well will be 110 µL.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours. Protect the plate from light. The optimal incubation time may need to be determined empirically based on the enzyme activity.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.[5][6]

Data Presentation and Analysis

The raw absorbance values are first corrected by subtracting the average absorbance of the blank wells. The percentage of inhibition for each test compound is then calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

For compounds that show significant inhibition, a dose-response curve is generated by testing a range of concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Tables

Table 1: Single-Point Inhibition Screening Data

Compound IDConcentration (µM)Corrected Absorbance (405 nm)% Inhibition
Negative Control-0.8500
Positive Control100.05094.1
Compound A100.7808.2
Compound B100.21075.3
Compound C100.45047.1

Table 2: IC50 Determination for Compound B

Inhibitor Conc. (µM)Log(Inhibitor Conc.)Corrected Absorbance (405 nm)% Inhibition
0.1-1.000.8302.4
0.5-0.300.75011.8
10.000.62027.1
50.700.38055.3
101.000.21075.3
501.700.08090.6
IC50 (µM) ~4.5

References

Measuring Caspase-4 Activity with Ac-LEVD-pNA in Tissue Homogenates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the innate immune response. Its activation is a key event in the non-canonical inflammasome pathway, primarily triggered by the intracellular recognition of lipopolysaccharide (LPS) from Gram-negative bacteria. This leads to a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines. Given its central role in inflammation and sepsis, the measurement of caspase-4 activity is of significant interest in immunology, infectious disease research, and the development of novel therapeutics. This document provides a detailed protocol for the colorimetric assay of caspase-4 activity in tissue homogenates using the chromogenic substrate Acetyl-Leu-Glu-Val-Asp-p-nitroanilide (Ac-LEVD-pNA).

Principle of the Assay

The assay is based on the enzymatic cleavage of the colorimetric substrate this compound by active caspase-4. The tetrapeptide sequence LEVD is a preferential recognition site for caspase-4. Upon cleavage at the aspartate residue, free p-nitroaniline (pNA) is released. Free pNA has a strong absorbance at 400-405 nm, and the increase in absorbance is directly proportional to the caspase-4 activity in the sample.

Data Presentation

While specific activities of caspase-4 can vary significantly depending on the tissue type, species, and experimental conditions (e.g., induction with LPS), the following table provides IC50 values for some known caspase inhibitors against caspase-4. It is important to note that the substrate used in these particular assays was (Z-LEHD)2-R110, and values may differ with this compound. Researchers are encouraged to determine IC50 values for their compounds of interest using the protocol provided herein.

CompoundCaspase-4 IC50 (nM)Notes
VRT-04319814.5A potent inhibitor of the caspase-1 subfamily.[1]
Nitrile acid compound13.8A highly potent and selective caspase-1 inhibitor.[1]
Ac-LEHD-CHO81.7A standard caspase inhibitor.[1]
20 YVAD-CN114A nitrile-based caspase inhibitor.[1]

Experimental Protocols

A. Preparation of Tissue Homogenates

This protocol is designed to prepare tissue lysates suitable for the caspase-4 activity assay. It is crucial to perform all steps at 4°C to minimize protein degradation.

Materials:

  • Fresh or frozen tissue sample

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (see recipe below)

  • Dounce homogenizer or mechanical homogenizer

  • Microcentrifuge

  • Protein assay reagent (e.g., BCA or Bradford)

Lysis Buffer Recipe:

  • 50 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 0.1% CHAPS

  • 1 mM EDTA

  • 10% Glycerol

  • 10 mM Dithiothreitol (DTT) - Add fresh before use

  • Protease Inhibitor Cocktail - Add fresh before use

Procedure:

  • Weigh a small piece of fresh or frozen tissue (e.g., 50-100 mg).

  • Wash the tissue with ice-cold PBS to remove any contaminants.

  • Mince the tissue into small pieces on ice.

  • Add 5-10 volumes of ice-cold Lysis Buffer to the minced tissue.

  • Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until no large pieces are visible.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytosolic proteins, and transfer it to a pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the supernatant using a standard protein assay method.

  • The tissue lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

B. Caspase-4 Colorimetric Assay Protocol

This protocol describes the measurement of caspase-4 activity in the prepared tissue homogenates using a 96-well plate format.

Materials:

  • Tissue homogenate (prepared as described above)

  • Assay Buffer (see recipe below)

  • This compound substrate (4 mM stock solution in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400 or 405 nm

Assay Buffer Recipe:

  • 20 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 10% Glycerol

  • 10 mM Dithiothreitol (DTT) - Add fresh before use

Procedure:

  • Dilute the tissue homogenate with Assay Buffer to a final protein concentration of 1-3 mg/mL.

  • In a 96-well plate, add the following to each well:

    • Sample wells: 50 µL of diluted tissue homogenate.

    • Blank wells (for background subtraction): 50 µL of Assay Buffer.

  • Prepare the Reaction Mix. For each reaction, you will need:

    • 45 µL of Assay Buffer

    • 5 µL of 4 mM this compound substrate (final concentration will be 200 µM)

  • Add 50 µL of the Reaction Mix to each well (sample and blank). The total volume in each well will be 100 µL.

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-4 activity and should be determined empirically.

  • Measure the absorbance at 400 or 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The activity can be expressed as the change in absorbance per unit time per milligram of protein. For quantitative results, a pNA standard curve can be generated to convert absorbance values to the amount of pNA released.

Visualizations

Caspase-4 Signaling Pathway

Caspase4_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_membrane Cell Membrane LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Translocation pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 Direct Binding & Oligomerization active_caspase4 Active Caspase-4 pro_caspase4->active_caspase4 Autocatalytic Cleavage GSDMD Gasdermin D (GSDMD) active_caspase4->GSDMD Cleavage pro_caspase1 Pro-Caspase-1 active_caspase4->pro_caspase1 Activation (in some contexts) GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->pyroptosis active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 pro_IL1b Pro-IL-1β active_caspase1->pro_IL1b Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL1b->GSDMD_N Release

Caption: Non-canonical inflammasome pathway showing caspase-4 activation.

Experimental Workflow

Experimental_Workflow start Start tissue_prep Tissue Homogenization (Lysis Buffer, 4°C) start->tissue_prep centrifugation Centrifugation (10,000 x g, 15 min, 4°C) tissue_prep->centrifugation supernatant Collect Supernatant (Cytosolic Extract) centrifugation->supernatant protein_assay Protein Quantification (BCA or Bradford) supernatant->protein_assay assay_setup Assay Setup in 96-well Plate (Homogenate + Reaction Mix) protein_assay->assay_setup incubation Incubation (37°C, 1-2 hours) assay_setup->incubation read_absorbance Read Absorbance (400-405 nm) incubation->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis

Caption: Workflow for measuring caspase-4 activity in tissue homogenates.

References

A guide to data analysis for Ac-LEVD-PNA colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

A Guide to Data Analysis for Ac-LEVD-PNA Colorimetric Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-4 is a critical inflammatory caspase that plays a key role in the innate immune system's response to intracellular pathogens.[1][2] It functions as a direct sensor for cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] Upon binding to LPS, caspase-4 becomes activated and initiates a signaling cascade leading to pyroptosis, a pro-inflammatory form of programmed cell death, and the maturation of pro-inflammatory cytokines like IL-18.[3][4] This pathway, often referred to as the non-canonical inflammasome, is essential for host defense but is also implicated in inflammatory pathologies.[2][5]

The this compound colorimetric assay is a widely used method to measure the enzymatic activity of caspase-4.[6][7] This assay utilizes the chromogenic substrate this compound, which consists of the tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) linked to p-nitroaniline (pNA).[6][8] Active caspase-4 specifically recognizes and cleaves the substrate at the aspartate residue, releasing the pNA chromophore.[8][9] The released pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[10][11] The amount of pNA produced is directly proportional to the caspase-4 activity in the sample, providing a reliable method for studying caspase-4 regulation and for screening potential inhibitors or activators.[11][12]

Caspase-4 Signaling Pathway

The activation of caspase-4 is a key event in the non-canonical inflammasome pathway, triggered by the presence of LPS in the cell's cytoplasm. This leads to the cleavage of Gasdermin-D (GSDMD), resulting in the formation of pores in the plasma membrane, causing pyroptotic cell death and the release of inflammatory cytokines.[3][4]

Caspase4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS LPS Gram-negative Bacteria->LPS releases Pro_Caspase4 Pro-Caspase-4 LPS->Pro_Caspase4 binds & activates Active_Caspase4 Active Caspase-4 Pro_Caspase4->Active_Caspase4 GSDMD Gasdermin-D (GSDMD) Active_Caspase4->GSDMD cleaves Pro_IL18 Pro-IL-18 Active_Caspase4->Pro_IL18 cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Membrane Pore GSDMD_N->Pore forms IL18 Mature IL-18 Pro_IL18->IL18 Pore->IL18 releases Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Caspase-4 activation by intracellular LPS.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound colorimetric assay, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents (Buffers, Substrate, pNA Standard) B 2. Prepare Samples (Cell Culture, Treatment, Lysis) A->B C 3. Set up 96-Well Plate (Standards, Samples, Controls) B->C D 4. Add Substrate & Incubate C->D E 5. Measure Absorbance at 405 nm D->E F 6. Generate pNA Standard Curve E->F G 7. Calculate pNA Concentration in Samples F->G H 8. Determine Caspase-4 Activity G->H

Caption: Workflow for the this compound assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for measuring caspase-4 activity in cell lysates using a 96-well plate format.

Materials and Reagents
  • Equipment:

    • Microplate reader capable of measuring absorbance at 405 nm

    • 96-well flat-bottom microplate

    • Centrifuge

    • Incubator (37°C)

    • Multichannel pipette

    • Standard laboratory pipettes and tips

  • Reagents:

    • This compound substrate[7]

    • p-Nitroaniline (pNA) standard[13]

    • DMSO

    • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

    • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)

    • Protein assay reagent (e.g., BCA kit)

    • Cultured cells (treated and untreated controls)

    • Phosphate-buffered saline (PBS)

Reagent Preparation
  • This compound Substrate (4 mM Stock): Dissolve this compound in DMSO to a final concentration of 4 mM. Store in aliquots at -20°C.

  • pNA Standard (10 mM Stock): Dissolve pNA in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[13]

  • Cell Lysis Buffer: Prepare and store at 4°C. Add DTT fresh before use.

  • 2x Reaction Buffer: Prepare and store at 4°C. Add DTT fresh before use.

Sample Preparation
  • Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds (e.g., LPS to induce caspase-4 activity) or vehicle control for the desired time.

  • Cell Lysis:

    • Collect cells (e.g., by centrifugation for suspension cells or scraping for adherent cells).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[12]

    • Incubate on ice for 10-15 minutes.[12]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate using a suitable protein assay.

Assay Procedure
  • pNA Standard Curve Preparation:

    • Prepare a series of pNA standards by diluting the 10 mM pNA stock in 1x Reaction Buffer. A typical range would be 0, 25, 50, 100, 150, 200 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

  • Assay Reaction Setup:

    • Dilute cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) using Cell Lysis Buffer.

    • In separate wells of the 96-well plate, add 50 µL of each cell lysate.

    • Include a "no lysate" control well containing 50 µL of Cell Lysis Buffer to measure background substrate hydrolysis.

    • Add 50 µL of 2x Reaction Buffer to each well containing standards and cell lysates.

    • Initiate the reaction by adding 5 µL of the 4 mM this compound substrate solution to each well (final concentration will be 200 µM).[14]

  • Incubation and Measurement:

    • Mix the contents of the plate gently on a plate shaker.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[11] The incubation time may need to be optimized based on the level of caspase activity.

    • Measure the absorbance at 405 nm using a microplate reader.[11]

Data Analysis and Presentation

Proper data analysis is crucial for interpreting the results of the this compound assay. This involves creating a standard curve to quantify the amount of pNA produced and then calculating the specific activity of caspase-4 in the samples.

Logical Flow of Data Analysis

Data_Analysis_Flow A Raw Absorbance Data (405 nm) - pNA Standards - Samples B Subtract Blank (0 µM pNA) from all readings A->B C Plot Standard Curve (Absorbance vs. pNA concentration) B->C E Use regression equation to calculate [pNA] in each sample from its absorbance B->E Sample Absorbance D Perform Linear Regression (y = mx + c) C->D D->E Equation F Calculate Caspase-4 Specific Activity E->F G Tabulate and Visualize Results F->G

Caption: Logical workflow for analyzing assay data.
pNA Standard Curve

A standard curve is essential for converting absorbance values into the amount of pNA produced.[15]

  • Procedure:

    • Subtract the absorbance value of the blank (0 µM pNA) from all standard absorbance readings.

    • Plot the corrected absorbance values (Y-axis) against the known pNA concentrations (X-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.98 for a reliable curve.

pNA Concentration (µM)pNA Amount (nmol/well)Absorbance at 405 nm (Raw)Absorbance at 405 nm (Corrected)
0 (Blank)00.0520.000
252.50.1650.113
505.00.2780.226
10010.00.5010.449
15015.00.7250.673
20020.00.9480.896
Table 1: Example data for generating a pNA standard curve. The total volume per well is assumed to be 105 µL for calculation purposes.
Calculation of Caspase-4 Activity
  • Correct Sample Absorbance: Subtract the absorbance of the "no lysate" control from each of your sample absorbance readings.

  • Calculate pNA Concentration: Use the linear regression equation from the standard curve to determine the concentration of pNA in each sample.

    • [pNA] (in µM) = (Corrected Sample Absorbance - y-intercept) / slope

  • Calculate Caspase-4 Specific Activity: Express the activity as the amount of pNA released per unit of time per amount of protein.

    • Activity (nmol/h/mg) = ([pNA] in µM * Total Rxn Volume in L * 10^9 nmol/mol) / (Incubation Time in h * Protein Amount in mg)

Data Presentation

Summarize the final calculated activities in a clear and structured table. This allows for easy comparison between different experimental conditions.

Sample IDTreatmentProtein Conc. (mg/mL)Corrected Absorbance (405 nm)Caspase-4 Activity (nmol/h/mg)Fold Change vs. Control
1Vehicle Control1.50.0885.81.0
2LPS (1 µg/mL)1.50.35223.54.1
3LPS + Inhibitor X1.50.1218.11.4
Table 2: Example summary of experimental results. Calculations are based on a 2-hour incubation and a total reaction volume of 105 µL.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Reading - Substrate instability or contamination.- Contaminated reagents or buffers.- Prepare fresh substrate solution.- Use high-purity water and reagents. Filter-sterilize buffers.
Low Signal / No Activity - Inactive enzyme.- Insufficient cell lysis.- Low protein concentration.- Presence of inhibitors in the lysate.- Ensure proper sample handling and storage (keep on ice).- Optimize lysis procedure.- Increase the amount of protein per reaction.- Dilute the lysate or perform a buffer exchange.
Poor Standard Curve (R² < 0.98) - Pipetting errors.- Incorrect dilution of standards.- Instability of pNA standard.- Use calibrated pipettes and practice proper technique.- Carefully prepare fresh serial dilutions.- Store pNA stock at -20°C, protected from light.
High Well-to-Well Variability - Inconsistent mixing.- Pipetting errors.- Bubbles in wells.- Ensure thorough mixing after adding reagents.- Use a multichannel pipette for consistency.- Be careful to avoid introducing bubbles; centrifuge the plate briefly if needed.

References

Troubleshooting & Optimization

How to troubleshoot high background noise in an Ac-LEVD-PNA assay

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: High Background Noise

The Ac-LEVD-pNA assay is a colorimetric method used to measure the activity of caspase-4.[1][2][3] The enzyme cleaves the substrate, this compound, releasing the yellow chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance, typically at 405 nm.[3] High background indicates the presence of pNA or an interfering substance in the absence of specific caspase-4 activity.

A logical troubleshooting workflow can help pinpoint the source of the issue efficiently.

G cluster_0 cluster_1 Step 1: Control Well Analysis cluster_2 Step 2: Diagnosis & Solutions start High Background Noise Detected control_substrate Check 'Substrate Only' Control (in Assay Buffer) start->control_substrate control_buffer Check 'Buffer Only' Control control_substrate->control_buffer Normal OD? sol_substrate Issue: Substrate Degradation - Prepare fresh substrate in DMSO. - Aliquot and store at -20°C. - Protect from light. control_substrate->sol_substrate High OD? control_sample Check 'Sample Only' Control (No Substrate) control_buffer->control_sample Normal OD? sol_buffer Issue: Buffer Contamination or Incompatibility - Prepare fresh buffer. - Check pH. - Avoid amine-containing buffers (e.g., Tris). control_buffer->sol_buffer High OD? sol_sample Issue: Sample Interference - Sample contains intrinsic proteases. - Sample is colored/turbid. - Dilute sample or use protease inhibitors. control_sample->sol_sample High OD? sol_optimization Issue: Sub-optimal Assay Conditions - Reduce incubation time/temperature. - Titrate enzyme and substrate concentrations. - Check plate reader settings. control_sample->sol_optimization Normal OD?

Figure 1. Troubleshooting workflow for high background in the this compound assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in my this compound assay?

High background noise can originate from several sources:

  • Spontaneous Substrate Degradation: The this compound substrate is light-sensitive and can degrade over time, especially if not stored correctly, leading to the release of pNA without enzymatic action.[3]

  • Reagent Contamination: The assay buffer, water, or other reagents may be contaminated with proteases or substances that absorb light at the detection wavelength.

  • Sample-Specific Issues: The experimental sample (e.g., cell lysate) may contain endogenous proteases that can cleave the substrate non-specifically. The sample itself might also be colored or turbid, contributing to the absorbance reading.

  • Incompatible Buffer System: Buffers containing primary amines, such as Tris, can react with components in some assay kits, causing high background.[4]

  • Sub-optimal Assay Conditions: Excessively long incubation times or high temperatures can promote non-specific substrate cleavage or degradation.[5]

Q2: My "substrate only" control is yellow before adding any enzyme. What should I do?

This strongly indicates that your this compound substrate has degraded. The substrate should be stored as a powder at -20°C and protected from light.[1][3] Once reconstituted in a solvent like DMSO, it should be stored in aliquots at -20°C to minimize freeze-thaw cycles, which can contribute to degradation.[5]

Recommendation: Prepare a fresh stock solution of this compound from powder. Perform a quality control check by measuring the absorbance of a "substrate only" control well (containing only assay buffer and the newly prepared substrate) before starting your experiment. The absorbance should be minimal.

Q3: How can I test for and prevent spontaneous substrate degradation?

To test for degradation, you can run a simple experiment comparing your current substrate stock with a freshly prepared one.

Recommendation: Follow the "Protocol for Assessing Spontaneous Substrate Degradation" below. To prevent future issues, always store the powdered substrate at -20°C in a desiccated, dark environment.[3] After reconstitution in DMSO, create small, single-use aliquots and store them at -20°C, ensuring they are protected from light.

Q4: My sample-negative control (buffer + substrate) shows high absorbance. What are the potential issues?

If your "substrate only" control is fine, but the control containing buffer and substrate (without the enzyme/sample) has high absorbance, the issue likely lies with the assay buffer.

  • Contamination: The buffer or the water used to prepare it may be contaminated with microbial proteases.

  • Incompatibility: The pH of the buffer may be incorrect, promoting substrate hydrolysis. For some colorimetric protease assays, buffers containing primary amines (like Tris) can cause high background.[4]

Recommendation: Prepare fresh assay buffer using sterile, protease-free water. Verify the pH of the final solution. If the problem persists, consider preparing a different, compatible buffer system.

Q5: Could my experimental sample be the cause of the high background?

Yes. Even if all other controls are normal, the sample itself can be a source of high background. You should always run a "sample only" control, which contains your sample and the assay buffer but no this compound substrate.

  • Intrinsic Color/Turbidity: If the "sample only" control has high absorbance, it indicates your sample is interfering with the reading. This value should be subtracted from your experimental wells.

  • Non-specific Protease Activity: If the "sample only" control is normal, but the well with your sample and the substrate is high, it suggests the presence of other proteases in your sample that are cleaving the this compound substrate.

Recommendation: If non-specific cleavage is suspected, you can try diluting your sample. Alternatively, if the interfering proteases are known, specific inhibitors (other than caspase-4 inhibitors) can be added to the reaction.

Experimental Protocols

Protocol 1: Assessing Spontaneous Substrate (this compound) Degradation

This protocol helps determine if your substrate stock is the source of high background.

Methodology:

  • Prepare a fresh stock solution of this compound from powder in DMSO.

  • Label wells in a 96-well clear flat-bottom plate for "Old Substrate" and "New Substrate".

  • Add 90 µL of Assay Buffer to each well.

  • Add 10 µL of your existing (old) this compound stock to the "Old Substrate" wells.

  • Add 10 µL of the freshly prepared (new) this compound stock to the "New Substrate" wells.

  • Incubate the plate at your standard assay temperature (e.g., 37°C) for 60 minutes, protected from light.

  • Measure the absorbance at 405 nm.

Expected Results: A significantly higher absorbance in the "Old Substrate" wells compared to the "New Substrate" wells confirms degradation.

Control Condition Typical Absorbance (405 nm) Interpretation
New Substrate 0.05 - 0.10Healthy, non-degraded substrate.
Old Substrate > 0.30Substrate is likely degraded.
Protocol 2: Optimizing Incubation Time to Reduce Background

This experiment helps find the optimal incubation time that maximizes the specific signal while minimizing background noise.

Methodology:

  • Prepare three sets of reactions in a 96-well plate:

    • Blank: Assay Buffer only.

    • Negative Control: Assay Buffer + this compound substrate.

    • Positive Control: Assay Buffer + this compound substrate + active Caspase-4.

  • Place the plate in a plate reader pre-heated to your assay temperature (e.g., 37°C).

  • Set the plate reader to take kinetic readings of absorbance at 405 nm every 5 minutes for 2 hours.

  • Plot the absorbance values over time for all three conditions.

Expected Results: Identify the time point where the positive control signal is robustly high, while the negative control signal remains low. This is your optimal incubation window. Over longer periods, you may observe a steady increase in the negative control, indicating the onset of non-specific signal generation.[5]

Incubation Time Negative Control OD Positive Control OD Signal-to-Background Ratio
30 min0.080.486.0
60 min0.110.888.0
90 min0.151.157.7
120 min0.221.326.0

In this example, 60 minutes provides the optimal signal-to-background ratio.

References

Technical Support Center: Optimizing Ac-LEVD-pNA Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the incubation time and overall performance of the Ac-LEVD-pNA colorimetric assay for measuring caspase-4 activity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a colorimetric method used to detect the enzymatic activity of caspase-4.[1][2] The substrate, this compound, consists of the tetrapeptide sequence Leucine-Glutamic acid-Valine-Aspartic acid (LEVD) linked to a chromophore, p-nitroaniline (pNA).[3][4][5] When active caspase-4 cleaves the substrate at the aspartic acid residue, it releases pNA, which is yellow and can be quantified by measuring its absorbance at 400-405 nm.[3][5][6] This assay is crucial for studying inflammatory responses and pyroptosis, a form of programmed cell death.[7]

Q2: What is the typical incubation time for this assay?

Standard incubation times typically range from 60 to 120 minutes at 37°C.[3] However, the optimal time can vary significantly based on the concentration of active caspase-4 in the sample. If the color change is not prominent, the incubation period can be extended, even overnight, to increase signal intensity.[3]

Q3: What are the key components of a caspase-4 colorimetric assay kit?

A typical kit includes:

  • Cell Lysis Buffer: To break open cells and release their contents, including caspases.

  • 2X Reaction Buffer: Provides the optimal pH and ionic conditions for the enzymatic reaction. It is often supplemented with Dithiothreitol (DTT) just before use to maintain a reducing environment.[3][8]

  • This compound Substrate: The chromogenic substrate for caspase-4.[3][8]

  • DTT (Dithiothreitol): A reducing agent that helps maintain caspase activity.[3][8]

Q4: How is caspase-4 activated?

Caspase-4 is a key player in the non-canonical inflammasome pathway.[9] It is directly activated by binding to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[9][10] This binding leads to the oligomerization and activation of caspase-4, which then cleaves its substrates, including Gasdermin D (GSDMD), to initiate pyroptosis.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during the this compound assay.

Issue 1: Low or No Signal (Weak Color Development)

Q: My samples are not turning yellow, or the absorbance readings are very low. What could be the cause?

A: Low signal is a common issue and can stem from several factors. Use the following guide to troubleshoot.

Potential Cause Recommended Solution
Insufficient Incubation Time The enzymatic reaction may not have proceeded long enough. Extend the incubation period at 37°C. For samples with very low enzyme activity, incubation can be carried out for several hours or even overnight.[3]
Low Caspase-4 Activity in Samples The experimental conditions may not have effectively induced caspase-4 activation. Ensure your apoptosis/inflammation induction protocol is optimized. It is also possible that the peak of caspase activation has already passed; consider performing a time-course experiment to identify the optimal time point for sample collection.
Insufficient Protein Concentration The amount of cellular lysate used in the assay may be too low. It is recommended to use a protein concentration between 50-200 µg per assay. Perform a protein quantification assay (e.g., Bradford) on your lysates before starting the experiment.
Incorrect Reagent Preparation Ensure that DTT was added to the Reaction Buffer immediately before use, as it is unstable in solution. Confirm that all reagents were thawed and prepared according to the manufacturer's protocol.
Degraded Substrate or Enzyme The this compound substrate is light-sensitive and should be stored protected from light at -20°C.[3][8] Cell lysates should be assayed immediately or stored at -80°C to preserve enzyme activity. Avoid repeated freeze-thaw cycles.
Issue 2: High Background Signal

Q: The absorbance readings in my negative control or uninduced samples are unexpectedly high. How can I reduce the background?

A: High background can obscure the true signal from your experimental samples. Refer to the table below for solutions.

Potential Cause Recommended Solution
Spontaneous Apoptosis in Control Cells Cultured cells, especially transformed cell lines, can have a basal level of apoptosis. Ensure control cells are healthy and harvested at an appropriate density. A "no-cell" or "lysis buffer only" control can help determine the background from the reagents themselves.
Contamination of Reagents Ensure that reagents are not contaminated with proteases. Use fresh, sterile pipette tips for each reagent and sample.
Non-specific Substrate Cleavage Other proteases in the cell lysate may be cleaving the this compound substrate. Include a negative control where a specific caspase-4 inhibitor is added to an induced sample. A significant reduction in signal in the inhibited sample confirms that the activity is caspase-4 specific.
Bubbles in Microplate Wells Bubbles can interfere with absorbance readings. Be careful to avoid introducing bubbles when pipetting reagents into the 96-well plate.[3] If bubbles are present, they can sometimes be dislodged by gently tapping the plate.

Experimental Protocols & Data

General Experimental Protocol for this compound Assay

This protocol provides a general workflow. Always refer to the specific instructions provided with your assay kit.

  • Sample Preparation:

    • Induce inflammation/apoptosis in your cell culture according to your experimental design. Include an uninduced control group.

    • Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This lysate can be used immediately or stored at -80°C.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with DTT (final concentration of 10 mM).

    • In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of the prepared Reaction Mix to each well.

    • Add 5 µL of the this compound substrate (final concentration 200 µM).

    • Include a blank control containing Cell Lysis Buffer instead of cell lysate.

  • Incubation and Measurement:

    • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[3]

    • Read the absorbance at 405 nm using a microplate reader.[3]

    • If the signal is low, continue incubating and take readings at additional time points (e.g., 4 hours, overnight).

Data Presentation: Effect of Incubation Time on Signal

The following table illustrates the expected trend of how absorbance readings can change with incubation time for samples with varying levels of caspase-4 activity. Note: These are representative data and actual results will vary based on the specific experimental system.

Sample Caspase-4 Activity Absorbance (OD 405 nm) at 1 hour Absorbance (OD 405 nm) at 2 hours Absorbance (OD 405 nm) at 4 hours
BlankNone0.050.050.06
Uninduced ControlLow/Basal0.120.150.18
Induced SampleModerate0.450.751.10
Positive ControlHigh0.901.50>2.00 (Saturated)

Visualizations

Diagram 1: this compound Cleavage by Caspase-4

G cluster_0 Reaction cluster_1 Detection This compound This compound (Substrate) Products Ac-LEVD + pNA (Cleaved Products) This compound->Products Cleavage Active Caspase-4 Active Caspase-4 (Enzyme) Active Caspase-4->Products pNA p-Nitroaniline (pNA) (Yellow Chromophore) Products->pNA Release Spectrophotometer Measure Absorbance at 405 nm pNA->Spectrophotometer

Caption: Workflow of caspase-4 mediated cleavage of the this compound substrate.

Diagram 2: Non-Canonical Inflammasome Signaling Pathway

G LPS Intracellular LPS (from Gram-negative bacteria) Pro-Caspase-4 Pro-Caspase-4 (Inactive) LPS->Pro-Caspase-4 Direct Binding Active Caspase-4 Active Caspase-4 (Oligomerized) Pro-Caspase-4->Active Caspase-4 Activation GasderminD Gasdermin D (GSDMD) Active Caspase-4->GasderminD Cleavage GSDMD-N GSDMD N-terminal Fragment GasderminD->GSDMD-N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD-N->Pyroptosis Pore Formation

Caption: Simplified pathway of non-canonical inflammasome activation by LPS.

Diagram 3: Troubleshooting Workflow for Low Signal

G Start Problem: Low or No Signal CheckTime Was incubation time 1-2 hours at 37°C? Start->CheckTime ExtendIncubation Action: Extend incubation (e.g., 4h or overnight) CheckTime->ExtendIncubation No CheckProtein Was protein concentration 50-200 µg per well? CheckTime->CheckProtein Yes ExtendIncubation->CheckProtein IncreaseProtein Action: Increase lysate amount or re-lyse more cells CheckProtein->IncreaseProtein No CheckReagents Were reagents prepared correctly (e.g., DTT added)? CheckProtein->CheckReagents Yes IncreaseProtein->CheckReagents PrepareFresh Action: Prepare fresh reagents CheckReagents->PrepareFresh No ConsiderInduction Consider optimizing apoptosis/inflammation induction protocol CheckReagents->ConsiderInduction Yes PrepareFresh->ConsiderInduction End Problem Resolved ConsiderInduction->End

References

Technical Support Center: Ac-LEVD-PNA Caspase-4 Colorimetric Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when using the Ac-LEVD-PNA colorimetric substrate to measure caspase-4 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method to detect caspase-4 activity. This compound is a synthetic peptide substrate that mimics the natural cleavage site of caspase-4. When active caspase-4 is present in a sample, it cleaves the peptide sequence, releasing the chromophore p-nitroaniline (pNA).[1][2][3] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[1][3][4] The amount of pNA produced is directly proportional to the caspase-4 activity in the sample.

Q2: What are the essential controls for this assay?

To ensure the reliability of your results, the following controls are essential:

  • Blank Control: Contains all reaction components except the experimental sample (e.g., cell lysate). This helps to determine the background absorbance from the buffer and substrate.

  • Negative Control (Uninduced Sample): A sample from cells or tissues not undergoing the experimental treatment that induces caspase-4 activation. This establishes the basal level of caspase-4 activity.[2][5][6]

  • Positive Control: A sample known to have high caspase-4 activity or purified active caspase-4. This verifies that the assay is working correctly.

  • Inhibitor Control: An induced sample pre-treated with a specific caspase-4 inhibitor (e.g., Z-LEVD-FMK).[7] This confirms that the measured activity is specific to caspase-4.

  • Negative Control Inhibitor: An induced sample pre-treated with a non-specific peptide inhibitor (e.g., Z-FA-FMK) to control for any non-specific effects of the inhibitor molecule itself.[8]

Troubleshooting Guide

High Background

Q3: My blank and negative control wells show high absorbance readings. What could be the cause?

High background can obscure the true signal from your experimental samples. Common causes include:

  • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated. Use fresh, high-purity reagents.

  • Spontaneous Substrate Degradation: this compound can degrade over time, especially if not stored correctly. Store the substrate protected from light at -20°C and avoid repeated freeze-thaw cycles.[2][5]

  • Insufficient Washing (if applicable): In plate-based assays, inadequate washing between steps can leave residual reagents that contribute to background signal.[9][10]

  • Incorrect Plate Type: For colorimetric assays, clear, flat-bottom 96-well plates are recommended. Using plates not suitable for absorbance readings can lead to inaccurate results.[11]

  • Extended Incubation Times: Very long incubation periods can lead to non-enzymatic breakdown of the substrate.[12]

Low or No Signal

Q4: I am not detecting any caspase-4 activity in my induced samples. What are the possible reasons?

A lack of signal can be due to several factors related to the sample, reagents, or assay procedure:

  • Inactive Caspase-4: The induction of apoptosis or inflammation may not have been successful, or the timing of sample collection missed the peak of caspase-4 activation. Perform a time-course experiment to determine the optimal time point for measuring caspase-4 activity.

  • Insufficient Protein Concentration: The concentration of protein in your cell lysate may be too low. It is recommended to use 50-200 µg of protein per assay.[11]

  • Presence of Inhibitors in the Lysate: If the lysis buffer contains protease inhibitors, they may interfere with caspase-4 activity. Ensure that the lysis buffer is free of caspase inhibitors.[2]

  • Improper Sample Storage: Samples should be assayed immediately or snap-frozen and stored at -80°C. Repeated freeze-thaw cycles can lead to a loss of enzyme activity.[5][11]

  • DTT Omission or Degradation: Dithiothreitol (DTT) is crucial for caspase activity.[5][6] Ensure that fresh DTT is added to the reaction buffer immediately before use.

Inconsistent or Unexpected Results

Q5: My results are not reproducible, or they don't align with my hypothesis. What should I check?

Inconsistent results can be frustrating. Here are some common culprits:

  • Pipetting Errors: Inaccurate pipetting of small volumes of substrate, lysate, or buffer can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Air Bubbles in Wells: Bubbles can interfere with the light path during absorbance readings.[13] Be careful not to introduce bubbles when adding reagents, and if they appear, try to remove them before reading the plate.

  • Substrate Cross-Reactivity: While this compound is a preferential substrate for caspase-4, it can also be cleaved by other caspases, such as caspase-1 and caspase-5, which are also involved in inflammation.[14] It is crucial to confirm caspase-4 specificity using a specific inhibitor and potentially complementary techniques like Western blotting for cleaved caspase-4.

  • Cell Line and Treatment Variability: The level of caspase-4 expression and the response to inducers can vary significantly between different cell types and even between different passages of the same cell line.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Protein Concentration 50 - 200 µg per 50 µL of cell lysateOptimal concentration may vary by cell type and induction method.[11]
This compound Concentration 200 µM (final concentration)Substrate should be protected from light.[11]
DTT Concentration 10 mM (final concentration)Add fresh to the reaction buffer before each experiment.[5][11]
Incubation Time 1 - 2 hours (can be extended overnight if signal is low)Monitor color development.[11][12]
Incubation Temperature 37°C
Wavelength for Absorbance 405 nmCan also be read at 400 nm.[1][3]
pNA Standard Curve 0 - 200 µMUsed for absolute quantification of caspase-4 activity.[12]

Experimental Protocols

Standard this compound Caspase-4 Assay Protocol
  • Sample Preparation:

    • Induce apoptosis or inflammation in your cell culture according to your experimental design.

    • Collect 1-5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

    • Dilute the lysate to the desired concentration (e.g., 1-4 mg/mL) with Cell Lysis Buffer.

  • Assay Reaction:

    • Prepare a master mix of 2X Reaction Buffer with 10 mM DTT.

    • In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

    • Add 50 µL of the 2X Reaction Buffer/DTT mix to each well.

    • For inhibitor controls, pre-incubate the lysate with the caspase-4 inhibitor for 10-15 minutes at room temperature before adding the substrate.

    • Add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well.

    • Mix gently by tapping the plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • The fold-increase in caspase-4 activity can be determined by comparing the absorbance of the induced samples to the uninduced (negative control) samples.

    • For absolute quantification, create a pNA standard curve and calculate the concentration of pNA produced in each sample. One unit of caspase-4 activity is defined as the amount of enzyme that cleaves 1.0 nmol of this compound per hour at 37°C.[1]

Visualizations

Caspase4_Activation_Pathway Caspase-4 Activation Pathway LPS Intracellular LPS (Lipopolysaccharide) Caspase4_inactive Pro-Caspase-4 LPS->Caspase4_inactive Binds to CARD domain Caspase4_active Active Caspase-4 Caspase4_inactive->Caspase4_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD Cleavage Caspase1_inactive Pro-Caspase-1 Caspase4_active->Caspase1_inactive Activation GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis Forms pores in cell membrane Inflammation Inflammation Pyroptosis->Inflammation Caspase1_active Active Caspase-1 Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL1b->Inflammation

Caption: Canonical and non-canonical inflammasome activation pathways leading to caspase-4 activation.

Ac_LEVD_PNA_Workflow This compound Experimental Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Induce Induce Apoptosis/ Inflammation Harvest Harvest Cells Induce->Harvest Lyse Lyse Cells Harvest->Lyse Quantify Quantify Protein Lyse->Quantify Add_Lysate Add Lysate to Plate Quantify->Add_Lysate Add_Buffer Add 2X Reaction Buffer + DTT Add_Lysate->Add_Buffer Add_Substrate Add this compound Add_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Absorbance Read Absorbance at 405 nm Incubate->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: A streamlined workflow for the this compound caspase-4 colorimetric assay.

Troubleshooting_Flowchart Troubleshooting Logic for this compound Assay Start Problem with Assay Results High_BG High Background? Start->High_BG Low_Signal Low/No Signal? Start->Low_Signal Inconsistent Inconsistent Results? Start->Inconsistent High_BG->Low_Signal No Check_Reagents Check Reagent Purity and Storage High_BG->Check_Reagents Yes Low_Signal->Inconsistent No Check_Induction Confirm Apoptosis/Inflammation Induction (Time Course) Low_Signal->Check_Induction Yes Check_Pipetting Review Pipetting Technique Inconsistent->Check_Pipetting Yes Check_Incubation Optimize Incubation Time Check_Reagents->Check_Incubation Check_Plates Verify Plate Compatibility Check_Incubation->Check_Plates Check_Protein Verify Protein Concentration Check_Induction->Check_Protein Check_DTT Ensure Fresh DTT Check_Protein->Check_DTT Check_Inhibitors Check for Inhibitors in Lysate Check_DTT->Check_Inhibitors Check_Bubbles Inspect Wells for Bubbles Check_Pipetting->Check_Bubbles Check_Specificity Confirm Specificity with Inhibitor & Western Blot Check_Bubbles->Check_Specificity

Caption: A decision tree to guide troubleshooting of the this compound assay.

References

Improving the sensitivity of an Ac-LEVD-PNA caspase-4 assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ac-LEVD-pNA caspase-4 assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to enhance assay sensitivity and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound caspase-4 assay?

The this compound caspase-4 assay is a colorimetric method used to detect the activity of caspase-4.[1][2] The assay utilizes a synthetic peptide substrate, this compound, which contains the caspase-4 recognition sequence LEVD conjugated to a chromophore, p-nitroaniline (pNA).[2] In the presence of active caspase-4, the enzyme cleaves the substrate, releasing free pNA.[1][2] The released pNA produces a yellow color that can be quantified by measuring the absorbance at 400-405 nm.[1] The amount of pNA released is directly proportional to the caspase-4 activity in the sample.

Q2: What are the key components of a typical this compound caspase-4 assay kit?

Most commercially available kits include the following core components:

  • Cell Lysis Buffer: Used to lyse cells and tissues to release cellular contents, including caspases.[3]

  • Reaction Buffer: Provides the optimal pH and ionic strength for caspase-4 activity.[2] It is often supplied as a 2X concentrate.

  • This compound Substrate: The chromogenic substrate for caspase-4, typically provided at a concentration of 2 mM or 4 mM.[1][3]

  • Dithiothreitol (DTT): A reducing agent added to the reaction buffer to maintain the active state of the caspase enzyme.[3]

  • pNA Standard (Optional): Used to generate a standard curve for quantifying the amount of pNA produced in the reaction.[1][3]

Q3: How should I prepare my samples for the assay?

Proper sample preparation is critical for obtaining accurate results. Here are general guidelines for cell and tissue lysates:

  • Cell Lysates:

    • Induce apoptosis in your cells using the desired treatment. Include an untreated control group.

    • For adherent cells, trypsinize and collect the cells. For suspension cells, pellet the cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.[3] The recommended cell density is typically 1-5 x 10^6 cells per 50 µL of lysis buffer.[3]

    • Incubate the lysate on ice for 15-20 minutes.[3]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[3]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This supernatant contains the active caspases and is ready for the assay.

  • Tissue Lysates:

    • Dissect and weigh the tissue sample (typically 5-20 mg).

    • Wash the tissue with ice-cold PBS.

    • Add ice-cold Cell Lysis Buffer and homogenize the tissue on ice using a Dounce homogenizer.[3]

    • Follow steps 5-7 from the cell lysate preparation protocol.

Note: It is recommended to determine the protein concentration of the lysate using a standard method like the Bradford assay to normalize caspase activity.[3] Avoid using protease inhibitors in your lysis buffer as they can interfere with caspase activity.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal Inactive Caspase-4: The enzyme may have degraded due to improper storage or handling.Ensure samples and reagents are kept on ice during the experiment.[4] Store lysates at -80°C for long-term storage.[3] Limit freeze-thaw cycles of the recombinant enzyme.[5]
Insufficient Caspase-4 Concentration: The amount of active caspase-4 in the sample is below the detection limit of the assay.Increase the amount of cell or tissue lysate used in the assay. Pre-concentrate the sample if necessary.
Sub-optimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition.Incubate the reaction at 37°C for 1-2 hours.[1][3] If the signal is low, the incubation time can be extended.[3] Ensure the reaction buffer is prepared correctly, including the addition of fresh DTT.[4][6]
Presence of Inhibitors: The sample may contain endogenous or experimentally introduced caspase inhibitors.Avoid using protease inhibitors during sample preparation.[3] If inhibition is suspected, perform a spike-and-recovery experiment with a known amount of active caspase-4.
High Background Contamination of Reagents: Reagents may be contaminated with proteases or other substances that cleave the pNA substrate.Use fresh, high-quality reagents. Run a "reagent blank" control containing all components except the sample lysate.
Non-specific Protease Activity: Other proteases in the lysate may be cleaving the this compound substrate.While this compound is relatively specific for caspase-4, some cross-reactivity with other caspases (like caspase-5) can occur.[7] Consider using a more specific substrate or a caspase-4 specific inhibitor to confirm the signal is from caspase-4.
Extended Incubation Time: Over-incubation can lead to non-enzymatic hydrolysis of the substrate.Optimize the incubation time to be within the linear range of the assay.[8]
High Well-to-Well Variability Pipetting Inaccuracies: Inconsistent volumes of reagents or samples added to the wells.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting errors.
Air Bubbles in Wells: Bubbles can interfere with the absorbance reading.Be careful to avoid introducing air bubbles when adding reagents to the wells.[1][3]
Incomplete Mixing: Reagents and sample are not uniformly mixed in the well.Gently mix the contents of the wells after adding all components.

Experimental Protocols

Standard this compound Caspase-4 Activity Assay

This protocol is a general guideline. You may need to optimize it for your specific experimental conditions.

1. Reagent Preparation:

  • 1X Reaction Buffer: Prepare the required volume of 1X Reaction Buffer by diluting the 2X stock with deionized water. Add DTT to the 1X Reaction Buffer to the final recommended concentration just before use. Keep on ice.

  • pNA Standard Curve (Optional but Recommended): Prepare a series of pNA standards by diluting the pNA stock solution in 1X Reaction Buffer. A typical concentration range is 0 µM to 200 µM.[1]

2. Assay Procedure:

  • To each well of a 96-well plate, add the following reagents in the order listed:

    • Sample Wells: 50 µL of cell/tissue lysate.

    • Positive Control (Optional): 50 µL of a sample known to have high caspase-4 activity or purified active caspase-4.

    • Negative Control/Blank: 50 µL of Cell Lysis Buffer.

  • Add 50 µL of 1X Reaction Buffer to each well.

  • Add 5-10 µL of this compound substrate to each well. The final concentration of the substrate is typically between 50 µM and 200 µM.

  • Mix the contents of the wells gently.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[1][3]

  • Measure the absorbance at 405 nm using a microplate reader.[1][3]

3. Data Analysis:

  • Subtract the absorbance value of the blank from all sample and standard readings.

  • If a pNA standard curve was used, plot the absorbance values of the standards against their corresponding concentrations. Determine the concentration of pNA in your samples from the standard curve.

  • Caspase-4 activity can be expressed as the fold increase in absorbance compared to the untreated control or as the amount of pNA produced per unit of time per milligram of protein.

Data Presentation: Assay Parameter Comparison
Parameter Kit/Protocol 1 (e.g., Abcam ab65659) Kit/Protocol 2 (e.g., Novus Bio NBP2-54831) Kit/Protocol 3 (e.g., Abbkine KTA3023)
Substrate This compoundLEVD-pNAThis compound[3]
Substrate Conc. Not specified, 500 µL provided4 mM4 mM[3]
Reaction Buffer 2X Reaction Buffer I2X Reaction Buffer2X Reaction Buffer[3]
DTT Conc. 1 M stock provided1 M stock provided100X stock provided[6]
Incubation Time 1-2 hours1-2 hours1-2 hours (can be extended)[3]
Incubation Temp. 37°C37°C37°C[3]
Detection λ 400-405 nm400 or 405 nm405 nm[3]

Visualizations

Caspase-4 Activation Pathway

Caspase4_Activation_Pathway cluster_0 Non-Canonical Inflammasome Activation LPS Intracellular LPS Caspase4_inactive Pro-Caspase-4 LPS->Caspase4_inactive Binds to CARD domain Caspase4_active Active Caspase-4 Caspase4_inactive->Caspase4_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD Cleavage Caspase1_inactive Pro-Caspase-1 Caspase4_active->Caspase1_inactive Activation GSDMD_N GSDMD-N Terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Caspase1_active Active Caspase-1 Pro_IL1B Pro-IL-1β Caspase1_active->Pro_IL1B Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B

Caption: Non-canonical inflammasome activation pathway of caspase-4.

Experimental Workflow for this compound Caspase-4 Assay

Caspase4_Assay_Workflow cluster_workflow Experimental Workflow start Start: Induce Apoptosis in Cells/Prepare Tissue sample_prep Sample Preparation (Lysis & Centrifugation) start->sample_prep protein_quant Protein Quantification (e.g., Bradford Assay) sample_prep->protein_quant assay_setup Assay Setup in 96-well Plate (Lysate + Reaction Buffer + Substrate) protein_quant->assay_setup incubation Incubation (37°C, 1-2 hours) assay_setup->incubation readout Measure Absorbance at 405 nm incubation->readout data_analysis Data Analysis (Normalize to protein concentration, compare to control) readout->data_analysis end End: Determine Caspase-4 Activity data_analysis->end

Caption: General experimental workflow for the this compound caspase-4 assay.

References

Ac-LEVD-PNA stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the caspase-4 chromogenic substrate, Ac-LEVD-pNA. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of this compound, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers state that it can be shipped at room temperature in the continental US, but for long-term storage, -20°C is recommended.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound stock solutions?

A3: The stability of the stock solution depends on the storage temperature. When stored in a solvent such as DMSO, it is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][3] It is crucial to keep the storage containers sealed to prevent moisture absorption.[1][3]

Q4: Can I store this compound in an aqueous buffer?

A4: It is not recommended to store this compound in aqueous buffers for extended periods. Peptide-pNA substrates can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is best practice to prepare fresh working solutions from the DMSO stock solution just before use.

Q5: How does pH affect the stability of this compound?

A5: While specific data for this compound is limited, peptide nucleic acids (PNAs) have shown pH-dependent stability, with degradation observed at pH 9 or above.[4] Although this compound is a peptide and not a peptide nucleic acid, the p-nitroanilide moiety can also be susceptible to hydrolysis under alkaline conditions. Therefore, it is advisable to maintain the pH of the assay buffer within the optimal range for the enzyme being studied, typically around neutral pH.

Troubleshooting Guide

Problem Possible Cause Solution
High background signal in the absence of enzyme Substrate degradation- Prepare fresh working solution of this compound from a recently thawed aliquot of the stock solution.- Ensure the assay buffer pH is stable and within the optimal range for the enzyme.- Test the assay buffer for any contaminating proteases.
Low or no signal with active enzyme Inactive substrate- Verify the age and storage conditions of the this compound stock solution. If stored improperly or for too long, it may have degraded.- Prepare a fresh stock solution from new, solid this compound.- Confirm the solubility of the substrate in the assay buffer. Precipitation will lead to inaccurate results.
Inconsistent results between experiments Improper handling of the substrate- Aliquot the DMSO stock solution to minimize freeze-thaw cycles.[3]- Ensure complete thawing and gentle mixing of the stock solution before preparing the working solution.- Protect the substrate from light, as p-nitroanilide can be light-sensitive.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Form Solvent Storage Temperature Stability Reference
Solid (Powder)N/A-20°C>1 year[5]
SolutionDMSO-20°C1 month[1][3]
SolutionDMSO-80°C6 months[1][3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Gently vortex or pipette to ensure the substrate is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol for Caspase-4 Activity Assay

  • Prepare a fresh working solution of this compound by diluting the DMSO stock solution into the desired assay buffer. The final concentration of the substrate will depend on the specific experimental conditions and the Km value for caspase-4. A typical final concentration is in the range of 50-200 µM.

  • Add the cell lysate or purified enzyme to the wells of a microplate.

  • Initiate the reaction by adding the this compound working solution to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the release of p-nitroanilide by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Include appropriate controls, such as a blank (buffer and substrate only) and a negative control (inactive enzyme or inhibitor-treated enzyme).

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_assay Assay storage_solid Solid this compound (-20°C) dissolve Dissolve in DMSO storage_solid->dissolve stock Stock Solution (-20°C or -80°C) dissolve->stock aliquot Aliquot stock->aliquot dilute Dilute in Assay Buffer aliquot->dilute working Working Solution (Use immediately) dilute->working reaction Add to Enzyme Reaction working->reaction measure Measure Absorbance (405 nm) reaction->measure

Caption: Workflow for handling this compound from storage to use.

degradation_pathway Ac_LEVD_pNA This compound Hydrolysis Hydrolysis (e.g., high pH, water) Ac_LEVD_pNA->Hydrolysis Ac_LEVD Ac-LEVD Hydrolysis->Ac_LEVD Peptide fragment pNA p-nitroaniline (Yellow product) Hydrolysis->pNA Chromophore

Caption: Potential degradation pathway of this compound.

troubleshooting_logic start High Background Signal? fresh_solution Prepare Fresh Working Solution start->fresh_solution Yes no_issue Signal Normal start->no_issue No check_ph Check Assay Buffer pH fresh_solution->check_ph check_protease Check for Contaminating Proteases check_ph->check_protease

Caption: Troubleshooting logic for high background signal.

References

Dealing with low signal in an Ac-LEVD-PNA experiment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Ac-LEVD-pNA colorimetric caspase assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low or no signal in my this compound assay. What are the common causes?

Low signal in a caspase assay can stem from several factors, ranging from the experimental setup to the biological state of your cells. The most common culprits include:

  • Ineffective Apoptosis Induction: The primary reason for a low signal is often insufficient activation of caspases. Your inducing agent or treatment conditions may not be effectively triggering the apoptotic pathway in your specific cell line.

  • Suboptimal Cell Number or Protein Concentration: The number of cells or the total protein concentration in your lysate may be too low to generate a detectable signal.

  • Incorrect Assay Timing: Caspase activation is a transient event. You might be collecting your samples too early or too late, missing the peak of caspase activity.

  • Improper Reagent Preparation or Storage: Degradation of critical reagents like the this compound substrate or DTT can lead to a complete loss of signal.

  • Issues with the Lysis Buffer: Incomplete cell lysis will result in a lower yield of active caspases in your supernatant.

  • Presence of Inhibitors: Your sample may contain endogenous or experimentally introduced inhibitors of caspases.

Q2: My protocol uses this compound. Is this the correct substrate for Caspase-3?

While Ac-DEVD-pNA is the preferred and more specific substrate for caspase-3 and caspase-7, this compound is primarily recognized by caspase-4 and caspase-9.[1][2][3][4] If your goal is to measure caspase-3 activity, using Ac-DEVD-pNA is highly recommended for better specificity and signal.[5][6] However, if you are specifically investigating caspases that cleave the LEVD sequence, this guide will still help you troubleshoot low signal issues.

Q3: How can I optimize my apoptosis induction protocol?

To ensure robust caspase activation, consider the following:

  • Perform a Time-Course Experiment: Determine the optimal time point for caspase activation by treating your cells with the apoptosis inducer and harvesting them at various time intervals (e.g., 2, 4, 6, 8, 12, 24 hours).

  • Titrate Your Inducing Agent: The concentration of the apoptosis-inducing agent is critical. Perform a dose-response experiment to find the concentration that yields the maximal caspase activity without causing excessive necrosis.

  • Confirm Apoptosis with an Orthogonal Method: Use a secondary method, such as Annexin V/PI staining or Western blotting for cleaved PARP or cleaved caspase-3, to confirm that apoptosis is indeed being induced.[7][8]

Q4: What are the recommended storage conditions for the this compound substrate?

The this compound substrate is sensitive to light and moisture. It should be stored at -20°C.[9][10] Once reconstituted, it is recommended to aliquot the substrate to avoid repeated freeze-thaw cycles and to protect it from light.[11]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to identifying and resolving the cause of low signal in your this compound experiment.

Diagram: Troubleshooting Workflow

G Troubleshooting Workflow for Low Signal start Low Signal Detected check_induction Verify Apoptosis Induction (e.g., Time Course, Titration) start->check_induction check_cells Optimize Cell Number / Protein Concentration check_induction->check_cells Induction Confirmed positive_control Run a Positive Control (e.g., Recombinant Caspase) check_induction->positive_control Induction Suspected check_reagents Check Reagent Integrity (Substrate, DTT, Buffers) check_cells->check_reagents Cell Number Optimized check_protocol Review Assay Protocol (Incubation Times, Wavelength) check_reagents->check_protocol Reagents OK check_protocol->positive_control Protocol Verified success Signal Restored positive_control->success Control Works

Caption: A flowchart for systematically troubleshooting low signal in a caspase assay.

Quantitative Data Summary

The following tables provide recommended starting points for key experimental parameters. Note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Cell Number and Protein Concentration

ParameterRecommended RangeNotes
Cells per Assay 1 - 5 x 10⁶ cellsTitrate to find the optimal number for your cell line.
Protein per Assay 50 - 200 µgProtein concentration should be determined before the assay.[12]

Table 2: Reagent Concentrations and Incubation Times

Reagent/StepRecommended Concentration/TimeNotes
This compound Substrate 200 µM (final concentration)Prepare fresh from a stock solution.
DTT 10 mM (final concentration)Add fresh to the reaction buffer before use.
Cell Lysis Incubation 10 - 20 minutes on iceEnsure complete lysis for maximum enzyme release.[13]
Assay Incubation 1 - 2 hours at 37°CIf the signal is still low, incubation can be extended overnight.[13]
Wavelength for Reading 400 - 405 nmEnsure you are using the correct filter for pNA detection.[13]

Experimental Protocol: this compound Caspase Assay

This protocol provides a general procedure for a colorimetric caspase assay using this compound.

Materials:

  • Cells induced to undergo apoptosis and control (uninduced) cells

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[13]

  • 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT)[13]

  • This compound (4 mM stock in DMSO)

  • DTT (1 M stock)

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your experimental cell population. Include an uninduced control group.

    • Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Cell Lysis:

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10-20 minutes.[13]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. This contains the active caspases.

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic extract. A Bradford assay is recommended as some lysis buffer components can interfere with other methods.[11]

    • Dilute the lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein in 50 µL.

  • Assay Reaction:

    • Prepare the 2X Reaction Buffer with fresh DTT (add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer for a final concentration of 10 mM).

    • In a 96-well plate, add 50 µL of each cell lysate sample per well.

    • Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.

    • Add 5 µL of the 4 mM this compound substrate to each well (final concentration of 200 µM).

    • Include a blank control containing 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of the substrate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The fold-increase in caspase activity can be determined by comparing the absorbance of the induced samples to the uninduced control.

Signaling Pathway

Diagram: Caspase Activation in Apoptosis

G Simplified Caspase Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Pro-Caspase-8 death_receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 dna_damage DNA Damage / Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 apoptosome->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 substrate_cleavage This compound Cleavage active_caspase3->substrate_cleavage pna pNA (Yellow Product) (Absorbance at 405 nm) substrate_cleavage->pna

Caption: Overview of the intrinsic and extrinsic apoptosis pathways leading to caspase activation.

References

The effect of different buffer conditions on Ac-LEVD-PNA assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-LEVD-pNA (Acetyl-Leu-Glu-Val-Asp-p-nitroanilide) assay to measure caspase-4 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method for detecting the activity of caspase-4.[1] The assay utilizes a synthetic tetrapeptide substrate, this compound, which is specifically recognized and cleaved by active caspase-4. This cleavage releases the chromophore p-nitroaniline (pNA), which has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-4 activity in the sample.

Q2: What is the optimal pH for the this compound assay?

The optimal pH for most caspase assays, including those for caspase-4, is in the neutral range, typically between pH 7.2 and 7.5.[2] It is recommended to use a biological buffer such as HEPES to maintain a stable pH during the assay.

Q3: What is the role of DTT in the assay buffer?

Dithiothreitol (DTT) is a reducing agent that is crucial for maintaining the catalytic activity of caspases. Caspases are cysteine proteases, and the cysteine residue in their active site is susceptible to oxidation, which can lead to inactivation. DTT protects these sulfhydryl groups from oxidation, ensuring the enzyme remains in its active, reduced state.[3][4] A final concentration of 1-10 mM DTT is commonly used in caspase assay buffers.[5][6]

Q4: Why is a non-ionic detergent like CHAPS included in the lysis and assay buffers?

A non-ionic or zwitterionic detergent like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is included to help lyse cells and solubilize cellular components, including the caspases, without denaturing them. It helps to release the caspases from the cytoplasm into the lysate and maintains them in a soluble and active state. A typical concentration of CHAPS in the assay buffer is around 0.1%.[2]

Q5: What is the purpose of EDTA in the assay buffer?

EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent metal ions. While not always essential for caspase activity itself, it is often included in lysis and assay buffers to inhibit metal-dependent proteases that could otherwise degrade the target caspases or other cellular proteins, leading to inaccurate results. A concentration of 1-2 mM EDTA is commonly used.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Spontaneous apoptosis in control cells.Ensure that control cells are healthy and harvested at an appropriate density. Minimize the time between cell harvesting and lysis.
Non-specific cleavage of the this compound substrate by other proteases.Add a cocktail of protease inhibitors (excluding cysteine protease inhibitors) to the lysis buffer. Ensure the assay is performed at the optimal pH for caspase-4, as other proteases may have different pH optima.
Contamination of reagents or samples.Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary.
Weak or No Signal Low caspase-4 activity in the sample.Ensure that the cells have been appropriately stimulated to induce apoptosis and caspase-4 activation. Perform a time-course experiment to determine the peak of caspase-4 activity. Increase the amount of protein lysate used in the assay.
Inactive enzyme due to oxidation.Ensure that a sufficient concentration of DTT (1-10 mM) is freshly added to the assay buffer just before use. Avoid repeated freeze-thaw cycles of the cell lysate.[6]
Suboptimal buffer conditions.Verify that the pH of the assay buffer is between 7.2 and 7.5. Optimize the concentrations of buffer components such as salts and detergents.
This compound substrate degradation or precipitation.Store the this compound stock solution in DMSO at -20°C and protect it from light.[9] Allow the substrate to completely thaw and mix well before adding it to the assay buffer. If precipitation is observed in the assay well, consider reducing the final substrate concentration or increasing the DMSO concentration in the final reaction mixture (though high DMSO can inhibit enzyme activity).
Inconsistent Results Pipetting errors or inaccurate sample handling.Use calibrated pipettes and ensure thorough mixing of all reagents. Perform the assay in triplicate to identify and minimize variability.
Bubbles in the microplate wells.Be careful to avoid introducing bubbles when pipetting reagents. If bubbles are present, gently tap the plate on the benchtop to dislodge them before reading the absorbance.
Temperature fluctuations during the assay.Ensure that the incubation steps are carried out at a constant and appropriate temperature (typically 37°C). Use a temperature-controlled plate reader if available.

Data Presentation

Table 1: Recommended Buffer Compositions for this compound Assay
Buffer Component Lysis Buffer Assay Buffer (1X) Function
HEPES 50 mM, pH 7.420-100 mM, pH 7.2-7.5Buffering agent to maintain optimal pH.[2]
NaCl 100-150 mM50-150 mMProvides appropriate ionic strength.
CHAPS 0.1 - 1% (w/v)0.1% (w/v)Non-denaturing detergent for cell lysis and protein solubilization.[2]
EDTA 1-2 mM1-2 mMChelates divalent cations to inhibit metalloproteases.[7][8]
DTT 1-5 mM1-10 mMReducing agent to maintain caspase activity.[5][6]
Sucrose (optional) -10% (w/v)Can help stabilize the enzyme.[2]
Protease Inhibitors Cocktail (optional)-Prevents degradation of target proteins.

Note: The optimal concentrations of these components may vary depending on the cell type and experimental conditions. It is recommended to empirically determine the optimal buffer composition for your specific application.

Table 2: Influence of Buffer pH on Relative Caspase-4 Activity (Illustrative)
pH Relative Activity (%) Notes
6.0~40%Suboptimal, acidic conditions can lead to protein denaturation.
6.5~70%Activity increases as pH approaches neutral.
7.0~95%Near optimal activity.
7.4 100% Generally considered optimal for most caspases. [2]
8.0~85%Activity begins to decline in slightly alkaline conditions.
8.5~60%Further decline in activity at higher pH.

This table provides an illustrative example of the expected pH-dependence of caspase-4 activity. The exact profile may vary.

Table 3: Effect of Ionic Strength (NaCl Concentration) on Relative Caspase-4 Activity (Illustrative)
NaCl Concentration (mM) Relative Activity (%) Notes
0~70%Low ionic strength can affect protein stability and interactions.
50~90%Approaching optimal ionic strength.
100-150 100% Physiological ionic strength, generally optimal for enzyme activity.
250~80%High salt concentrations can start to inhibit enzyme activity.
500~50%Significant inhibition at very high ionic strength.

This table provides an illustrative example of the expected effect of ionic strength on caspase-4 activity. The optimal salt concentration should be determined experimentally.

Experimental Protocols

Key Experiment: this compound Caspase-4 Colorimetric Assay
  • Sample Preparation:

    • Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1) at a concentration of 1-5 x 10⁶ cells/50 µL.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your sample for the assay.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Assay Procedure:

    • Prepare the 1X Assay Buffer by diluting the 2X stock and adding DTT to the final desired concentration (e.g., 10 mM) immediately before use.

    • In a 96-well microplate, add 50-200 µg of protein lysate in a volume of 50 µL to each well.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well containing the lysate.

    • Add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well.[5]

    • Include the following controls:

      • Blank: 50 µL of Lysis Buffer + 50 µL of 2X Reaction Buffer + 5 µL of substrate.

      • Negative Control: Lysate from non-induced cells.

      • Positive Control (optional): Purified active caspase-4.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the blank from all other readings.

    • The caspase-4 activity can be expressed as the fold-increase in absorbance compared to the negative control.

Visualizations

Caspase4_Activation_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_membrane Cell Membrane LPS LPS (Lipopolysaccharide) Pro_Caspase4 Pro-Caspase-4 LPS->Pro_Caspase4 Direct Binding Active_Caspase4 Active Caspase-4 Pro_Caspase4->Active_Caspase4 Oligomerization & Autocleavage GSDMD Gasdermin-D (GSDMD) Active_Caspase4->GSDMD Cleavage Pro_IL18 Pro-IL-18 Active_Caspase4->Pro_IL18 Cleavage NLRP3_Inflammasome NLRP3 Inflammasome Active_Caspase4->NLRP3_Inflammasome Activation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL18 IL-18 Pro_IL18->IL18 IL18->GSDMD_N Release Pro_Caspase1 Pro-Caspase-1 Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Cleavage NLRP3_Inflammasome->Pro_Caspase1 Ac_LEVD_pNA_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Cell_Culture 1. Cell Culture & Apoptosis Induction Cell_Harvest 2. Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Lysis 3. Lyse Cells in Lysis Buffer Cell_Harvest->Cell_Lysis Centrifugation 4. Centrifuge to Pellet Debris Cell_Lysis->Centrifugation Lysate_Collection 5. Collect Supernatant (Cytosolic Extract) Centrifugation->Lysate_Collection Add_Lysate 6. Add Lysate to 96-well Plate Lysate_Collection->Add_Lysate Add_Buffer 7. Add 2X Reaction Buffer (with DTT) Add_Lysate->Add_Buffer Add_Substrate 8. Add this compound Substrate Add_Buffer->Add_Substrate Incubation 9. Incubate at 37°C Add_Substrate->Incubation Read_Absorbance 10. Read Absorbance at 405 nm Incubation->Read_Absorbance Troubleshooting_Logic Start Assay Problem High_Background High Background? Start->High_Background Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Check_Controls Check Control Cells High_Background->Check_Controls Yes Check_Induction Verify Apoptosis Induction Weak_Signal->Check_Induction Yes End Problem Resolved Weak_Signal->End No Check_Reagents Check Reagent Purity Check_Controls->Check_Reagents Optimize_pH Optimize Assay pH Check_Reagents->Optimize_pH Optimize_pH->End Check_DTT Ensure Fresh DTT Check_Induction->Check_DTT Check_Substrate Check Substrate Integrity Check_DTT->Check_Substrate Increase_Lysate Increase Lysate Amount Check_Substrate->Increase_Lysate Increase_Lysate->End

References

How to correct for interfering substances in an Ac-LEVD-PNA assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for interfering substances in the Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide (Ac-LEVD-pNA) assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method for detecting the activity of caspase-4. Caspase-4, a key enzyme in the inflammatory response, specifically recognizes and cleaves the tetrapeptide sequence LEVD. The substrate, this compound, is composed of this tetrapeptide linked to a p-nitroaniline (pNA) molecule.[1] When caspase-4 cleaves the substrate, it releases the yellow chromophore pNA, which can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-4 activity in the sample.

Q2: What are common interfering substances in the this compound assay?

Interfering substances can lead to inaccurate measurements of caspase-4 activity. These can be broadly categorized as:

  • Spectrally-interfering compounds: Substances that absorb light at or near 405 nm can artificially inflate the absorbance reading. A primary example is hemoglobin , released from red blood cells during hemolysis, which has a significant absorbance peak around this wavelength.[2]

  • Chemically-interfering compounds: These substances can directly inhibit or, less commonly, enhance the enzymatic activity of caspase-4. This includes certain small molecules, peptides, or other components present in the sample.

  • Sample matrix effects: High concentrations of protein, lipids (lipemia), or other components in the cell lysate can affect the assay's performance.

Q3: How can I correct for background absorbance from my samples?

To correct for background absorbance, it is crucial to prepare and measure a sample blank for each experimental sample. A sample blank contains the cell lysate, assay buffer, and all other reaction components except for the this compound substrate. This allows you to measure the intrinsic absorbance of your sample at 405 nm, which can then be subtracted from the absorbance of your corresponding test sample.

Troubleshooting Guides

Issue 1: High Background Absorbance in "No Enzyme" or "Inhibited" Control Wells

High background in control wells that should have little to no caspase activity can obscure the true signal from your experimental samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Contamination of reagents with active caspases. Use fresh, high-quality reagents. Aliquot reagents upon receipt to minimize freeze-thaw cycles and potential contamination.
Non-enzymatic degradation of the this compound substrate. Prepare fresh substrate solutions for each experiment. Protect the substrate from light and store it as recommended by the manufacturer.
Intrinsic absorbance of the sample lysate. Prepare a "sample blank" for each sample. This blank should contain the cell lysate and all other assay components except the this compound substrate. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.
Presence of other proteases that can cleave the substrate. While this compound is relatively specific for caspase-4, other proteases may exhibit some activity. Include a negative control with a known caspase-4 inhibitor (e.g., Ac-LEVD-CHO) to determine the level of non-caspase-4-mediated substrate cleavage.
Issue 2: Suspected Interference from Hemolysis (Reddish-Colored Lysates)

Hemolysis releases hemoglobin, which strongly absorbs light at 405 nm, leading to falsely elevated caspase-4 activity readings.

Correction Strategy: Bichromatic Measurement and Calculation

  • Measure Absorbance at Two Wavelengths: Measure the absorbance of your samples and a hemoglobin standard curve at both 405 nm (for pNA) and a reference wavelength where hemoglobin absorbs but pNA does not (e.g., 540 nm).[2][3]

  • Create a Hemoglobin Standard Curve: Prepare a standard curve of known hemoglobin concentrations and measure their absorbance at 405 nm and 540 nm.

  • Calculate the Hemoglobin Contribution: Determine the ratio of absorbance at 405 nm to 540 nm for your hemoglobin standards. This ratio can be used to estimate the contribution of hemoglobin to the absorbance at 405 nm in your experimental samples.

  • Correct the Sample Absorbance:

    • Corrected A405 = Total A405 - (A540 of sample × Hemoglobin A405/A540 ratio)

Quantitative Data Summary: Hemoglobin Interference

Hemoglobin Concentration (mg/mL)Absorbance at 405 nm (Example)Absorbance at 540 nm (Example)
00.0500.005
0.10.1500.025
0.20.2500.045
0.50.5500.105
1.01.0500.205

Note: This is example data. A standard curve should be generated for each experiment.

Issue 3: Variability Between Replicate Samples

Inconsistent results between replicates can be due to variations in cell number or protein concentration.

Solution: Data Normalization

To account for these variations, normalize the caspase-4 activity to the total protein concentration or cell number in each lysate.

Experimental Protocol: Normalization to Total Protein

  • Perform Caspase-4 Assay: Follow the standard this compound assay protocol and obtain the corrected absorbance values for each sample.

  • Determine Total Protein Concentration: Use a portion of the same cell lysate to determine the total protein concentration using a standard method like the Bradford or BCA assay. Note: Some assay buffers may interfere with certain protein assays. Check for compatibility.

  • Normalize Caspase Activity: Divide the corrected absorbance value for each sample by its corresponding total protein concentration.

Normalized Caspase-4 Activity = (Corrected A405) / (Protein Concentration in mg/mL)

Experimental Protocols

Detailed Protocol for Sample Blank Correction
  • Prepare Cell Lysates: Prepare your cell lysates from control and treated cells as per your standard protocol.

  • Set up Assay Plate: In a 96-well plate, designate wells for:

    • Test Samples: Cell lysate + Assay Buffer + this compound substrate.

    • Sample Blanks: Cell lysate + Assay Buffer (add an equivalent volume of buffer instead of the substrate).

    • Reagent Blank: Assay Buffer + this compound substrate (no cell lysate).

  • Add Reagents: Add the appropriate components to each well according to your assay protocol, ensuring the final volume is the same in all wells.

  • Incubate: Incubate the plate at the recommended temperature and time for the assay.

  • Read Absorbance: Measure the absorbance of all wells at 405 nm using a microplate reader.

  • Calculate Corrected Absorbance:

    • Corrected Sample Absorbance = (Absorbance of Test Sample) - (Absorbance of its corresponding Sample Blank) - (Absorbance of Reagent Blank)

Visualizing Workflows and Pathways

Ac_LEVD_pNA_Assay_Principle cluster_reaction Assay Reaction cluster_interference Interference This compound This compound (Substrate) pNA p-Nitroaniline (pNA) (Yellow Chromophore) This compound->pNA Cleavage by Caspase-4 Ac-LEVD Ac-LEVD (Cleaved Peptide) Caspase-4 Active Caspase-4 (Enzyme) Caspase-4->this compound Measurement Absorbance at 405 nm pNA->Measurement Interfering_Substance Interfering Substance (e.g., Hemoglobin) Interfering_Substance->Measurement False Signal Troubleshooting_Workflow Start Start: Inaccurate Assay Results High_Background High Background Signal? Start->High_Background Sample_Blank Prepare & Subtract Sample Blank High_Background->Sample_Blank Yes Hemolysis Visible Hemolysis? High_Background->Hemolysis No Check_Reagents Check Reagent Purity & Substrate Stability Sample_Blank->Check_Reagents Check_Reagents->Hemolysis Bichromatic Perform Bichromatic Measurement & Correction Hemolysis->Bichromatic Yes Variability High Replicate Variability? Hemolysis->Variability No Bichromatic->Variability Normalize Normalize Data to Protein or Cell Number Variability->Normalize Yes End End: Corrected Results Variability->End No Normalize->End

References

Technical Support Center: Refining the Ac-LEVD-PNA Assay for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ac-LEVD-PNA assay for high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method for detecting the activity of caspase-4. The assay utilizes a synthetic substrate, Acetyl-Leu-Glu-Val-Asp-p-nitroanilide (this compound). In the presence of active caspase-4, the enzyme cleaves the substrate at the aspartate residue, releasing the chromophore p-nitroanilide (pNA). The released pNA has a strong absorbance at 405 nm, and the rate of its formation is directly proportional to the caspase-4 activity in the sample.

Q2: What are the primary applications of the this compound assay in high-throughput screening?

The primary application of the this compound assay in HTS is the identification of inhibitors of caspase-4. By screening large compound libraries, researchers can identify molecules that reduce the enzymatic activity of caspase-4, which are potential therapeutic candidates for diseases where this enzyme is implicated, such as inflammatory disorders and some cancers.

Q3: What are the critical reagents and equipment needed for this assay?

  • Reagents:

    • This compound substrate

    • Recombinant active caspase-4 (for positive control and inhibitor screening)

    • Cell lysate containing active caspase-4 (if studying endogenous enzyme)

    • Assay buffer (typically contains HEPES, DTT, and stabilizers)

    • Caspase-4 inhibitor (for control experiments)

    • DMSO (for dissolving compounds)

  • Equipment:

    • Microplate reader capable of measuring absorbance at 405 nm

    • 384-well microplates (clear bottom for absorbance reading)

    • Multichannel pipettes or automated liquid handling system

    • Incubator

Q4: How should the this compound substrate be stored and handled?

The this compound substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For use, it is dissolved in an organic solvent like DMSO to create a concentrated stock solution, which should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. When preparing the working solution, the DMSO stock is diluted in the assay buffer to the final desired concentration.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true enzyme activity and reduce the assay's sensitivity and dynamic range.

Potential Cause Troubleshooting Step Expected Outcome
Substrate Instability/Spontaneous Hydrolysis 1. Prepare fresh substrate solution for each experiment. 2. Optimize the pH of the assay buffer (typically between 7.2 and 7.5). 3. Reduce the incubation time.Lower absorbance in the no-enzyme control wells.
Contaminated Reagents 1. Use fresh, high-purity water and buffer components. 2. Filter-sterilize the assay buffer. 3. Check for and eliminate microbial contamination in cell cultures if using lysates.Reduced background signal across the plate.
High Concentration of Test Compounds 1. Screen compounds at a lower concentration (e.g., 10 µM). 2. Check for compound autofluorescence or absorbance at 405 nm by running a control plate without the enzyme.Identification and exclusion of interfering compounds.
Presence of Other Proteases in Lysates 1. Use a more specific cell lysis buffer that minimizes the activity of other proteases. 2. Include a cocktail of protease inhibitors (excluding those that inhibit caspases) in the lysis buffer.Reduced non-specific cleavage of the substrate.
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio makes it difficult to distinguish true hits from random fluctuations in the data.

Potential Cause Troubleshooting Step Expected Outcome
Low Caspase-4 Activity 1. Increase the concentration of recombinant caspase-4 or the amount of cell lysate. 2. Ensure the enzyme is active by testing with a known activator or by running a positive control. 3. Optimize the incubation time to allow for sufficient product formation.Increased absorbance in the positive control wells, leading to a larger assay window.
Suboptimal Assay Conditions 1. Optimize the concentration of DTT in the assay buffer (typically 5-10 mM). 2. Adjust the pH of the assay buffer to the optimal range for caspase-4 activity. 3. Ensure the incubation temperature is optimal (usually 37°C).Higher enzyme activity and a stronger signal.
Inhibitory Components in the Assay 1. Limit the final concentration of DMSO in the assay to ≤1%. High concentrations of DMSO can inhibit enzyme activity. 2. If using cell lysates, ensure that components of the lysis buffer are not inhibiting the enzyme.Improved enzyme performance and a more robust signal.
Inaccurate Reading by the Plate Reader 1. Ensure the plate reader is set to the correct wavelength (405 nm). 2. Check for and eliminate any bubbles in the wells before reading the plate.Accurate and reproducible absorbance measurements.

Experimental Protocols

High-Throughput Screening Protocol for Caspase-4 Inhibitors in 384-Well Plates
  • Compound Plating:

    • Prepare a 384-well compound plate with test compounds dissolved in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the corresponding wells of a 384-well clear-bottom assay plate.

    • Include wells with DMSO only as a negative control (no inhibition) and wells with a known caspase-4 inhibitor as a positive control.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of recombinant human caspase-4 in pre-chilled assay buffer (e.g., 20 mM HEPES pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT). The final concentration of the enzyme should be optimized to yield a linear reaction rate for the duration of the assay.

    • Add the enzyme solution to all wells of the assay plate, except for the no-enzyme control wells.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of this compound in the assay buffer. The final substrate concentration should be at or near the Km value for caspase-4 to ensure sensitivity to competitive inhibitors.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes (kinetic read). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the absorbance at 405 nm.

  • Data Analysis:

    • For kinetic assays, calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • For endpoint assays, use the final absorbance values.

    • Normalize the data to the controls on each plate. The percent inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no-enzyme) / (Signal_DMSO - Signal_no-enzyme))

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Visualizations

Caspase4_Signaling_Pathway cluster_0 Non-Canonical Inflammasome Activation cluster_1 Downstream Effects LPS_cyto Cytosolic LPS Caspase4_pro Pro-Caspase-4 LPS_cyto->Caspase4_pro Binds to CARD domain Caspase4_active Active Caspase-4 Caspase4_pro->Caspase4_active Oligomerization & Autocleavage GSDMD Gasdermin-D Caspase4_active->GSDMD Cleavage Pro_IL18 Pro-IL-18 Caspase4_active->Pro_IL18 Cleavage Ac_LEVD_PNA This compound (Assay Substrate) Caspase4_active->Ac_LEVD_PNA Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms pore in membrane Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL18 Mature IL-18 Pro_IL18->IL18 Secretion via GSDMD pore pNA p-Nitroanilide (Colored Product) Ac_LEVD_PNA->pNA

Caption: Caspase-4 signaling pathway and assay principle.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for Caspase-4 Inhibitors start Start: Compound Library plate_compounds 1. Compound Plating (384-well plate) start->plate_compounds add_enzyme 2. Add Caspase-4 Enzyme plate_compounds->add_enzyme pre_incubate 3. Pre-incubation (15-30 min) add_enzyme->pre_incubate add_substrate 4. Add this compound Substrate pre_incubate->add_substrate read_plate 5. Kinetic Absorbance Reading (405 nm) add_substrate->read_plate data_analysis 6. Data Analysis (% Inhibition, Z') read_plate->data_analysis hit_id 7. Hit Identification data_analysis->hit_id hit_validation 8. Hit Validation & Dose-Response hit_id->hit_validation Inhibition > Threshold end End: Confirmed Hits hit_id->end No Significant Inhibition hit_validation->end

Caption: High-throughput screening workflow.

Validation & Comparative

A Head-to-Head Comparison of Ac-LEVD-pNA and Fluorometric Substrates for Caspase-4 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of caspase-4 in inflammation and pyroptosis, selecting the optimal assay for its activity is a critical first step. This guide provides an objective comparison between the chromogenic substrate Ac-LEVD-pNA and fluorometric alternatives, primarily Ac-LEVD-AFC, offering insights into their principles, performance, and practical application.

Data Presentation: A Comparative Overview

While direct side-by-side quantitative comparisons in published literature are scarce, a qualitative and feature-based comparison can be drawn from the fundamental principles of colorimetric and fluorometric detection methods.

FeatureThis compound (Colorimetric)Fluorometric Caspase-4 Substrates (e.g., Ac-LEVD-AFC)
Principle of Detection Absorbance of a chromophore (p-nitroaniline)Fluorescence emission of a fluorophore (e.g., 7-amino-4-trifluoromethylcoumarin)
Detection Wavelength ~405 nm[1][2][3]Excitation: ~400 nm, Emission: ~505 nm[4][5][6]
Sensitivity LowerHigher
Instrumentation Spectrophotometer (plate reader)Fluorometer (plate reader)
Signal Stability Generally stableSusceptible to photobleaching
Common Applications High-throughput screening, assays with robust caspase-4 activationLow-level enzyme activity detection, kinetic studies
Potential for Interference Compound absorbance, sample turbidityCompound autofluorescence, light scattering

At a Glance: Colorimetric vs. Fluorometric Detection

cluster_0 This compound (Colorimetric) cluster_1 Ac-LEVD-AFC (Fluorometric) This compound This compound pNA p-Nitroaniline (Yellow) This compound->pNA Caspase-4 Spectrophotometer Spectrophotometer (Absorbance at 405 nm) pNA->Spectrophotometer Detection Ac-LEVD-AFC Ac-LEVD-AFC AFC AFC (Fluorescent) Ac-LEVD-AFC->AFC Caspase-4 Fluorometer Fluorometer (Ex: 400 nm, Em: 505 nm) AFC->Fluorometer Detection

A simplified workflow comparing colorimetric and fluorometric caspase-4 detection.

Delving into the Mechanism: The Non-Canonical Inflammasome Pathway

Caspase-4 is a key player in the non-canonical inflammasome pathway, a critical component of the innate immune response to intracellular pathogens.[7] Understanding this pathway is essential for interpreting caspase-4 activity data.

G cluster_0 Non-Canonical Inflammasome Activation LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 Direct Binding & Oligomerization ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Autocatalytic Cleavage GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD Cleavage Caspase1 Pro-Caspase-1 ActiveCaspase4->Caspase1 NLRP3 Inflammasome Assembly GSDMD_N GSDMD-N Terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b Mature IL-1β Pore->IL1b Release IL18 Mature IL-18 Pore->IL18 Release ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 Activation ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b Cleavage ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 Cleavage ProIL1b->IL1b ProIL18->IL18

Caspase-4 activation via the non-canonical inflammasome pathway.

Experimental Protocols: A Step-by-Step Guide

Below are generalized protocols for performing caspase-4 activity assays using this compound and Ac-LEVD-AFC. These should be optimized for specific experimental conditions.

Protocol 1: Colorimetric Caspase-4 Assay using this compound

Materials:

  • Cell or tissue lysate

  • This compound substrate (e.g., 4 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

  • 96-well clear flat-bottom plate

  • Spectrophotometer plate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates on ice. Determine protein concentration of the lysates.

  • Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 90 µL with Assay Buffer. Include a blank control with Assay Buffer only.

  • Substrate Addition: Add 10 µL of 4 mM this compound to each well (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

  • Measurement: Read the absorbance at 405 nm using a spectrophotometer plate reader.[1][2][3]

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The caspase-4 activity is proportional to the absorbance.

Protocol 2: Fluorometric Caspase-4 Assay using Ac-LEVD-AFC

Materials:

  • Cell or tissue lysate

  • Ac-LEVD-AFC substrate (e.g., 1 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

  • 96-well black flat-bottom plate

  • Fluorometer plate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates on ice. Determine protein concentration of the lysates.

  • Reaction Setup: In a 96-well black plate, add 20-50 µg of protein lysate per well. Adjust the volume to 95 µL with Assay Buffer. Include a blank control with Assay Buffer only.

  • Substrate Addition: Add 5 µL of 1 mM Ac-LEVD-AFC to each well (final concentration 50 µM).[5]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized.

  • Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][5][6]

  • Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. The caspase-4 activity is proportional to the fluorescence intensity.

Concluding Remarks

The choice between this compound and a fluorometric substrate like Ac-LEVD-AFC hinges on the specific requirements of the experiment. For high-throughput screening or when expecting robust caspase-4 activation, the cost-effectiveness and simpler instrumentation of the this compound colorimetric assay may be advantageous. However, for studies requiring higher sensitivity to detect subtle changes in caspase-4 activity or for detailed kinetic analyses, the superior sensitivity of fluorometric substrates is the recommended choice. In all cases, careful optimization of assay conditions and appropriate controls are paramount for generating reliable and reproducible data.

References

A Comparative Guide to the Cross-Reactivity of Ac-LEVD-pNA with Human Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide chromogenic substrate Ac-Leu-Glu-Val-Asp-p-nitroanilide (Ac-LEVD-pNA) is widely utilized as a tool for measuring the enzymatic activity of caspase-4. However, a critical aspect for accurate interpretation of experimental results is understanding its selectivity. Simple peptide substrates for caspases are known to exhibit significant cross-reactivity, meaning they can be cleaved by multiple caspase enzymes. This guide provides an objective comparison of the known cross-reactivity of this compound with other human caspases, supported by available data and a detailed experimental protocol for assessing caspase activity.

Data Presentation: Substrate Specificity of this compound

The consensus sequences for caspase cleavage are often overlapping, which leads to a lack of selectivity for many synthetic tetrapeptide substrates.[1] While this compound is optimized for caspase-4, it is also recognized and cleaved by other caspases, particularly those within the inflammatory caspase group. The following table summarizes the known and expected reactivity of this compound with a panel of human caspases based on published substrate specificity studies.

Caspase TargetPreferred Tetrapeptide Motif(s)Reactivity with this compoundSupporting Notes
Caspase-4 LEVD, (W/L)EHD High This compound is designed as a specific substrate for caspase-4.[2]
Caspase-1WEHD, YVAD, FESDModerate to HighThe LEVD sequence has been reported to be an optimal tetrapeptide for both caspase-1 and caspase-4.[2]
Caspase-5(W/L)EHDModerateCaspase-5 shares substrate preferences with caspase-4, and the LEVD motif is known to have cross-reactivity.[2]
Caspase-3DEVDLow / NegligibleAs a key executioner caspase, its preference for Asp at the P4 position makes LEVD a poor substrate.
Caspase-8(L/I)ETDLow / NegligibleAs an initiator caspase, its substrate preference is distinct from the LEVD sequence.
Caspase-9LEHDLow / ModerateWhile sharing the LEH- motif, the P2 difference (V vs. H) may reduce but not eliminate cleavage.
Mandatory Visualizations

To contextualize the role of caspase-4 and its relationship with other caspases, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caspase_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_noncanonical Non-Canonical Inflammasome cluster_execution Execution Pathway cluster_pyroptosis Pyroptosis Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Pro-Caspase-8 Death_Receptors->Caspase8 FADD/TRADD Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptotic Stimuli Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase9->Caspase3 LPS Cytosolic LPS Caspase4_5 Pro-Caspase-4/5 LPS->Caspase4_5 Direct Binding Active_Caspase4_5 Active Caspase-4/5 Caspase4_5->Active_Caspase4_5 GSDMD Gasdermin D (GSDMD) Active_Caspase4_5->GSDMD this compound Cleavage Point Caspase1 Caspase1 Active_Caspase4_5->Caspase1 Pro-Caspase-1 Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleavage of Cellular Substrates Pyroptosis Pyroptosis GSDMD->Pyroptosis Cleavage & Pore Formation Caspase1->GSDMD

Caption: Overview of key caspase signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_detection Detection & Analysis Lysate_Prep Prepare Cell Lysate or Purified Caspase Protein_Quant Quantify Protein Concentration (e.g., BCA) Lysate_Prep->Protein_Quant Plate_Setup Add Lysate/Enzyme to 96-well Plate Protein_Quant->Plate_Setup Buffer_Add Add Assay Buffer (containing DTT) Plate_Setup->Buffer_Add Substrate_Add Initiate Reaction: Add this compound Buffer_Add->Substrate_Add Incubate Incubate at 37°C Substrate_Add->Incubate Read_Absorbance Read Absorbance at 405 nm Incubate->Read_Absorbance Data_Analysis Calculate Activity: (ΔAbs / time) / mg protein Read_Absorbance->Data_Analysis

Caption: Workflow for a colorimetric caspase activity assay.

Experimental Protocols

This section provides a detailed methodology for a typical colorimetric caspase activity assay using a p-nitroanilide (pNA) substrate. This protocol can be adapted to test the activity of purified caspase enzymes or caspase activity within cell lysates against this compound.

Objective: To measure the proteolytic activity of a specific caspase by monitoring the cleavage of the chromogenic substrate this compound.
Materials:
  • Recombinant human caspases (caspase-1, -3, -4, -5, -8, -9, etc.)

  • This compound substrate (typically dissolved in DMSO to make a 4 mM stock solution)

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Assay Buffer (2X concentration: 100 mM HEPES pH 7.4, 20% glycerol, 0.5 M EDTA)

  • Dithiothreitol (DTT), 1 M stock

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

1. Preparation of Reagents:

  • 1X Assay Buffer: Prepare fresh by diluting the 2X Assay Buffer with deionized water. Immediately before use, add DTT to a final concentration of 10 mM. For example, add 10 µL of 1 M DTT to every 1 mL of 1X Assay Buffer.

  • Cell Lysate Preparation (if applicable): a. Induce apoptosis in cell culture using a desired stimulus. Include a non-induced control group. b. Harvest cells (e.g., 1-5 x 10^6 cells per sample) and centrifuge at 500 x g for 5 minutes. c. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer. d. Incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate. g. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • a. To each well of a 96-well plate, add your samples:

    • For Purified Enzyme: Add 5-50 ng of purified active caspase.

    • For Cell Lysates: Add 50-200 µg of total protein.

  • b. Include appropriate controls:

    • Blank Control: 1X Assay Buffer without any enzyme/lysate.

    • Negative Control: Lysate from non-induced cells.

  • c. Bring the total volume in each well to 50 µL with 1X Assay Buffer.

  • d. To initiate the reaction, add 5 µL of 4 mM this compound substrate to each well. The final concentration of the substrate will be approximately 200 µM.

  • e. Mix gently by tapping the plate.

  • f. Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on enzyme activity.

3. Data Acquisition and Analysis:

  • a. Measure the absorbance at a wavelength of 405 nm using a microplate reader.

  • b. The level of caspase activity is proportional to the concentration of pNA released, which is determined by the absorbance.

  • c. To compare the relative cleavage efficiency across different caspases, normalize the change in absorbance (OD405 of sample - OD405 of blank) to the amount of purified enzyme used and the reaction time. The results can be expressed as relative fluorescence units per minute per microgram of enzyme (RFU/min/µg).

References

Validating Caspase-4 Activity: A Head-to-Head Comparison of Ac-LEVD-pNA Colorimetric Assay and Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the activity of caspase-4, a key mediator of the non-canonical inflammasome pathway and pyroptotic cell death, is critical. This guide provides a comprehensive comparison of two widely used methods for validating caspase-4 activity: the Ac-LEVD-pNA colorimetric assay and Western blot analysis. We present detailed experimental protocols, a summary of comparative data, and visual workflows to aid in selecting the most appropriate method for your research needs.

Caspase-4 Signaling Pathway and Experimental Workflow

The activation of caspase-4 is a critical event in the cellular response to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2][3][4] This recognition triggers the non-canonical inflammasome pathway, leading to the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis, a pro-inflammatory form of programmed cell death.[1][2][3] Validating the activation of caspase-4 is therefore essential for studying these processes. The following diagrams illustrate the signaling cascade and a typical experimental workflow for comparing the two detection methods.

Caspase4_Signaling_Pathway Caspase-4 Non-Canonical Inflammasome Pathway LPS Intracellular Lipopolysaccharide (LPS) Caspase4_pro Pro-Caspase-4 LPS->Caspase4_pro binds & activates Caspase4_active Active Caspase-4 (p20/p10 subunits) Caspase4_pro->Caspase4_active autocleavage GSDMD_full Full-length Gasdermin D (GSDMD) Caspase4_active->GSDMD_full cleaves GSDMD_N GSDMD N-terminal fragment Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores Inflammation Inflammation Pyroptosis->Inflammation releases pro-inflammatory cytokines

Caption: Caspase-4 signaling pathway.

Experimental_Workflow Workflow for Comparing Caspase-4 Activity Assays cluster_sample_prep Sample Preparation cluster_assays Caspase-4 Activity Measurement cluster_data_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulation with intracellular LPS Cell_Culture->Stimulation Lysate_Prep Cell Lysate Preparation Stimulation->Lysate_Prep Ac_LEVD_pNA This compound Colorimetric Assay Lysate_Prep->Ac_LEVD_pNA Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot Colorimetric_Data Quantify OD405 (pNA production) Ac_LEVD_pNA->Colorimetric_Data WB_Data Densitometry of Cleaved Caspase-4 Bands Western_Blot->WB_Data Comparison Correlate Enzymatic Activity with Protein Cleavage Colorimetric_Data->Comparison WB_Data->Comparison

Caption: Experimental workflow for validation.

Comparison of this compound Assay and Western Blot

FeatureThis compound Colorimetric AssayWestern Blot Analysis
Principle Measures the enzymatic activity of active caspase-4 through the cleavage of a chromogenic substrate (this compound) to produce p-nitroaniline (pNA), which is quantified by absorbance at 405 nm.[5][6][7]Detects the presence and quantity of specific proteins. For caspase-4, it identifies the full-length pro-enzyme and its cleaved (active) fragments based on their molecular weight.[8][9][10]
Data Output Quantitative enzymatic activity (e.g., fold change in activity, specific activity).[5]Semi-quantitative or quantitative (with proper controls and normalization) data on the amount of pro-caspase-4 and its cleaved fragments.[11]
Throughput High-throughput, suitable for screening multiple samples in a 96-well plate format.Low to medium throughput, more time-consuming.
Sensitivity Generally sensitive for detecting enzymatic activity.Sensitivity depends on the antibody quality and protein abundance.
Specificity The LEVD sequence is a preferred substrate for caspase-4, but it may also be cleaved by other caspases, such as caspase-5.[7]Highly specific with the use of monoclonal or validated polyclonal antibodies that recognize specific epitopes on pro- and cleaved caspase-4.[8]
Information Provided Provides a measure of the functional enzymatic activity of caspase-4 in a cell lysate.Provides direct evidence of caspase-4 cleavage, indicating its activation, and allows for the visualization of different processed forms.[12][13]
Validation Role Excellent for initial screening and quantifying changes in overall caspase-4-like activity.Considered the "gold standard" for confirming the specific cleavage and activation of caspase-4.[13][14]

Experimental Protocols

This compound Colorimetric Assay for Caspase-4 Activity

This protocol is adapted for a 96-well plate format.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Protein quantification assay (e.g., BCA assay)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • This compound substrate (4 mM stock in DMSO)[5][15]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells as required to induce caspase-4 activation.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with cell lysis buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).

    • Include a blank control with lysis buffer instead of cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • The caspase-4 activity can be expressed as the fold increase in absorbance compared to the untreated control.

Western Blot Analysis of Caspase-4 Cleavage

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for caspase-4 (recognizing both pro- and cleaved forms, or a cleavage-specific antibody)[8][16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described for the colorimetric assay.

    • Determine the protein concentration of each lysate.

    • Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-caspase-4 antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Analyze the bands corresponding to pro-caspase-4 (approximately 43 kDa) and its cleaved fragments (e.g., p20 subunit).[8][17]

    • Perform densitometry analysis to quantify the intensity of the bands. Normalize the intensity of the cleaved caspase-4 band to a loading control (e.g., β-actin or GAPDH).

Interpretation and Validation

The this compound assay provides a quantitative measure of caspase-4's enzymatic activity. An increase in the rate of pNA production is indicative of higher caspase-4 activity. However, due to the potential for other caspases to cleave the LEVD substrate, it is crucial to validate these findings with a more specific method.

References

A Head-to-Head Battle of Caspase Substrates: Ac-LEVD-pNA vs. Ac-DEVD-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in apoptosis, inflammation, and drug discovery, selecting the appropriate tools to measure caspase activity is paramount. This guide provides a detailed comparison of two commonly used chromogenic substrates, Ac-LEVD-pNA and Ac-DEVD-pNA, to assist in making an informed decision for your specific research needs.

The activation of caspases, a family of cysteine-aspartic proteases, is a central event in programmed cell death (apoptosis) and inflammation. Monitoring the activity of specific caspases is crucial for understanding these complex cellular processes and for the development of novel therapeutics. This compound and Ac-DEVD-pNA are tetrapeptide substrates designed to mimic the natural cleavage sites of specific caspases. Upon cleavage by an active caspase, these substrates release the chromophore p-nitroaniline (pNA), which can be easily quantified spectrophotometrically at 405 nm. The choice between these two substrates hinges on their selectivity for different caspases.

Caspase Specificity: A Quantitative Look

The primary distinction between this compound and Ac-DEVD-pNA lies in their preferred caspase targets. Ac-DEVD-pNA is widely recognized as a substrate for the executioner caspases, primarily caspase-3 and caspase-7, which are key players in the apoptotic cascade. In contrast, this compound is reported to be a substrate for caspase-4, an inflammatory caspase involved in the non-canonical inflammasome pathway.

To objectively compare their performance, we turn to their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat represents the number of substrate molecules each enzyme site converts to product per unit time. The ratio of kcat/Km is the catalytic efficiency and is the most effective measure of substrate specificity.

While comprehensive side-by-side kinetic data for both substrates across a full panel of caspases is limited in the literature, available data for Ac-DEVD-pNA provides valuable insights into its selectivity.

SubstrateTarget CaspaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-DEVD-pNACaspase-311Data not availableData not available
Ac-DEVD-pNACaspase-432Data not availableData not available
This compoundCaspase-4Data not availableData not availableData not available

The available Km values indicate that Ac-DEVD-pNA has a nearly three-fold higher affinity for caspase-3 than for caspase-4. This supports its preferential use for monitoring the activity of this key apoptotic enzyme. The lack of readily available kinetic data for this compound with caspase-4 makes a direct quantitative comparison of catalytic efficiency challenging. However, its established use in the field points to its utility in specifically assaying caspase-4 activity.

Mechanism of Action

The underlying principle for both substrates is a colorimetric assay based on the enzymatic release of pNA.

sub This compound or Ac-DEVD-pNA (Colorless) cas Active Caspase (e.g., Caspase-4 or Caspase-3) sub->cas Binding prod Cleaved Tetrapeptide + p-Nitroaniline (pNA) (Yellow) cas->prod Cleavage

Fig 1. Mechanism of chromogenic caspase substrates.

Experimental Protocols

A generalized protocol for a caspase activity assay using either this compound or Ac-DEVD-pNA is provided below. It is important to note that optimal conditions, such as incubation time and protein concentration, may need to be determined empirically for your specific experimental setup.

Materials:

  • Cell lysate or purified active caspase

  • This compound or Ac-DEVD-pNA substrate (typically dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Cell Lysates: Lyse cells using a suitable lysis buffer to release cellular contents, including caspases. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine Protein Concentration: Measure the protein concentration of the cell lysate to ensure equal loading in the assay.

  • Set up Assay Plate: In a 96-well plate, add your cell lysate (containing a recommended 50-200 µg of protein) to each well. Include appropriate controls, such as a blank (lysis buffer only) and a negative control (uninduced or untreated cell lysate).

  • Initiate Reaction: Add the this compound or Ac-DEVD-pNA substrate to each well to a final concentration of 100-200 µM.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. The increase in absorbance in your experimental samples compared to the negative control is proportional to the caspase activity.

A Prepare Cell Lysate B Determine Protein Concentration A->B C Add Lysate to 96-well Plate B->C D Add Substrate (this compound or Ac-DEVD-pNA) C->D E Incubate at 37°C D->E F Read Absorbance at 405 nm E->F

Fig 2. Experimental workflow for caspase activity assay.

Conclusion: Making the Right Choice

The selection between this compound and Ac-DEVD-pNA should be driven by the specific caspase you aim to investigate.

  • For studies focused on the executioner phase of apoptosis, particularly the activity of caspase-3 and caspase-7, Ac-DEVD-pNA is the well-established and preferred substrate. Its higher affinity for caspase-3, as indicated by its lower Km value, makes it a reliable tool for this application.

  • For research centered on the inflammatory caspase-4 and the non-canonical inflammasome pathway, this compound is the designated substrate. While quantitative kinetic data is not as readily available, its specificity for caspase-4 is generally accepted in the field.

For researchers investigating pathways where multiple caspases may be active, it is advisable to use more specific inhibitors or to employ complementary techniques, such as Western blotting for cleaved caspase fragments, to confirm the identity of the active caspases. Ultimately, a clear understanding of the signaling pathways under investigation will guide the optimal choice of substrate for robust and reliable measurement of caspase activity.

A Comparative Analysis of Ac-LEVD-pNA and Ac-YVAD-pNA for Caspase Activity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is crucial for understanding apoptosis, inflammation, and other cellular processes. The choice of substrate for these assays is paramount to obtaining reliable and specific results. This guide provides a detailed comparison of two commonly used chromogenic substrates, Ac-LEVD-pNA and Ac-YVAD-pNA, to aid in the selection of the appropriate tool for your research needs.

This comparison guide delves into the physicochemical properties, target specificities, and kinetic parameters of this compound and Ac-YVAD-pNA. Detailed experimental protocols for their use in caspase activity assays are also provided, along with visualizations of the relevant signaling pathways to provide a comprehensive understanding of their application.

Physicochemical Properties and Target Specificity

Both this compound and Ac-YVAD-pNA are synthetic tetrapeptide substrates conjugated to p-nitroaniline (pNA). Upon cleavage by a specific caspase, the colorless substrate releases the yellow chromophore pNA, which can be quantified by measuring its absorbance at 400-405 nm.

This compound is primarily recognized as a substrate for caspase-4 .[1][2] Caspase-4 is a key player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

Ac-YVAD-pNA is a well-established and specific substrate for caspase-1 .[3][4] Caspase-1 is a critical inflammatory caspase that functions within the canonical inflammasome to process pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18. Some evidence suggests that Ac-YVAD-pNA may also be cleaved by caspase-4.

The specificity of these substrates is a critical consideration. While designed for their primary targets, cross-reactivity with other caspases can occur. Therefore, it is essential to validate the specificity in the context of the experimental system being used, for instance, by using specific caspase inhibitors.

Performance Comparison: A Quantitative Overview

PropertyThis compoundAc-YVAD-pNA
Primary Target Caspase-4[1][2]Caspase-1[3][4]
Peptide Sequence Acetyl-Leu-Glu-Val-AspAcetyl-Tyr-Val-Ala-Asp
Chromophore p-Nitroaniline (pNA)p-Nitroaniline (pNA)
Detection Wavelength 400-405 nm400-405 nm
Potential Cross-Reactivity Information not readily availableCaspase-4

Signaling Pathways

To better understand the context in which these substrates are utilized, it is important to visualize the signaling pathways of their primary target caspases.

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activate ASC ASC Adaptor PRR->ASC recruit Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruit ASC->Inflammasome Pro_Caspase1->Inflammasome assemble Caspase1 Active Caspase-1 Inflammasome->Caspase1 auto-activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caspase-1 Signaling Pathway

Caspase4_Signaling_Pathway LPS Cytosolic LPS Pro_Caspase4 Pro-Caspase-4 LPS->Pro_Caspase4 binds and activates Caspase4 Active Caspase-4 Pro_Caspase4->Caspase4 GSDMD Gasdermin D Caspase4->GSDMD cleaves NLRP3_Inflammasome NLRP3 Inflammasome Activation Caspase4->NLRP3_Inflammasome leads to GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pro_IL1b Pro-IL-1β Inflammation Inflammation Pro_IL1b->Inflammation Pro_IL18 Pro-IL-18 Pro_IL18->Inflammation Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Caspase1->Pro_IL1b cleaves Caspase1->Pro_IL18 cleaves

Caspase-4 Signaling Pathway

Experimental Protocols

The following are generalized protocols for a colorimetric caspase activity assay using either this compound or Ac-YVAD-pNA. It is important to optimize these protocols for your specific experimental conditions.

General Workflow for Caspase Activity Assay

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Reaction_Setup 4. Reaction Setup (Lysate + Buffer + Substrate) Protein_Quant->Reaction_Setup Incubation 5. Incubation (37°C) Reaction_Setup->Incubation Measurement 6. Absorbance Measurement (405 nm) Incubation->Measurement Data_Analysis 7. Calculation of Caspase Activity Measurement->Data_Analysis

Caspase Assay Workflow

Reagents and Materials
  • Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% Sucrose)

  • Substrate Stock Solution: this compound or Ac-YVAD-pNA (e.g., 10 mM in DMSO)

  • pNA Standard: for generating a standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Recombinant active caspase-4 or caspase-1 (for positive controls)

  • Specific caspase inhibitors (for negative controls and specificity testing)

Assay Procedure
StepThis compound (Caspase-4 Assay)Ac-YVAD-pNA (Caspase-1 Assay)
1. Sample Preparation Induce apoptosis or inflammation in cells to activate caspase-4. Prepare cell lysates using an appropriate lysis buffer. Determine the protein concentration of the lysates.Induce inflammation in cells to activate caspase-1. Prepare cell lysates using an appropriate lysis buffer. Determine the protein concentration of the lysates.
2. Reaction Setup In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume to 85 µl with assay buffer. Include wells for a blank (assay buffer only) and a positive control (recombinant active caspase-4).In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume to 85 µl with assay buffer. Include wells for a blank (assay buffer only) and a positive control (recombinant active caspase-1).
3. Substrate Addition Add 10 µl of 2 mM this compound substrate stock solution to each well (final concentration 200 µM).Add 10 µl of 2 mM Ac-YVAD-pNA substrate stock solution to each well (final concentration 200 µM).
4. Incubation Incubate the plate at 37°C for 1-2 hours, protected from light.Incubate the plate at 37°C for 1-2 hours, protected from light.
5. Measurement Measure the absorbance at 405 nm using a microplate reader.Measure the absorbance at 405 nm using a microplate reader.
6. Data Analysis Subtract the absorbance of the blank from all readings. Calculate caspase activity based on a pNA standard curve. Express results as fold change over control or in absolute units (e.g., nmol pNA/min/mg protein).Subtract the absorbance of the blank from all readings. Calculate caspase activity based on a pNA standard curve. Express results as fold change over control or in absolute units (e.g., nmol pNA/min/mg protein).

Conclusion

Both this compound and Ac-YVAD-pNA are valuable tools for the colorimetric detection of specific caspase activities. The choice between them should be guided by the primary caspase of interest in your experimental system. This compound is the preferred substrate for measuring caspase-4 activity, which is central to the non-canonical inflammasome pathway. Ac-YVAD-pNA is the substrate of choice for specifically assaying caspase-1 activity within the canonical inflammasome pathway. For robust and reliable results, it is crucial to perform appropriate controls, including the use of specific inhibitors, to confirm the identity of the caspase being measured. The detailed protocols and pathway diagrams provided in this guide serve as a starting point for designing and executing precise and informative caspase activity assays.

References

Demystifying the Ac-LEVD-pNA and Caspase-4 Interaction: A Guide to Specificity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the specificity of molecular interactions is paramount. This guide provides a comprehensive comparison of methods to validate the interaction between the chromogenic substrate Ac-LEVD-pNA and caspase-4, an enzyme implicated in inflammatory responses and programmed cell death. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for ensuring the accuracy and reliability of research findings in this critical area.

Understanding the this compound and Caspase-4 Interaction

This compound (Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide) is a synthetic tetrapeptide substrate designed for the detection of caspase-4 activity. The underlying principle of its use is a colorimetric assay where the cleavage of the p-nitroanilide (pNA) group by an active caspase enzyme results in a yellow-colored product that can be quantified spectrophotometrically. While this compound is a widely used tool, its specificity for caspase-4 is not absolute, with studies indicating potential cross-reactivity with other caspases, particularly the inflammatory caspase-1. Therefore, rigorous validation of its specificity within a given experimental context is crucial.

Quantitative Comparison of Caspase Substrates

A direct comparison of the kinetic parameters of this compound with other caspase substrates across a panel of caspases is essential for assessing its specificity. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key indicators of enzyme-substrate affinity and turnover rate, respectively.

SubstrateTarget CaspaseReported Cross-ReactivityReference
This compound Caspase-4Caspase-1, Caspase-5[1]
Ac-YVAD-pNACaspase-1Caspase-4, Caspase-5[2]
Ac-WEHD-pNACaspase-1Caspase-4, Caspase-5[1]
Ac-DEVD-pNACaspase-3Caspase-6, -7, -8, -10[2]
Ac-IETD-pNACaspase-8Caspase-3, -6, -7[2]
Ac-LEHD-pNACaspase-9Caspase-3, -8[2]

Experimental Protocols for Specificity Confirmation

To definitively confirm the specificity of the this compound and caspase-4 interaction, a combination of in vitro and cell-based assays is recommended.

In Vitro Caspase Activity Assay with a Panel of Recombinant Caspases

This assay directly measures the ability of different purified caspases to cleave this compound.

Materials:

  • Recombinant active human caspase-1, -2, -3, -4, -5, -6, -7, -8, and -9

  • This compound substrate

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents: Reconstitute recombinant caspases and this compound according to the manufacturer's instructions. Prepare fresh Assay Buffer.

  • Set up the Assay Plate:

    • Blank: 90 µL of Assay Buffer.

    • Enzyme Controls: 10 µL of each recombinant caspase (at a final concentration of 10-50 nM) and 80 µL of Assay Buffer.

    • Substrate Control: 90 µL of Assay Buffer.

  • Initiate the Reaction: Add 10 µL of this compound (to a final concentration of 100-200 µM) to all wells, including the blank and enzyme control wells.

  • Incubate: Immediately start monitoring the absorbance at 405 nm at 37°C using the kinetic mode of the microplate reader. Take readings every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the rate of pNA release (Vmax) for each caspase by determining the slope of the linear portion of the absorbance versus time curve.

    • Compare the activity of caspase-4 with that of the other caspases. A significantly higher rate of cleavage by caspase-4 indicates specificity.

Competitive Inhibition Assay

This assay helps to determine if a known specific inhibitor of caspase-4 can block the cleavage of this compound, further confirming the interaction.

Materials:

  • Recombinant active human caspase-4

  • Specific caspase-4 inhibitor (e.g., Z-LEVD-FMK)

  • This compound substrate

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: As described in the previous protocol. Prepare a serial dilution of the caspase-4 inhibitor.

  • Set up the Assay Plate:

    • No Inhibitor Control: 10 µL of recombinant caspase-4 and 70 µL of Assay Buffer.

    • Inhibitor Wells: 10 µL of recombinant caspase-4 and 70 µL of Assay Buffer containing different concentrations of the caspase-4 inhibitor.

    • Blank: 90 µL of Assay Buffer.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 10 µL of this compound to all wells.

  • Incubate and Read: Monitor the absorbance at 405 nm as described previously.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.

    • A dose-dependent decrease in this compound cleavage in the presence of the specific caspase-4 inhibitor confirms that the activity is due to caspase-4.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for confirming specificity and the signaling pathway leading to caspase-4 activation.

G cluster_workflow Experimental Workflow for Specificity Confirmation prep Reagent Preparation (Caspases, Substrate, Buffer) plate Assay Plate Setup (Controls and Samples) prep->plate reaction Reaction Initiation (Add this compound) plate->reaction read Kinetic Reading (Absorbance at 405 nm) reaction->read analysis Data Analysis (Calculate Reaction Rates) read->analysis confirm Specificity Confirmation analysis->confirm

Caption: A flowchart illustrating the key steps in the in vitro experimental workflow to confirm the specificity of the this compound and caspase-4 interaction.

G cluster_pathway Non-Canonical Inflammasome Pathway lps Intracellular LPS (from Gram-negative bacteria) casp4_inactive Pro-caspase-4 lps->casp4_inactive Direct Binding casp4_active Active Caspase-4 casp4_inactive->casp4_active Oligomerization & Autocleavage gsdmd Gasdermin D (GSDMD) casp4_active->gsdmd Cleavage gsdmd_n GSDMD-N terminal gsdmd->gsdmd_n pyroptosis Pyroptosis (Inflammatory Cell Death) gsdmd_n->pyroptosis Pore Formation

Caption: A simplified diagram of the non-canonical inflammasome pathway, showing the direct activation of caspase-4 by intracellular lipopolysaccharide (LPS), leading to pyroptosis.[3][4][5]

Conclusion

While this compound is a valuable tool for studying caspase-4, its potential for cross-reactivity necessitates careful validation. By employing a multi-faceted approach that includes in vitro assays with a panel of caspases, competitive inhibition studies, and a thorough understanding of the underlying signaling pathways, researchers can confidently confirm the specificity of the this compound and caspase-4 interaction. This rigorous approach is essential for generating reproducible and reliable data, ultimately advancing our understanding of the role of caspase-4 in health and disease.

References

A Comparative Guide to the Ac-LEVD-pNA Assay for Caspase-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-4 activity is crucial for understanding inflammatory responses and developing novel therapeutics. The Ac-LEVD-pNA assay is a widely used colorimetric method for this purpose. This guide provides a comprehensive comparison of the this compound assay with other available alternatives, supported by experimental data and detailed protocols to aid in assay selection and optimization.

Introduction to Caspase-4 and its Measurement

Caspase-4, along with its murine ortholog caspase-11, plays a pivotal role in the non-canonical inflammasome pathway, a critical component of the innate immune system.[1] This pathway is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a form of inflammatory cell death known as pyroptosis.[1] Given its central role in inflammation, the reliable and reproducible measurement of caspase-4 activity is paramount. The this compound assay is a chromogenic assay that relies on the cleavage of the p-nitroaniline (pNA) moiety from the tetrapeptide substrate Ac-Leu-Glu-Val-Asp-pNA by active caspase-4. The released pNA produces a yellow color that can be quantified spectrophotometrically at 405 nm.

Performance Comparison of Caspase-4 Assays

The choice of assay for measuring caspase-4 activity depends on several factors, including sensitivity, specificity, and throughput. While the this compound assay is a convenient and cost-effective method, several alternatives with different detection methods and substrate specificities are available.

Assay TypeSubstrateDetection MethodAdvantagesDisadvantages
Colorimetric This compoundSpectrophotometry (405 nm)Simple, cost-effective, suitable for high-throughput screening.Lower sensitivity compared to fluorometric assays, potential for interference from colored compounds.
Ac-WEHD-pNASpectrophotometry (405 nm)Substrate for caspase-1, -4, and -5.[2][3]Not specific for caspase-4.
Ac-YVAD-pNASpectrophotometry (405 nm)Substrate for caspase-1 and -4.[4][5]Not specific for caspase-4.
Ac-DEVD-pNASpectrophotometry (405 nm)Cleaved by multiple caspases, including -3, -6, -7, and with some activity by -1 and -4.Low specificity for caspase-4.
Fluorometric Ac-LEVD-AFCFluorometry (Ex/Em = 400/505 nm)Higher sensitivity than colorimetric assays.Requires a fluorescence plate reader, potential for autofluorescence interference.
Ac-WEHD-AFCFluorometryHigher sensitivity.Substrate for caspase-1, -4, and -5.
Ac-YVAD-AFCFluorometry (Ex/Em = 400/505 nm)Higher sensitivity.Substrate for caspase-1 and -4.[6]

Key Performance Parameters:

While direct comparative studies on the reproducibility of these assays are limited in the readily available literature, the choice between colorimetric and fluorometric assays generally involves a trade-off between cost and sensitivity. Fluorometric assays are inherently more sensitive, allowing for the detection of lower enzyme concentrations.[7][8] However, pNA-based colorimetric assays offer a simple and robust method suitable for many applications.[7] The reliability of any of these assays is highly dependent on proper experimental execution and the use of appropriate controls.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the practical application of these assays, the following diagrams illustrate the caspase-4 signaling pathway and a general experimental workflow.

Caspase4_Signaling_Pathway Caspase-4 Non-Canonical Inflammasome Pathway LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds & activates ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 oligomerization & auto-cleavage GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves Caspase1 Pro-Caspase-1 ActiveCaspase4->Caspase1 activates NLRP3 NLRP3 Inflammasome ActiveCaspase4->NLRP3 activates GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis ActiveIL1b Active IL-1β Pore->ActiveIL1b release ActiveIL18 Active IL-18 Pore->ActiveIL18 release IL1b Pro-IL-1β IL1b->ActiveIL1b IL18 Pro-IL-18 IL18->ActiveIL18 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 ActiveCaspase1->IL1b cleaves ActiveCaspase1->IL18 cleaves

Caption: Caspase-4 signaling pathway.

Caspase4_Assay_Workflow General Workflow for Caspase-4 Activity Assay cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_detection Detection cluster_analysis Data Analysis CellCulture 1. Cell Culture & Treatment CellLysis 2. Cell Lysis CellCulture->CellLysis LysateCollection 3. Lysate Collection CellLysis->LysateCollection ReactionSetup 4. Set up reaction mixture (Lysate, Buffer, Substrate) LysateCollection->ReactionSetup Incubation 5. Incubate at 37°C ReactionSetup->Incubation Measurement 6. Measure absorbance (405 nm) or fluorescence (Ex/Em 400/505 nm) Incubation->Measurement DataAnalysis 7. Calculate Caspase-4 Activity Measurement->DataAnalysis

Caption: Experimental workflow for caspase-4 assay.

Experimental Protocols

This compound Colorimetric Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Reagents for inducing apoptosis or inflammation

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • This compound substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation:

    • Culture and treat cells to induce caspase-4 activation.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of cell lysate per well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of this compound substrate to each well (final concentration 200 µM).

    • Include appropriate controls: a blank (no lysate), a negative control (lysate from untreated cells), and a positive control (recombinant active caspase-4).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Caspase-4 activity can be expressed as the fold-increase in absorbance compared to the negative control.

Ac-LEVD-AFC Fluorometric Assay

This protocol provides a more sensitive alternative to the colorimetric assay.

Materials:

  • Same as for the colorimetric assay, with the following exceptions:

  • Ac-LEVD-AFC substrate (1 mM stock in DMSO)

  • Black 96-well microplate with a clear bottom

  • Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm

Procedure:

  • Sample Preparation: Follow the same steps as for the colorimetric assay.

  • Assay Reaction:

    • In a black 96-well plate, add 50-100 µg of cell lysate per well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of Ac-LEVD-AFC substrate to each well (final concentration 50 µM).

    • Include appropriate controls as in the colorimetric assay.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Caspase-4 activity can be expressed as the fold-increase in fluorescence compared to the negative control.

Conclusion

The this compound assay remains a valuable tool for the detection of caspase-4 activity due to its simplicity and cost-effectiveness. However, for applications requiring higher sensitivity, the fluorometric Ac-LEVD-AFC assay is a superior alternative. When absolute specificity for caspase-4 is critical, researchers should consider potential cross-reactivity with other caspases, especially when using broader-spectrum substrates like Ac-WEHD-pNA and Ac-YVAD-pNA. The choice of assay should be guided by the specific experimental needs, available instrumentation, and the desired balance between sensitivity and cost. Careful optimization of protocols and the inclusion of appropriate controls are essential for obtaining reliable and reproducible results.

References

Navigating the Nuances of Caspase Activity Profiling: A Comparative Guide to Ac-LEVD-PNA and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the critical task of deciphering apoptotic pathways, the accurate measurement of caspase activity is paramount. Among the tools available, chromogenic substrates like Ac-LEVD-PNA have long been employed. However, a nuanced understanding of their limitations is essential for robust and reliable data. This guide provides a comprehensive comparison of this compound with alternative methodologies, supported by experimental data and detailed protocols, to empower informed decisions in your research.

The tetrapeptide this compound is a chromogenic substrate primarily recognized by caspase-4. Upon cleavage by the active enzyme, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically. While straightforward, this method is not without its drawbacks, most notably in the realm of specificity and sensitivity. This guide will delve into these limitations and present a comparative analysis with more advanced techniques for caspase activity profiling.

The Specificity Challenge: A Closer Look at Substrate Overlap

A significant limitation of peptide-based caspase substrates is the inherent overlap in their recognition sequences by different caspase family members. While this compound is principally a substrate for caspase-4, the closely related and more ubiquitously studied executioner caspases, caspase-3 and caspase-7, preferentially cleave the Ac-DEVD-pNA substrate.[1][2][3] This cross-reactivity can lead to ambiguous results, making it challenging to attribute the observed activity to a single caspase.

FeatureAc-DEVD-pNA (Colorimetric)Fluorometric Assays (e.g., DEVD-AFC)FRET-Based BiosensorsMass Spectrometry
Principle Cleavage of pNA chromophoreCleavage of a fluorophore (e.g., AFC)Change in FRET signal upon cleavageIdentification & quantification of cleavage products
Primary Target(s) Caspase-3, Caspase-7[1][3]Caspase-3, Caspase-7[4][5][6]Specific caspase depending on linkerAll active caspases
Sensitivity ModerateHigh[5]HighVery High[7]
Specificity Low (cleaved by multiple caspases)Moderate (substrate overlap still a concern)High (genetically encoded for specific caspases)High (identifies specific cleavage sites)[7]
Live-cell Imaging NoYes (with cell-permeable substrates)Yes[8][9]No
High-Throughput YesYes[10]YesLower throughput
Data Output Endpoint absorbanceKinetic or endpoint fluorescence[4]Ratiometric fluorescence change[9][11]Identification of cleavage sites and substrates

Visualizing the Apoptotic Cascade

To understand the context of caspase activity measurements, it is crucial to visualize the signaling pathways that lead to their activation.

CaspaseActivation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 autocatalytic cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleavage CellularStress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruitment Caspase9 Active Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Experimental Protocols: A Practical Guide

To facilitate a direct comparison, detailed methodologies for key experiments are provided below.

Protocol 1: Colorimetric Caspase-3/7 Activity Assay using Ac-DEVD-pNA

This protocol is adapted from commercially available kits.[12][13]

1. Materials:

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Ac-DEVD-pNA substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Induce apoptosis in your cell line of interest. Include a non-induced control.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells).

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.

  • Add 50 µL of 2x Reaction Buffer to each well.

  • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

Protocol 2: Fluorometric Caspase-3/7 Activity Assay using Ac-DEVD-AFC

This protocol is a generalized procedure based on common fluorometric assay kits.[14][15][16]

1. Materials:

  • Cell lysis buffer (as in Protocol 1)

  • 2x Reaction Buffer (as in Protocol 1)

  • Ac-DEVD-AFC substrate (1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (excitation/emission ~400/505 nm)

2. Procedure:

  • Follow steps 1-7 from Protocol 1 for cell lysis and protein quantification.

  • In a 96-well black plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.

  • Add 50 µL of 2x Reaction Buffer to each well.

  • Add 5 µL of the 1 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Visualizing the Experimental Workflow

The general workflow for substrate-based caspase activity assays can be visualized as follows:

CaspaseAssayWorkflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_detection Detection CellCulture Cell Culture & Apoptosis Induction Harvesting Cell Harvesting & Washing CellCulture->Harvesting Lysis Cell Lysis Harvesting->Lysis Quantification Protein Quantification Lysis->Quantification PlateSetup Plate Setup (Lysate + Buffer) Quantification->PlateSetup SubstrateAddition Substrate Addition (Ac-DEVD-pNA/AFC) PlateSetup->SubstrateAddition Incubation Incubation (37°C) SubstrateAddition->Incubation Colorimetric Colorimetric Detection (Absorbance at 405 nm) Incubation->Colorimetric Fluorometric Fluorometric Detection (Ex/Em ~400/505 nm) Incubation->Fluorometric

Figure 2: General experimental workflow for colorimetric and fluorometric caspase activity assays.

Beyond the Substrate: Advanced Alternatives

For researchers requiring higher specificity and a more comprehensive understanding of caspase activity, several advanced techniques offer significant advantages over traditional substrate-based assays.

  • Förster Resonance Energy Transfer (FRET)-Based Biosensors: These genetically encoded reporters can be expressed in living cells, allowing for real-time monitoring of specific caspase activity with high spatial and temporal resolution.[8][9][11] The principle involves a donor and acceptor fluorophore linked by a caspase-specific cleavage site. Cleavage of the linker separates the fluorophores, leading to a measurable change in the FRET signal.[11]

  • Mass Spectrometry (MS)-Based Proteomics: This powerful approach allows for the unbiased identification and quantification of caspase cleavage events on a global scale.[7] By identifying the specific protein fragments generated by caspase activity, MS provides unparalleled specificity and can uncover novel caspase substrates, offering deep insights into the molecular mechanisms of apoptosis.

Conclusion: Choosing the Right Tool for the Job

The choice of a caspase activity assay should be guided by the specific research question and the resources available. While this compound and its counterpart Ac-DEVD-pNA offer a simple and accessible method for an initial assessment of caspase activity, their limitations, particularly in terms of specificity, must be carefully considered. For more definitive and detailed studies, fluorometric assays provide enhanced sensitivity, while FRET-based biosensors and mass spectrometry offer superior specificity and a more comprehensive view of the apoptotic process. By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate tool to generate accurate and meaningful data in their exploration of programmed cell death.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.